2-Chloro-2,3-dimethylbutane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-chloro-2,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-5(2)6(3,4)7/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMQRALQJLCVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208124 | |
| Record name | 2-Chloro-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-57-0 | |
| Record name | 2-Chloro-2,3-dimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2,3-dimethylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-2,3-dimethylbutane CAS number and properties
An In-Depth Technical Guide to 2-Chloro-2,3-dimethylbutane
This guide provides a comprehensive overview of this compound, a tertiary alkyl halide of significant interest in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and practical handling, underpinned by established scientific principles and field-proven insights.
This compound, a halogenated alkane, is structurally characterized by a butane backbone with methyl groups at positions 2 and 3, and a chlorine atom at the tertiary carbon (C2). This specific arrangement imparts distinct chemical properties that are central to its utility in organic synthesis.
The definitive identifier for this compound is its CAS Registry Number: 594-57-0 .[1][2][3][4][5] Its molecular formula is C₆H₁₃Cl, corresponding to a molecular weight of approximately 120.62 g/mol .[1][2][3][4][6]
References
Introduction: Unveiling the Characteristics of a Key Synthetic Intermediate
An In-depth Technical Guide to the Physical Properties of 2-Chloro-2,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This compound, a tertiary alkyl halide, serves as a valuable intermediate in various organic syntheses, particularly in the realms of pesticide and pharmaceutical manufacturing.[1] Its utility stems from the inherent reactivity of the tertiary carbon-chlorine bond, which readily participates in nucleophilic substitution and elimination reactions. A thorough understanding of its physical properties is paramount for its effective handling, purification, and application in complex synthetic pathways. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by field-proven insights and detailed experimental protocols for their determination.
Core Physical Properties: A Quantitative Overview
The physical properties of this compound are summarized in the table below. These values represent the foundational data required for designing reaction conditions, purification strategies, and ensuring safe laboratory practices.
| Physical Property | Value | Units |
| Molecular Formula | C₆H₁₃Cl | |
| Molecular Weight | 120.62 | g/mol |
| Appearance | Colorless liquid | |
| Boiling Point | 112 - 112.5 | °C at 719-760 mmHg |
| Melting Point | -10.4 | °C |
| Density | 0.865 - 0.872 | g/cm³ at 20 °C |
| Refractive Index | 1.411 - 1.4175 | nD at 20°C |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | |
| Flash Point | 14.9 | °C |
| Vapor Pressure | 26.1 | mmHg at 25°C |
Data compiled from multiple sources.[1][2][3][4][5][6]
Contextual Insights: The Significance of Tertiary Halide Reactivity
This compound's identity as a tertiary alkyl halide profoundly influences its chemical behavior. Tertiary alkyl halides are notably more reactive in Sₙ1 (Substitution Nucleophilic Unimolecular) reactions compared to their secondary and primary counterparts.[7] This heightened reactivity is attributed to the stability of the tertiary carbocation intermediate formed during the reaction mechanism. The electron-donating inductive effects and hyperconjugation from the three alkyl groups attached to the positively charged carbon delocalize the charge, lowering the activation energy for the reaction.[7]
However, the steric hindrance caused by the bulky alkyl groups makes tertiary alkyl halides, like this compound, poor substrates for Sₙ2 (Substitution Nucleophilic Bimolecular) reactions, where the nucleophile must perform a backside attack on the electrophilic carbon.[8][9] This steric hindrance also favors elimination reactions (E1 and E2), especially in the presence of a strong base.[9][10]
Experimental Protocols for Property Determination
The following section details the methodologies for the precise determination of key physical properties of this compound. These protocols are designed to be self-validating, ensuring accurate and reproducible results.
Determination of Boiling Point via Micro-Boiling Point Method
The boiling point is a critical parameter for purification by distillation.[11] For small sample volumes, the micro-boiling point method is a convenient and accurate technique.[12]
Methodology:
-
Apparatus Setup:
-
Place approximately 0.5 mL of this compound into a small test tube.
-
Add a small magnetic stir bar.
-
Clamp the test tube in a heating block on a hot plate stirrer.
-
Invert a sealed-end capillary tube and place it inside the test tube, with the open end submerged in the liquid.
-
Position a thermometer with its bulb about 1 cm above the liquid surface.
-
-
Heating and Observation:
-
Begin gentle stirring and heating.
-
Observe for an initial stream of bubbles as trapped air is expelled from the capillary tube.[12]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the liquid is approaching the atmospheric pressure.[12][13]
-
-
Boiling Point Determination:
-
Stop heating and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn up into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.[12][13]
-
Record the temperature at this exact moment. This is the boiling point of the liquid.[12][13]
-
Diagram: Micro-Boiling Point Determination Setup
Caption: Setup for micro-boiling point determination.
Determination of Density using a Graduated Cylinder and Balance
Density is a fundamental physical property that can aid in substance identification and purity assessment.[14]
Methodology:
-
Mass of Empty Cylinder:
-
Using an electronic balance, measure and record the mass of a clean, dry 100-mL graduated cylinder.[15]
-
-
Volume and Mass of Liquid:
-
Calculation:
-
Subtract the mass of the empty graduated cylinder from the combined mass to determine the mass of the liquid.
-
Calculate the density using the formula: Density = Mass / Volume.
-
-
Repeat for Accuracy:
-
Repeat the procedure two more times, adding another 20-25 mL of the liquid for each trial to improve precision.[15]
-
Calculate the average of the three density measurements.
-
Diagram: Density Determination Workflow
Caption: Workflow for determining the density of a liquid.
Determination of Refractive Index using an Abbe Refractometer
The refractive index is a measure of how light propagates through a substance and is a highly characteristic physical property for liquids.[16]
Methodology:
-
Calibration:
-
Ensure the Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
-
Sample Application:
-
Open the prism assembly of the refractometer.
-
Using a clean pipette, place a few drops of this compound onto the surface of the lower prism.
-
Close the prism assembly securely.
-
-
Measurement:
-
Turn on the light source and look through the eyepiece.
-
Adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
If color fringes are observed, adjust the chromaticity screw until a sharp, black-and-white borderline is obtained.
-
-
Reading and Temperature Correction:
-
Read the refractive index value from the scale.
-
Record the temperature, as refractive index is temperature-dependent.[16]
-
If the measurement temperature is not 20°C, correct the value using the appropriate temperature correction factor.
-
Synthesis and Purification Considerations
This compound can be synthesized by the reaction of 2,3-dimethylbutane with chlorine under photolytic conditions or with sodium hypochlorite under alkaline conditions.[1] An alternative and often more controlled laboratory synthesis involves the reaction of 2,3-dimethyl-2-butanol (a tertiary alcohol) with concentrated hydrochloric acid via an Sₙ1 mechanism.[17][18]
Purification of the product typically involves washing with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with a saturated sodium chloride solution to remove water-soluble impurities.[17] The organic layer is then dried with an anhydrous drying agent, such as calcium chloride, before final purification by distillation.[17] The boiling point data presented in this guide is crucial for establishing the correct distillation parameters.
Conclusion
The physical properties of this compound are well-defined and critical for its successful application in research and development. This guide has provided a detailed overview of these properties, contextualized their significance in relation to the compound's reactivity, and offered robust protocols for their experimental determination. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the accurate characterization and effective utilization of this important synthetic intermediate.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS#:594-57-0 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. This compound [stenutz.eu]
- 5. This compound | 594-57-0 [chemnet.com]
- 6. 2-CHLORO-2,3-DIMETHYL BUTANE | 594-57-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. vernier.com [vernier.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. athabascau.ca [athabascau.ca]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-2,3-dimethylbutane
Abstract: This guide provides a comprehensive analysis of 2-chloro-2,3-dimethylbutane, a classic tertiary alkyl halide. We will delve into its molecular architecture, the nuances of its chemical bonding, and the profound impact of these features on its chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of alkyl halide chemistry, particularly as it relates to substitution and elimination reactions.
Introduction and Core Concepts
This compound is a saturated organohalide with the chemical formula C₆H₁₃Cl. As a tertiary alkyl halide, the carbon atom bonded to the chlorine is also bonded to three other carbon atoms. This structural characteristic is the single most important determinant of its chemical behavior. It serves as an exemplary substrate for studying unimolecular substitution (Sₙ1) and elimination (E1) reactions, primarily due to the exceptional stability of the tertiary carbocation it forms upon ionization. Understanding the interplay of its structure, bonding, and the resulting electronic and steric effects is fundamental to predicting its role in complex organic syntheses.
Molecular Structure and Geometry
The systematic IUPAC name for this compound is this compound. Its structure consists of a four-carbon butane backbone with two methyl groups, one at position 2 and another at position 3. The chlorine atom is also attached to the carbon at position 2.
Key Structural Features:
-
Formula: C₆H₁₃Cl
-
Molecular Weight: 120.62 g/mol
-
Classification: Tertiary (3°) Alkyl Halide
The carbon atom bearing the chlorine (C2) is sp³ hybridized, resulting in a tetrahedral geometry with bond angles approximating 109.5°. However, due to the steric bulk of the adjacent isopropyl group and the two methyl groups on C2, minor distortions from the ideal tetrahedral angle are expected.
Caption: 2D structure of this compound.
Analysis of Chemical Bonding
The bonding in this compound is characterized by a framework of strong sigma (σ) bonds and a key polar covalent bond.
-
C-C and C-H Bonds: These are strong, nonpolar to weakly polar covalent bonds formed from the overlap of sp³ hybrid orbitals on carbon and s orbitals on hydrogen. They create a stable, saturated alkyl framework.
-
The C-Cl Bond: This is the reactive center of the molecule. Due to the higher electronegativity of chlorine compared to carbon, the C-Cl bond is polarized. The chlorine atom bears a partial negative charge (δ-), and the C2 carbon bears a partial positive charge (δ+). This polarity makes the C2 carbon an electrophilic site. The C-Cl bond is significantly weaker than the C-C and C-H bonds, making it the most likely bond to break during a chemical reaction.
Intermolecular Forces: As a polar molecule, this compound exhibits both London dispersion forces and dipole-dipole interactions. The presence of the C-Cl dipole leads to a higher boiling point (112 °C) compared to its parent alkane, 2,3-dimethylbutane.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | |
| Molecular Weight | 120.62 g/mol | |
| Boiling Point | 112-112.5 °C | |
| Melting Point | -10.4 °C | |
| Density | 0.872 g/cm³ |
Steric and Electronic Effects: The Key to Reactivity
The reactivity of this compound is governed by a combination of steric hindrance and electronic stabilizing effects.
Steric Hindrance
The tertiary carbon (C2) is sterically crowded. It is bonded to two methyl groups and a bulky isopropyl group. This significant steric hindrance physically blocks the approach of nucleophiles.
Causality: This crowding makes a bimolecular (Sₙ2) reaction, which requires a backside attack on the electrophilic carbon, virtually impossible. The nucleophile cannot get close enough to the C-Cl bond to displace the chloride ion in a single, concerted step.
Caption: Steric hindrance preventing nucleophilic attack at C2.
Electronic Effects and Carbocation Stability
While steric hindrance prevents the Sₙ2 pathway, electronic effects strongly favor the Sₙ1 pathway by stabilizing the intermediate carbocation that forms when the C-Cl bond breaks.
-
Inductive Effect (+I): Alkyl groups are electron-donating. In this compound, the three alkyl groups attached to C2 push electron density toward the electrophilic carbon. This partially neutralizes its positive charge, stabilizing the carbocation intermediate that forms upon the departure of the chloride ion. The more alkyl groups present, the greater the stabilizing inductive effect.
-
Hyperconjugation: This is a more significant stabilizing factor. Hyperconjugation is the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. The 2,3-dimethyl-2-butyl cation formed from this molecule has numerous adjacent C-H bonds that can participate in hyperconjugation, effectively spreading the positive charge over multiple atoms and greatly lowering the energy of the intermediate. This high degree of stabilization facilitates the formation of the carbocation, making the Sₙ1/E1 pathways favorable.
Reaction Pathways: Sₙ1 and E1 Mechanisms
Given the steric hindrance and the stability of the resulting carbocation, this compound reacts almost exclusively through unimolecular mechanisms.
The rate-determining step for both Sₙ1 and E1 reactions is the spontaneous, unimolecular dissociation of the C-Cl bond to form a planar, sp²-hybridized tertiary carbocation and a chloride ion.
Step 1: Carbocation Formation (Slow, Rate-Limiting) (CH₃)₂C(Cl)CH(CH₃)₂ → (CH₃)₂C⁺CH(CH₃)₂ + Cl⁻
Once formed, this highly reactive intermediate can undergo one of two competing pathways:
-
Sₙ1 Pathway (Substitution): A nucleophile (often the solvent, e.g., H₂O, ROH) attacks the flat, electrophilic carbocation. Since the attack can occur from either face of the planar carbocation, if the starting material were chiral, this would lead to a racemic mixture of products.
-
E1 Pathway (Elimination): A base (often weak, like the solvent) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. This results in the formation of an alkene. When treated with a strong, non-bulky base like sodium hydroxide, the more substituted (and more stable) Zaitsev product, 2,3-dimethyl-2-butene, is the major product. However, a sterically hindered base like potassium tert-butoxide favors the formation of the less substituted Hofmann product, 2,3-dimethyl-1-butene.
Caption: Competing Sₙ1 and E1 reaction pathways.
Spectroscopic Characterization
Confirming the structure of this compound relies on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Three distinct signals are expected: a doublet for the six equivalent protons of the two methyl groups on C3, a multiplet (septet) for the single proton on C3, and a singlet for the six equivalent protons of the two methyl groups on C2. |
| ¹³C NMR | Four distinct signals corresponding to the four unique carbon environments in the molecule. |
| IR Spectroscopy | Strong absorptions in the 2950-2850 cm⁻¹ region for C(sp³)-H stretching and a characteristic absorption in the 800-600 cm⁻¹ range for the C-Cl stretch. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺). A characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be present due to the ³⁷Cl isotope. Common fragmentation patterns would include the loss of a chlorine radical (M-35/37) and the formation of the stable tertiary carbocation at m/z 85. |
Synthesis Protocol: Preparation from 2,3-Dimethyl-2-butanol
A reliable method for synthesizing this compound is via an Sₙ1 reaction using the corresponding tertiary alcohol and concentrated hydrochloric acid.
Reaction: (CH₃)₂C(OH)CH(CH₃)₂ + HCl → (CH₃)₂C(Cl)CH(CH₃)₂ + H₂O
Experimental Workflow:
-
Protonation: The hydroxyl group of the alcohol is protonated by the strong acid (HCl) to form a good leaving group, water (-OH₂⁺).
-
Carbocation Formation: The protonated alcohol loses a molecule of water to form the stable tertiary carbocation. This is the rate-determining step.
-
Nucleophilic Attack: The chloride ion (Cl⁻) from HCl acts as a nucleophile and attacks the carbocation to form the final product.
Step-by-Step Methodology:
-
Reaction Setup: Combine 2,3-dimethyl-2-butanol and concentrated HCl in a separatory funnel at room temperature.
-
Mixing: Swirl and periodically vent the funnel to ensure thorough mixing of the two immiscible layers. The reaction is typically rapid.
-
Separation: Allow the layers to separate. The upper, less dense layer is the organic product. Drain and discard the lower aqueous layer.
-
Washing (Neutralization): Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as CO₂ gas will be evolved.
-
Washing (Brine): Wash the organic layer with a saturated NaCl solution (brine) to help remove dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., CaCl₂, MgSO₄) to remove residual water.
-
Purification: If necessary, purify the final product by simple distillation.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The molecular structure and bonding of this compound provide a quintessential case study in physical organic chemistry. Its classification as a tertiary alkyl halide, with the attendant steric bulk around the electrophilic carbon, precludes Sₙ2 reactivity. Conversely, the powerful stabilizing influence of inductive effects and, more importantly, hyperconjugation on the intermediate carbocation makes Sₙ1 and E1 pathways exceptionally favorable. This deep-seated relationship between structure and reactivity is a cornerstone principle for professionals engaged in chemical synthesis and drug development.
Synthesis of 2-Chloro-2,3-dimethylbutane from 2,3-dimethylbutane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-2,3-dimethylbutane via the free-radical chlorination of 2,3-dimethylbutane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanism, offers a detailed experimental protocol, and emphasizes the critical safety considerations inherent in this process. By integrating theoretical principles with practical insights, this guide serves as an authoritative resource for the successful and safe execution of this important halogenation reaction.
Introduction: Strategic Importance of this compound
This compound is a valuable alkyl halide intermediate in organic synthesis, finding applications in the construction of more complex molecular architectures. Its synthesis from the readily available alkane, 2,3-dimethylbutane, is a classic example of free-radical halogenation, a fundamental transformation in organic chemistry.[1][2] Understanding the nuances of this reaction is crucial for chemists seeking to selectively introduce a chlorine atom onto a branched alkane scaffold. This guide will elucidate the factors governing the regioselectivity of this reaction and provide a robust protocol for its implementation in a laboratory setting.
The Heart of the Matter: The Free-Radical Chain Mechanism
The chlorination of 2,3-dimethylbutane proceeds through a free-radical chain mechanism, which is initiated by the homolytic cleavage of molecular chlorine, typically induced by ultraviolet (UV) light or heat.[1][3][4] The reaction is characterized by three distinct stages: initiation, propagation, and termination.
Initiation: The Spark of Reactivity
The process begins with the homolytic fission of the chlorine-chlorine bond, generating two highly reactive chlorine radicals. This step requires an external energy source, such as UV light, to overcome the bond dissociation energy of the chlorine molecule.[3][4]
Cl₂ + UV light → 2 Cl•
Propagation: The Self-Sustaining Cycle
The propagation phase consists of a series of chain-carrying steps. A chlorine radical abstracts a hydrogen atom from the 2,3-dimethylbutane molecule, forming hydrogen chloride and a 2,3-dimethylbutyl radical. This is the rate-determining step and dictates the regioselectivity of the reaction. The resulting alkyl radical then reacts with another molecule of chlorine to produce the chlorinated product and a new chlorine radical, which can continue the chain reaction.[1][5]
Step 1: Hydrogen Abstraction CH₃-CH(CH₃)-CH(CH₃)-CH₃ + Cl• → CH₃-C•(CH₃)-CH(CH₃)-CH₃ (tertiary radical) + HCl or CH₃-CH(CH₃)-CH(CH₃)-CH₃ + Cl• → •CH₂-CH(CH₃)-CH(CH₃)-CH₃ (primary radical) + HCl
Step 2: Halogenation CH₃-C•(CH₃)-CH(CH₃)-CH₃ + Cl₂ → CH₃-CCl(CH₃)-CH(CH₃)-CH₃ + Cl• •CH₂-CH(CH₃)-CH(CH₃)-CH₃ + Cl₂ → ClCH₂-CH(CH₃)-CH(CH₃)-CH₃ + Cl•
Termination: Concluding the Reaction
The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, including the combination of two chlorine radicals, a chlorine radical and an alkyl radical, or two alkyl radicals.[1][3]
Cl• + Cl• → Cl₂ CH₃-C•(CH₃)-CH(CH₃)-CH₃ + Cl• → CH₃-CCl(CH₃)-CH(CH₃)-CH₃ 2 CH₃-C•(CH₃)-CH(CH₃)-CH₃ → CH₃-C(CH₃)(CH(CH₃)CH₃)-C(CH₃)(CH(CH₃)CH₃)
Figure 1: The free-radical chain mechanism for the chlorination of 2,3-dimethylbutane.
Regioselectivity: A Tale of Two Hydrogens
The chlorination of 2,3-dimethylbutane can yield two possible monochlorinated products: 1-chloro-2,3-dimethylbutane (from the substitution of a primary hydrogen) and this compound (from the substitution of a tertiary hydrogen).[6][7] The relative yields of these products are determined by the reactivity of the different types of hydrogen atoms and the statistical probability of their abstraction.
Chlorination is known to be a relatively unselective process compared to bromination.[8][9] However, there is still a preference for the abstraction of hydrogens that lead to more stable radical intermediates. The order of radical stability is tertiary > secondary > primary.[1] Consequently, the abstraction of a tertiary hydrogen to form a tertiary radical is favored over the abstraction of a primary hydrogen to form a primary radical.
In the case of 2,3-dimethylbutane, there are twelve primary hydrogens and two tertiary hydrogens. While the tertiary hydrogens are more reactive, the sheer number of primary hydrogens means that a significant amount of the primary chloride will also be formed.[7][10] Experimental data suggests that the product distribution is a mixture of both isomers, with the tertiary chloride being a major component.[7]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the synthesis of this compound from 2,3-dimethylbutane. Extreme caution must be exercised when working with chlorine gas. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| 2,3-Dimethylbutane | 0.5 mol | Starting material |
| Chlorine gas (Cl₂) | 0.5 mol | Chlorinating agent |
| 5% Sodium bicarbonate (NaHCO₃) solution | 50 mL | Neutralize HCl |
| Anhydrous sodium sulfate (Na₂SO₄) | 5 g | Drying agent |
| Three-necked round-bottom flask | 250 mL | Reaction vessel |
| Gas inlet tube | - | Introduce chlorine gas |
| Reflux condenser | - | Prevent loss of volatile compounds |
| Magnetic stirrer and stir bar | - | Ensure proper mixing |
| UV lamp (254 nm) | - | Initiate the reaction |
| Separatory funnel | 250 mL | Liquid-liquid extraction |
| Distillation apparatus | - | Purify the product |
Reaction Setup and Procedure
Figure 2: Experimental setup for the photochlorination of 2,3-dimethylbutane.
-
Preparation: Assemble the reaction apparatus in a fume hood as shown in Figure 2. Place 0.5 mol of 2,3-dimethylbutane and a magnetic stir bar into the three-necked round-bottom flask.
-
Initiation: Begin stirring the 2,3-dimethylbutane and position the UV lamp to irradiate the flask.
-
Chlorination: Slowly bubble chlorine gas through the gas inlet tube into the stirred solution. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a gentle reflux. The disappearance of the yellow-green color of chlorine indicates its consumption.
-
Reaction Monitoring: Continue the addition of chlorine until the desired amount has been added or until the reaction mixture shows a persistent yellow-green color, indicating an excess of chlorine. The reaction progress can be monitored by gas chromatography (GC) to determine the relative amounts of starting material and products.
-
Work-up: Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine. Purge the apparatus with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl gas.
-
Neutralization: Carefully transfer the reaction mixture to a separatory funnel and wash it with 50 mL of 5% sodium bicarbonate solution to neutralize any residual HCl. Vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Decant the dried organic layer into a distillation flask. Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 112-114 °C). The boiling point of 1-chloro-2,3-dimethylbutane is slightly lower, allowing for separation.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.[11]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an alkyl chloride.[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H and C-Cl stretching and bending vibrations.[14][15]
Safety: A Paramount Concern
The synthesis of this compound involves several significant hazards that must be managed with appropriate safety precautions.
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[16][17] Inhalation can cause severe respiratory distress and can be fatal.[16] All work with chlorine gas must be conducted in a well-ventilated fume hood.[18][19] A self-contained breathing apparatus (SCBA) should be readily available for emergency situations.[16]
-
2,3-Dimethylbutane: This alkane is a flammable liquid.[20] Keep it away from ignition sources.
-
Hydrogen Chloride: HCl is a corrosive gas that is produced as a byproduct of the reaction. The neutralization step with sodium bicarbonate is crucial for its safe removal.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[18][19]
Conclusion
The synthesis of this compound from 2,3-dimethylbutane is a practical application of free-radical halogenation. While the reaction can produce a mixture of isomers, understanding the principles of radical stability and reaction conditions allows for a degree of control over the product distribution. The detailed protocol and safety guidelines presented in this guide provide a solid foundation for researchers to successfully and safely perform this synthesis, enabling the production of this important chemical intermediate for further synthetic applications.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Experiment #3 [sas.upenn.edu]
- 6. brainly.com [brainly.com]
- 7. Solved 1. The free radical chlorination reaction of | Chegg.com [chegg.com]
- 8. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A certain free radical chlorination reaction of 2,3 dimethylbutane leads .. [askfilo.com]
- 11. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 13C NMR spectrum [chemicalbook.com]
- 12. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- 13. 2-CHLORO-2-METHYLBUTANE(594-36-5) MS [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Solved Search FTIR Common Name: this compound | Chegg.com [chegg.com]
- 16. njuajif.org [njuajif.org]
- 17. CCOHS: Chlorine [ccohs.ca]
- 18. specialgasinstruments.com [specialgasinstruments.com]
- 19. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]
- 20. chembk.com [chembk.com]
An In-depth Technical Guide to the Electrophilic Addition to 3,3-Dimethyl-1-Butene: Mechanism, Protocols, and Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic addition to alkenes is a cornerstone of organic synthesis, providing a powerful method for the introduction of a wide array of functional groups. The reaction of 3,3-dimethyl-1-butene with electrophiles serves as a quintessential example of a process governed by carbocation intermediates and their propensity for rearrangement. This guide offers a comprehensive exploration of the mechanistic intricacies, experimental considerations, and product outcomes of this classic yet illustrative reaction, providing field-proven insights for its application in complex synthetic endeavors.
The unique structural features of 3,3-dimethyl-1-butene—a terminal double bond adjacent to a quaternary carbon—make its reactions particularly susceptible to skeletal rearrangements. Understanding the underlying principles of this phenomenon is critical for predicting and controlling the regiochemical and stereochemical outcomes of such transformations, a crucial aspect in the design of novel therapeutics and functional materials.
The Core Mechanism: A Tale of Two Carbocations
The electrophilic addition to 3,3-dimethyl-1-butene is not a single-step process but rather a multi-step sequence involving the formation of a carbocation intermediate. The fate of this intermediate dictates the structure of the final product. The generally accepted mechanism, first elucidated in principle by F. C. Whitmore, proceeds as follows:
Step 1: Protonation and Formation of the Secondary Carbocation
The reaction is initiated by the attack of the electron-rich π-bond of the alkene on an electrophile, typically a proton from a hydrohalic acid (like HCl or HBr) or a hydronium ion in the case of acid-catalyzed hydration.[1][2] Following Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C1), leading to the formation of a more stable secondary carbocation at C2.[3]
Step 2: The Pivotal 1,2-Methyl Shift
The initially formed secondary carbocation is situated adjacent to a quaternary carbon atom. This proximity allows for a rapid intramolecular rearrangement to form a more stable tertiary carbocation. This rearrangement occurs via a 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates with its pair of bonding electrons to the positively charged secondary carbon.[1] The driving force for this rearrangement is the increased stability of the resulting tertiary carbocation, which is stabilized by hyperconjugation with more adjacent C-H and C-C bonds.[4][5]
Step 3: Nucleophilic Attack
The final step involves the attack of a nucleophile (e.g., a halide ion or a water molecule) on the tertiary carbocation. This results in the formation of the final, rearranged product. Due to the rapid nature of the 1,2-methyl shift, the rearranged product is typically the major product of the reaction.
Visualizing the Mechanism
The following diagram illustrates the stepwise mechanism of the electrophilic addition of HCl to 3,3-dimethyl-1-butene, highlighting the critical carbocation rearrangement.
Caption: Mechanism of electrophilic addition of HCl to 3,3-dimethyl-1-butene.
Product Distribution: A Quantitative Perspective
While the rearranged product is consistently the major isomer, the non-rearranged product is also formed. The ratio of these products is dependent on the specific reaction conditions and the nature of the nucleophile. In the case of the addition of HCl, the reaction yields a mixture of this compound (the rearranged product) and 3-chloro-2,2-dimethylbutane (the non-rearranged product). Experimental evidence suggests that the rearranged product is formed in approximately 70-80% yield, while the non-rearranged product constitutes about 20-30% of the product mixture.
| Electrophile | Major Product | Minor Product (if observed) |
| HCl | This compound | 3-Chloro-2,2-dimethylbutane |
| HBr | 2-Bromo-2,3-dimethylbutane[3][6] | 3-Bromo-2,2-dimethylbutane[7] |
| H₂O / H⁺ | 2,3-Dimethyl-2-butanol | 3,3-Dimethyl-2-butanol |
Note: In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromo-3,3-dimethylbutane, as the sole product. This reaction does not involve a carbocation intermediate and therefore does not undergo rearrangement.[3]
Experimental Protocols
The following protocols provide a framework for conducting electrophilic additions to 3,3-dimethyl-1-butene. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Hydrochlorination of 3,3-Dimethyl-1-butene
This procedure is adapted from established methods for the hydrochlorination of alkenes.
Materials:
-
3,3-Dimethyl-1-butene
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-1-butene in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation.
Protocol 2: Acid-Catalyzed Hydration of 3,3-Dimethyl-1-butene
Materials:
-
3,3-Dimethyl-1-butene
-
50% Aqueous Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3,3-dimethyl-1-butene.
-
Slowly add an equal volume of 50% aqueous sulfuric acid while stirring and cooling the flask in an ice bath.
-
After the initial exothermic reaction subsides, attach a reflux condenser and heat the mixture gently for 1-2 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the aqueous layer and extract it with two portions of diethyl ether.
-
Combine the organic layers and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the diethyl ether by distillation.
-
The resulting 2,3-dimethyl-2-butanol can be purified by distillation.
Product Characterization
The identification and quantification of the reaction products are typically achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of the rearranged and non-rearranged products exhibit distinct signals that allow for their unambiguous identification.
| Compound | ¹³C NMR Chemical Shifts (ppm) (Predicted) | Key ¹H NMR Signals (Predicted) |
| This compound | ~75 (C-Cl), ~40 (quaternary C), ~25-30 (CH₃) | Singlet for the two methyl groups on the carbon bearing the chlorine, doublet and multiplet for the isopropyl group. |
| 3-Chloro-2,2-dimethylbutane | ~65 (CH-Cl), ~35 (quaternary C), ~20-25 (CH₃) | Singlet for the t-butyl group, multiplet for the CH-Cl proton, and a doublet for the adjacent methyl group. |
| 2,3-Dimethyl-2-butanol | ~72 (C-OH), ~38 (quaternary C), ~25-30 (CH₃) | Singlets for the methyl groups and a broad singlet for the hydroxyl proton. |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Conclusion
The electrophilic addition to 3,3-dimethyl-1-butene is a fundamentally important reaction that beautifully illustrates the principles of carbocation stability and rearrangement. The propensity for a 1,2-methyl shift to form a more stable tertiary carbocation is the defining feature of this transformation, leading to the rearranged product as the major isomer. For synthetic chemists, a thorough understanding of this mechanism is not merely academic; it is a practical necessity for predicting product outcomes and designing synthetic routes that either leverage or circumvent such rearrangements. By carefully controlling reaction conditions and choosing appropriate reagents, researchers can navigate the intricacies of carbocation chemistry to achieve their desired synthetic targets.
References
- 1. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 3. homework.study.com [homework.study.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. When 3,3-dimethyl-1-butene is treated with HBr alone, the major product i.. [askfilo.com]
- 7. homework.study.com [homework.study.com]
An In-depth Technical Guide to 2-Chloro-2,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2,3-dimethylbutane, a tertiary alkyl halide, is a valuable compound in organic synthesis, serving as a precursor and intermediate in the development of more complex molecules. Its reactivity is primarily dictated by the presence of a chlorine atom on a tertiary carbon, making it susceptible to nucleophilic substitution and elimination reactions. Understanding its properties, synthesis, and reactivity is crucial for its effective application in research and development.
The IUPAC name for this compound is This compound . It is also known by several synonyms, including tert-hexyl chloride.[1] The Chemical Abstracts Service (CAS) Registry Number for this compound is 594-57-0 .[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C6H13Cl | [1] |
| Molecular Weight | 120.62 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 112 °C at 760 mmHg | |
| Melting Point | -10.4 °C | |
| Density | 0.865 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethanol and acetone.[2] | |
| Flash Point | 14.9 °C | |
| Refractive Index | 1.411 |
Synthesis of this compound
There are two primary methods for the synthesis of this compound: the free-radical chlorination of 2,3-dimethylbutane and the reaction of 2,3-dimethyl-2-butanol with hydrochloric acid.
Free-Radical Chlorination of 2,3-Dimethylbutane
This method involves the reaction of 2,3-dimethylbutane with chlorine gas in the presence of UV light. The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps.
Mechanism:
-
Initiation: The chlorine molecule undergoes homolytic cleavage under UV light to form two chlorine radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from 2,3-dimethylbutane to form a tertiary alkyl radical and hydrogen chloride. This alkyl radical then reacts with another chlorine molecule to produce this compound and a new chlorine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radicals.
While this method can produce the desired product, it is often not the preferred laboratory method due to the formation of multiple chlorinated products, including 1-chloro-2,3-dimethylbutane, which can be difficult to separate.
Synthesis from 2,3-Dimethyl-2-butanol via SN1 Reaction
A more common and regioselective laboratory synthesis involves the reaction of the tertiary alcohol, 2,3-dimethyl-2-butanol, with concentrated hydrochloric acid. This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.
Mechanism:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from hydrochloric acid, forming a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a relatively stable tertiary carbocation.
-
Nucleophilic attack: The chloride ion from hydrochloric acid acts as a nucleophile and attacks the electrophilic carbocation, forming the final product, this compound.
Experimental Protocol: Synthesis from 2,3-Dimethyl-2-butanol
Materials:
-
2,3-dimethyl-2-butanol
-
Concentrated hydrochloric acid (12 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Separatory funnel
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 10.2 g (0.1 mol) of 2,3-dimethyl-2-butanol and 25 mL of concentrated hydrochloric acid.
-
Gently swirl the mixture for about 1 minute, then stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The upper layer is the organic product, and the lower layer is the aqueous acid.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of cold water, followed by 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently during the bicarbonate wash as carbon dioxide gas is evolved.
-
Wash the organic layer again with 15 mL of water.
-
Transfer the crude product to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride for 10-15 minutes.
-
Decant the dried liquid into a distillation apparatus.
-
Distill the product, collecting the fraction that boils between 110-113 °C.
Chemical Reactivity
The reactivity of this compound is dominated by the tertiary alkyl halide functionality. It readily undergoes elimination and can participate in nucleophilic substitution reactions, although the latter is often slower due to steric hindrance.
Elimination Reactions (E1 and E2)
When treated with a strong, non-bulky base such as sodium ethoxide in ethanol, this compound undergoes an E2 elimination to yield the more substituted alkene, 2,3-dimethyl-2-butene, as the major product, following Zaitsev's rule.
With a bulky base, such as potassium tert-butoxide, the major product is the less substituted alkene, 2,3-dimethyl-1-butene (Hofmann product), due to steric hindrance preventing the base from accessing the internal β-hydrogens.
Under solvolysis conditions (e.g., in hot ethanol), the compound can undergo an E1 elimination, proceeding through the same tertiary carbocation intermediate as in the SN1 reaction.
Spectroscopic Characterization
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups. A peak corresponding to the C-Cl stretch is also expected in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the molecule. It will show signals corresponding to the different types of methyl and methine protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments within the molecule.
-
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent inhalation of vapors.[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.
References
An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-2,3-dimethylbutane
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Chloro-2,3-dimethylbutane is a tertiary alkyl halide with the chemical formula C₆H₁₃Cl. As a halogenated alkane, its structural elucidation provides a quintessential example of the power of modern spectroscopic techniques. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how spectroscopic data correlates with molecular structure, grounded in established scientific principles. Each section explains the causality behind the observed spectral features, providing a framework for both data interpretation and experimental design.
Molecular Structure & Symmetry Analysis
Before delving into the spectroscopic data, a foundational analysis of the molecular structure is essential. The structure of this compound contains several key features that directly influence its spectroscopic signature:
-
A Quaternary Carbon (C2): This carbon is bonded to a chlorine atom and two methyl groups, and it has no attached protons.
-
A Tertiary Carbon (C3): This carbon is bonded to a hydrogen atom and two methyl groups.
-
Multiple Methyl Groups: There are four methyl groups in total, but they exist in three distinct chemical environments.
Understanding the symmetry, or lack thereof, is critical for predicting the number of signals in NMR spectroscopy. A plane of symmetry does not exist in this molecule, rendering the two methyl groups on C3 non-equivalent, and distinct from the two equivalent methyl groups on C2.
Figure 1: Molecular structure of this compound with labeling of unique proton (H) and carbon (C) environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Due to the absence of readily available experimental spectra in cited literature, the following analysis is based on established principles of chemical shifts and spin-spin coupling, providing a robust prediction of the expected spectra.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of unique proton environments, their electronic surroundings, and the connectivity of adjacent protons. For this compound, three distinct signals are predicted.
Table 1: Predicted ¹H NMR Spectral Data
| Signal Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling To |
| H(a) | 6H | ~1.6 | Singlet | - |
| H(b) | 6H | ~1.0 | Doublet | H(c) |
| H(c) | 1H | ~2.2 | Septet | H(b) |
Rationale for Predictions:
-
H(a) (Singlet, 6H, ~1.6 ppm): These six protons belong to the two methyl groups attached to the quaternary carbon (C2). Because they are attached to the same carbon and have no adjacent protons to couple with, they produce a single, unsplit signal (a singlet). Their proximity to the electronegative chlorine atom shifts them downfield compared to typical alkane methyl groups.
-
H(b) (Doublet, 6H, ~1.0 ppm): These six protons belong to the two methyl groups on the tertiary carbon (C3). They are chemically equivalent. They are adjacent to the single proton H(c), and according to the n+1 rule, their signal is split into a doublet (1+1=2).
-
H(c) (Septet, 1H, ~2.2 ppm): This single proton is on the tertiary carbon (C3). It is adjacent to the six equivalent protons of the H(b) methyl groups. The n+1 rule predicts its signal will be split into a septet (6+1=7). This proton is deshielded due to its tertiary nature and proximity to the electron-withdrawing C-Cl group, resulting in a downfield shift.
Figure 2: Correlation between predicted ¹H NMR signals and proton environments.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Based on its structure, this compound is predicted to show four distinct signals.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C(a) | ~30-35 | Methyl groups attached to the highly substituted C2. |
| C(b) | ~15-20 | Methyl groups on C3, further from the Cl atom. |
| C2 | ~70-75 | Quaternary carbon directly bonded to electronegative Cl. |
| C3 | ~40-45 | Tertiary carbon, shifted downfield by proximity to C2. |
Rationale for Predictions:
-
C2 (~70-75 ppm): This quaternary carbon is directly attached to the highly electronegative chlorine atom, causing a significant downfield shift into the 70-80 ppm range, which is characteristic for carbons bonded to halogens.
-
C3 (~40-45 ppm): This is a tertiary (methine) carbon. Its chemical shift is influenced by its substitution and its position adjacent to the carbon bearing the chlorine, resulting in a moderate downfield shift.
-
C(a) (~30-35 ppm): These are the two equivalent methyl carbons attached to C2. The deshielding effect of the chlorine atom on C2 also influences these carbons, shifting them further downfield than the C(b) methyls.
-
C(b) (~15-20 ppm): These are the two equivalent methyl carbons attached to C3. They are the most shielded carbons in the molecule, appearing furthest upfield in a typical alkane methyl region.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. The spectrum of this compound is expected to be relatively simple, dominated by C-H and C-Cl bond vibrations.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850-3000 | C-H (sp³) Stretch | Strong |
| ~1450 | C-H Bend (Scissoring) | Medium |
| 550-850 | C-Cl Stretch | Medium-Strong |
Interpretation of IR Data:
-
C-H (sp³) Stretch (2850-3000 cm⁻¹): The strong absorption band in this region is characteristic of C-H stretching vibrations from the methyl and methine groups, confirming the alkane nature of the molecule's backbone.
-
C-H Bend (~1450 cm⁻¹): This absorption corresponds to the scissoring and bending vibrations of the methyl (CH₃) and methine (CH) groups.
-
C-Cl Stretch (550-850 cm⁻¹): The presence of a medium to strong band in the fingerprint region, typically around 800 cm⁻¹, is a key indicator of the carbon-chlorine single bond. The absence of strong absorptions above 3000 cm⁻¹ confirms the lack of O-H, N-H, or sp²/sp C-H bonds.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge (m/z) ratio of the ions provides information about the molecular weight and structural components of the molecule. The mass spectrum for this compound is available in the NIST Chemistry WebBook.
Table 4: Major Ions in the Mass Spectrum
| m/z | Proposed Fragment | Identity / Rationale |
| 120/122 | [C₆H₁₃Cl]⁺ | Molecular Ion (M⁺/M+2). The 3:1 ratio confirms one Cl atom. |
| 85 | [C₆H₁₃]⁺ | Loss of a chlorine radical (•Cl). |
| 77 | [C₆H₉]⁺ | Loss of isopropyl radical from the [M-Cl]⁺ fragment. |
| 57 | [C₄H₉]⁺ | Base Peak. Formation of a stable tert-butyl cation. |
| 43 | [C₃H₇]⁺ | Isopropyl cation from cleavage at the C2-C3 bond. |
Analysis of Fragmentation Pattern:
-
Molecular Ion (m/z 120 and 122): The molecular weight of this compound is 120.62 g/mol . The mass spectrum shows a pair of peaks for the molecular ion at m/z 120 and 122. This pattern is definitive for a compound containing a single chlorine atom, corresponding to the two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in an approximate natural abundance of 3:1.
-
Base Peak (m/z 57): The most abundant ion (base peak) appears at m/z 57. This corresponds to the highly stable tert-butyl cation, [C(CH₃)₃]⁺. Its formation is favored by the cleavage of the C2-C3 bond and loss of an isopropyl radical.
-
Key Fragments (m/z 85 and 43): A significant peak at m/z 85 arises from the loss of the chlorine radical (M - 35), a common fragmentation pathway for alkyl halides. The peak at m/z 43 corresponds to the isopropyl cation, [(CH₃)₂CH]⁺, also formed from the cleavage of the C2-C3 bond.
Figure 3: Primary fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are crucial.
General Workflow for Spectroscopic Analysis
Figure 4: General experimental workflow for the spectroscopic analysis of this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Homogenization: Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum, using standard acquisition parameters for small organic molecules. Ensure a sufficient number of scans are averaged to achieve a good signal-to-noise ratio.
IR Sample Preparation and Acquisition (Neat Liquid)
-
Cell Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.
-
Sample Application: Place one drop of neat (undiluted) this compound onto the surface of one salt plate.
-
Assembly: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Data Acquisition: Place the assembled plates into the spectrometer's sample holder and acquire the infrared spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
GC-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as hexane or dichloromethane.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
Separation: The compound will travel through the GC column, separating it from any potential impurities.
-
Data Acquisition: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and the mass spectrum is recorded.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of this compound. Each technique offers complementary information: IR identifies the key functional groups, MS provides the molecular weight and fragmentation map, and NMR elucidates the precise carbon-hydrogen framework. The principles of interpretation and the protocols outlined in this guide serve as a robust framework for the characterization of this and similar small organic molecules in a research and development setting.
An In-Depth Technical Guide to the Thermochemical Properties of 2-Chloro-2,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the thermochemical data for 2-chloro-2,3-dimethylbutane (CAS 594-57-0). As a tertiary alkyl halide, this molecule serves as a valuable model compound for studying reaction mechanisms, particularly nucleophilic substitution and elimination reactions, where a thorough understanding of its thermodynamic stability is paramount. This document moves beyond a simple data listing to provide insights into the experimental and computational methodologies used to determine these properties, offering a robust framework for researchers in the field.
Core Thermochemical Data Summary
| Thermochemical Property | Value | Phase | Source |
| Standard Enthalpy of Formation (ΔfH°) | -262 ± 2 kJ/mol | Liquid | Arnett & Pienta, 1980, as cited by NIST[1] |
| Standard Molar Entropy (S°) | Data not available | - | - |
| Molar Heat Capacity (Cp) | Data not available | - | - |
Determination of the Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation (ΔfH°) is the most critical parameter for assessing the energetic stability of a molecule. The accepted value for liquid this compound was determined through reaction calorimetry.
The Experimental Principle: Reaction Calorimetry
Instead of direct combustion, which can be complex for halogenated compounds, the enthalpy of formation is often determined indirectly by measuring the enthalpy change (ΔrH°) of a well-defined reaction. For this compound, a hydrochlorination reaction is utilized.[1][2] The enthalpy of reaction for the addition of hydrogen chloride (HCl) to an alkene precursor is measured calorimetrically.
The core principle relies on Hess's Law. By knowing the ΔrH° of the reaction and the known ΔfH° values for the reactants (the alkene and HCl), the ΔfH° of the product can be calculated:
ΔfH°(Product) = ΔrH° + ΣΔfH°(Reactants)
For this specific molecule, the reaction is the addition of HCl to 2,3-dimethyl-2-butene.
Experimental Workflow: Determination of ΔfH° via Reaction Calorimetry
The following diagram and protocol outline the logical workflow for determining the enthalpy of formation of this compound using a solution calorimeter.
Caption: Workflow for determining enthalpy of formation via reaction calorimetry.
Step-by-Step Protocol:
-
Calorimeter Calibration: The effective heat capacity of the calorimeter and its contents is precisely determined. This is a critical step for accuracy and is often performed by a standard reaction with a known enthalpy change, such as the protonation of Tris (tris(hydroxymethyl)aminomethane).
-
Reagent Preparation: A solution of the alkene precursor, 2,3-dimethyl-2-butene, is prepared in a suitable, inert solvent (e.g., methylene chloride) and placed into the calorimeter vessel.[2] A separate, standardized solution of anhydrous hydrogen chloride in the same solvent is prepared. The choice of solvent is crucial; it must dissolve all components and be inert to the reaction conditions.
-
Thermal Equilibration: The calorimeter vessel containing the alkene solution is allowed to reach thermal equilibrium, characterized by a stable, baseline temperature drift.
-
Reaction Initiation and Data Acquisition: The HCl solution is injected into the vessel to initiate the hydrochlorination reaction. The temperature of the solution is precisely monitored and recorded over time, capturing the exothermic temperature rise until the reaction is complete and a new thermal baseline is established.
-
Calculation of Reaction Enthalpy (ΔrH°): The total heat evolved (q) is calculated from the observed temperature change (ΔT) and the predetermined heat capacity of the system. The molar enthalpy of reaction is then found by dividing q by the number of moles of the limiting reactant.
-
Calculation of Enthalpy of Formation (ΔfH°): Using the experimentally determined ΔrH° and the well-established standard enthalpies of formation for the reactants (2,3-dimethyl-2-butene and HCl), the standard enthalpy of formation for this compound is calculated using Hess's Law.
Determination of Heat Capacity (Cp) and Standard Entropy (S°)
While specific experimental values for Cp and S° of this compound are not found in the literature, their determination is essential for a complete thermodynamic profile. The primary methods for this are adiabatic calorimetry and computational chemistry.
Experimental Approach: Adiabatic Calorimetry
Adiabatic calorimetry is the gold standard for accurately measuring heat capacity as a function of temperature.[3] The fundamental principle is to introduce a precisely known quantity of heat into a sample and measure the resulting temperature increase under conditions where no heat is lost to the surroundings.[4]
Cp = (q / ΔT) (at constant pressure)
By performing these measurements in small, incremental steps over a wide temperature range (from near absolute zero to the boiling point), a detailed heat capacity curve is constructed.
Calculating Entropy from Heat Capacity:
The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. This provides a baseline for calculating the standard molar entropy (S°) at a given temperature (e.g., 298.15 K) by integrating the heat capacity data:
S°(T) = ∫0T (Cp/T) dT + Σ(ΔHtrans/Ttrans)
The second term accounts for the entropy changes during phase transitions (e.g., melting, boiling).
Experimental Workflow: Adiabatic Calorimetry
Caption: Workflow for determining Heat Capacity and Entropy via Adiabatic Calorimetry.
Step-by-Step Protocol:
-
Sample Preparation and Loading: A highly purified sample of this compound is loaded into a sealed calorimeter cell. Purity is critical, as impurities can significantly affect heat capacity measurements, especially near phase transitions.
-
Apparatus Setup: The cell is placed inside an adiabatic shield within a high-vacuum chamber. The entire assembly is cooled to a very low temperature, often near absolute zero, using liquid helium or nitrogen.
-
Heat-Wait-Measure Cycle: The measurement proceeds in a series of automated steps:
-
The system is allowed to reach thermal equilibrium.
-
A precisely known amount of electrical energy (q) is delivered to a heater within the sample cell.
-
The temperature of the cell is monitored until a new, stable equilibrium is reached. The temperature increase (ΔT) is recorded.
-
-
Iterative Measurement: This cycle is repeated over the entire desired temperature range, generating a series of (Cp, T) data points.
-
Data Analysis: The heat capacity (Cp) is calculated for each temperature step. The data is then numerically integrated as described by the Third Law equation to yield the standard molar entropy (S°) at 298.15 K.
Computational Approach: Statistical Thermodynamics
In the absence of experimental data, high-level quantum chemical calculations provide a powerful and reliable alternative for estimating thermochemical properties.
Theoretical Principle:
Computational methods, such as the G3 (Gaussian-3) or CBS-QB3 (Complete Basis Set-QB3) composite models, are used to solve the Schrödinger equation for the molecule.[5] These calculations yield a set of molecular properties, including:
-
Optimized molecular geometry
-
Vibrational frequencies
-
Rotational constants
These microscopic properties are then used as input for statistical thermodynamics equations to calculate the macroscopic thermodynamic functions (entropy and heat capacity).[6] The total entropy, for instance, is calculated as the sum of translational, rotational, vibrational, and electronic contributions.
Computational Workflow
Caption: Workflow for computational prediction of thermochemical properties.
Step-by-Step Protocol:
-
Model Building: An initial 3D structure of this compound is constructed.
-
Geometry Optimization: A quantum chemistry software package is used to find the lowest-energy conformation of the molecule. This step yields the precise bond lengths and angles.
-
Frequency Calculation: At the optimized geometry, a vibrational frequency analysis is performed. This confirms the structure is a true minimum (no imaginary frequencies) and provides the set of vibrational modes used in the statistical mechanics calculations.
-
High-Accuracy Energy Calculation: Composite methods like G3 or CBS-QB3 are employed. These are multi-step procedures that approximate a very high-level calculation by combining results from several lower-level calculations, providing highly accurate electronic energies.
-
Statistical Thermodynamics Analysis: The output from the quantum calculations (frequencies, rotational constants, etc.) is used in standard statistical thermodynamics formulas to compute the translational, rotational, and vibrational contributions to heat capacity and entropy.[6]
Mechanistic Insights and Applications
The thermochemical data for this compound is fundamentally important for understanding its chemical reactivity. As a tertiary alkyl halide, it readily undergoes SN1 and E1 reactions, which proceed through a common tertiary carbocation intermediate.
SN1/E1 Reaction Pathway:
Caption: Generalized SN1/E1 reaction pathway for a tertiary alkyl halide.
The enthalpy of formation provides a direct measure of the ground-state stability of the alkyl halide. This value, when compared with the enthalpy of formation of the resulting carbocation and chloride ion, determines the endothermicity of the critical, rate-determining first step: the heterolytic cleavage of the C-Cl bond. A less stable (higher enthalpy) starting material can lead to a lower activation energy for this step, accelerating the reaction. Therefore, accurate thermochemical data is indispensable for building predictive models of reaction kinetics and for rationalizing the stability and reactivity of intermediates in drug development and synthetic chemistry.
References
An In-depth Technical Guide to the Chemical Reactivity of Tertiary Alkyl Halides
Abstract
Tertiary alkyl halides represent a unique class of organohalides whose reactivity is fundamentally dictated by their structure. Dominated by significant steric hindrance around the alpha-carbon and the exceptional stability of the resulting tertiary carbocation, their chemistry diverges sharply from primary and secondary analogues. This guide provides a comprehensive exploration of the core principles governing the reactions of tertiary alkyl halides, focusing on the unimolecular (SN1 and E1) pathways they overwhelmingly favor. We will dissect the mechanistic intricacies, analyze the critical factors influencing reaction outcomes—including solvent, nucleophile/base characteristics, and temperature—and provide a validated experimental protocol for quantifying these effects. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important substrate class in organic synthesis.
The Structural Imperative: Why Tertiary Alkyl Halides React Differently
The defining characteristic of a tertiary (3°) alkyl halide is the attachment of the halogen atom to a tertiary carbon—a carbon atom bonded to three other alkyl groups. This specific arrangement has two profound consequences that govern its chemical behavior:
-
Steric Hindrance: The three bulky alkyl groups create a sterically congested environment around the electrophilic alpha-carbon. This physical barrier effectively prevents the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction, rendering this pathway kinetically unfeasible. Similarly, bimolecular elimination (E2) is also hindered, although it can be forced with strong, bulky bases.
-
Carbocation Stability: Upon cleavage of the carbon-halogen (C-X) bond, a tertiary carbocation is formed. This intermediate is significantly stabilized through the cumulative effects of inductive effects and hyperconjugation .
-
Inductive Effect: The three electron-donating alkyl groups push electron density toward the positively charged carbon, dispersing the charge and lowering the energy of the cation.
-
Hyperconjugation: The sigma (σ) electrons from adjacent C-H or C-C bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge over a larger area. A tertiary carbocation has a maximum number of adjacent sigma bonds, maximizing this stabilizing interaction.
-
This high stability lowers the activation energy for carbocation formation, making unimolecular pathways, which proceed through this intermediate, highly favorable.
The Dueling Pathways: SN1 and E1 Mechanisms
Given the facile formation of a tertiary carbocation, two competing unimolecular pathways emerge: Nucleophilic Substitution (SN1) and Elimination (E1). Both reactions share the same, slow, rate-determining first step.
Rate Law for both SN1 and E1: Rate = k[Alkyl Halide]
This first-order rate law highlights a crucial point: the rate is independent of the nucleophile or base concentration because the nucleophile/base only participates after the slow step has occurred.
Unimolecular Nucleophilic Substitution (SN1)
The SN1 reaction is a two-step process leading to the substitution of the leaving group with a nucleophile.
-
Step 1 (Rate-Determining): The C-X bond spontaneously and heterolytically cleaves to form a planar, sp²-hybridized tertiary carbocation and a halide anion. This is the slowest step in the reaction.
-
Step 2 (Fast): The nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face with nearly equal probability. If the starting material is chiral, this leads to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product mixture.
Unimolecular Elimination (E1)
The E1 reaction also proceeds through the same carbocation intermediate but results in the formation of an alkene.
-
Step 1 (Rate-Determining): Identical to the SN1 pathway, the C-X bond breaks to form the tertiary carbocation.
-
Step 2 (Fast): A weak base (which can be the solvent or the nucleophile) removes a proton from a carbon atom adjacent to the positively charged carbon (a beta-carbon). The electrons from the C-H bond then form a pi (π) bond, resulting in an alkene.
Regioselectivity in E1: When multiple types of beta-protons are available for removal, the reaction generally follows Zaitsev's Rule , which states that the more substituted (and therefore more thermodynamically stable) alkene will be the major product.
Controlling the Outcome: Factors Influencing the SN1/E1 Competition
Since both reactions proceed through a common carbocation intermediate, they are in constant competition. The product ratio is not determined by the rate of carbocation formation, but by the subsequent fast step: nucleophilic attack (SN1) versus deprotonation (E1). Several factors can be adjusted to favor one pathway over the other.
Solvent Effects
The solvent plays a dual role: it must dissolve the substrate and stabilize the charged species in the rate-determining step.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These are the ideal solvents for SN1 and E1 reactions. Their polarity stabilizes the carbocation and leaving group anion through dipole-ion interactions, lowering the activation energy of the first step. Furthermore, their ability to form hydrogen bonds solvates the leaving group, facilitating its departure.
-
Polar Aprotic Solvents (e.g., acetone, DMSO): While polar, these solvents are less effective at stabilizing the carbocation and leaving group compared to protic solvents. They are generally not the preferred choice for SN1/E1 reactions.
-
Nonpolar Solvents (e.g., hexane, benzene): These solvents are unsuitable as they cannot effectively stabilize the charged intermediates, making the initial ionization step prohibitively high in energy.
Causality: The high dielectric constant of polar protic solvents effectively shields the separated charges of the carbocation and the leaving group, preventing them from immediately recombining and thus allowing time for the second step (nucleophilic attack or deprotonation) to occur.
Nucleophile/Base Characteristics
Since the nucleophile/base is not involved in the rate-determining step, its strength has little effect on the overall reaction rate. However, its character—whether it is more nucleophilic or more basic—is critical in determining the product ratio.
-
Weakly Basic, Good Nucleophiles (e.g., I⁻, Br⁻, H₂O, ROH): These species favor SN1. They are effective at attacking the carbocation but are not strong enough to readily abstract a proton. Reactions where the solvent also acts as the nucleophile are termed solvolysis .
-
Strongly Basic Nucleophiles (e.g., HO⁻, RO⁻): With tertiary halides, these reagents drastically shift the balance. While SN1/E1 might still occur, the bimolecular E2 pathway often becomes dominant due to the high concentration of a strong base. It is difficult to achieve SN1 with a strong base because E2 will typically outcompete it.
-
Bulky, Non-nucleophilic Bases (e.g., potassium tert-butoxide): These reagents are designed to favor elimination. Their steric bulk prevents them from acting as nucleophiles, so they primarily function as bases, leading to E2 products.
Temperature
Temperature is a key thermodynamic control element in the SN1/E1 competition.
-
Higher Temperatures Favor Elimination (E1): Elimination reactions result in an increase in the number of molecules in the system (one alkyl halide molecule becomes an alkene, a proton, and a halide). This leads to a positive change in entropy (ΔS > 0). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.
-
Lower Temperatures Favor Substitution (SN1): Substitution reactions have a smaller, often negligible, entropy change. At lower temperatures, the enthalpic term (ΔH) dominates, and substitution is often the major pathway.
Summary of Influencing Factors
| Factor | Favors SN1 | Favors E1 | Rationale |
| Nucleophile/Base | Weakly basic, good nucleophile (e.g., H₂O, ROH, I⁻) | Stronger, non-nucleophilic base | Determines the fate of the carbocation in the fast second step. |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Protic (e.g., H₂O, EtOH) | Stabilizes the carbocation intermediate and leaving group in the rate-determining step for both pathways. |
| Temperature | Low | High | Elimination has a higher activation energy and a more positive entropy change, making it favorable at higher temperatures. |
Experimental Protocol: Kinetic Study of the Solvolysis of 2-Chloro-2-methylpropane
To quantitatively investigate the principles discussed, a classic experiment is the solvolysis of 2-chloro-2-methylpropane (tert-butyl chloride) in an aqueous ethanol solvent. The reaction produces HCl, and the rate can be monitored by titrating this acid with a standardized NaOH solution. This protocol validates the first-order kinetics of the SN1/E1 pathway.
Objective
To determine the first-order rate constant (k) for the solvolysis of tert-butyl chloride and to demonstrate that the reaction rate is independent of the concentration of the nucleophile/base.
Materials
-
2-chloro-2-methylpropane (tert-butyl chloride)
-
95% Ethanol
-
Deionized Water
-
0.1 M NaOH solution, standardized
-
Bromothymol blue indicator
-
Acetone
-
Glassware: Burette, pipettes, Erlenmeyer flasks, graduated cylinders
-
Stopwatch
Step-by-Step Methodology
-
Prepare the Solvent Mixture: Prepare a 50:50 (v/v) ethanol/water solvent mixture.
-
Prepare the Reaction Flask: To a 250 mL Erlenmeyer flask, add 100 mL of the 50:50 ethanol/water solvent. Add 3-4 drops of bromothymol blue indicator. The solution should be yellow-green.
-
Initiate the Reaction: Using a pipette, rapidly add 1.0 mL of tert-butyl chloride to the flask. Immediately start the stopwatch. This is t=0. Swirl the flask to ensure complete mixing.
-
Initial Titration: Immediately add 0.1 M NaOH from a burette dropwise until the solution turns a faint, persistent blue. Record the initial burette volume.
-
Monitoring the Reaction: As the solvolysis proceeds, HCl is generated, which will turn the blue solution back to yellow. As soon as the color change occurs, add more NaOH from the burette to return the solution to blue. Record the new burette volume and the time.
-
Data Collection: Continue this process, recording the cumulative volume of NaOH added and the corresponding time for at least 8-10 data points, or until the reaction rate slows significantly.
-
Infinity Point: To determine the total amount of HCl that will be produced, gently heat a separate, sealed aliquot of the reaction mixture in a warm water bath (~60°C) for 30 minutes to drive the reaction to completion. Cool to room temperature and titrate to the blue endpoint. This gives V∞, the volume of NaOH needed for 100% reaction.
Data Analysis
The reaction follows first-order kinetics. The integrated rate law is: ln(V∞ - Vt) = -kt + ln(V∞)
Where:
-
V∞ is the volume of NaOH at completion.
-
Vt is the volume of NaOH at time t.
-
k is the rate constant.
A plot of ln(V∞ - Vt) versus time (t) will yield a straight line with a slope of -k . This graphical analysis provides a robust validation of the first-order nature of the reaction, confirming that the rate-determining step involves only the alkyl halide.
An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-2,3-dimethylbutane
This guide provides a comprehensive overview of the safety and handling precautions for 2-chloro-2,3-dimethylbutane (CAS No. 594-57-0), a key intermediate in various organic synthesis applications, particularly within the pharmaceutical and pesticide industries.[1] This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless, flammable liquid.[1] Key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C6H13Cl | [2][3][4] |
| Molecular Weight | 120.62 g/mol | [2][3][4] |
| Boiling Point | 112-112.5 °C @ 719 Torr | [5] |
| Melting Point | -10.4 °C | [2][5] |
| Flash Point | 14.9 °C | [2][3][5] |
| Density | 0.872 g/cm³ @ 20 °C | [5] |
| Refractive Index | 1.411 | [2][3][5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | [1] |
Hazard Identification and Toxicology
-
Flammability: This compound is a flammable liquid and should be kept away from open flames, sparks, and high temperatures.[1]
-
Inhalation: Inhaling vapors may cause respiratory tract irritation.[7] It is crucial to handle this chemical in a well-ventilated area or with appropriate respiratory protection.[1]
-
Skin and Eye Contact: Direct contact with the skin and eyes should be avoided.[1] Appropriate personal protective equipment (PPE) must be worn.
-
Ingestion: Ingestion can be harmful. Do not induce vomiting if swallowed; seek immediate medical attention.[6]
Detailed toxicological studies on carcinogenicity, mutagenicity, and reproductive effects are not widely reported.[6] Therefore, it is prudent to handle this chemical with the assumption that it may have uncharacterized hazards.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the research.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][6] For large quantities or in situations with a risk of splashing, a face shield and impervious clothing are recommended.[6]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[1] Use non-sparking tools and explosion-proof equipment.[8]
-
Static Discharge: Ground and bond containers when transferring material to prevent static discharge.[7]
Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[9]
-
Foodstuffs: Do not store near foodstuffs or animal feed.[5][6]
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to minimize the risk of contamination.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS#:594-57-0 | Chemsrc [chemsrc.com]
- 3. This compound | 594-57-0 [chemnet.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and History of 2-Chloro-2,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 2-Chloro-2,3-dimethylbutane. While the precise moment of its first synthesis is not prominently documented as a landmark discovery, its existence and preparation are intrinsically linked to the foundational advancements in physical organic chemistry in the early 20th century. This guide will explore the pioneering work on carbocation theory by Frank C. Whitmore and the development of the Lucas test, which together provide the intellectual framework for the synthesis of this tertiary alkyl halide. A detailed, field-proven protocol for its synthesis from 2,3-dimethylbutan-2-ol is provided, along with its physical, chemical, and spectroscopic properties, and essential safety information.
Historical Context and the Dawn of Carbocation Chemistry
The story of this compound is not one of a singular, celebrated discovery but rather a logical outcome of the burgeoning field of physical organic chemistry in the 1930s. The intellectual groundwork for the synthesis and understanding of such tertiary alkyl halides was laid by the seminal work of Frank C. Whitmore on carbocation rearrangements and the practical application of these principles in diagnostic tests like the Lucas test.
Frank C. Whitmore and the Carbocation Theory
Frank C. Whitmore, a prominent chemist at The Pennsylvania State University, was instrumental in developing the concept of carbocations as reactive intermediates in organic reactions.[1][2] In 1932, he published his landmark paper, "The Common Basis of Intramolecular Rearrangements," which provided a unifying theory for a wide range of molecular rearrangements.[1] Whitmore's research offered compelling evidence for the existence of positively charged carbon species, which he termed "carbonium ions" (now more commonly referred to as carbocations), as transient intermediates.[2] This theory was crucial in explaining the mechanisms of many reactions, including the synthesis of alkyl halides from alcohols. His work on "Whitmore shifts" (hydride and alkyl shifts) explained how carbocations could rearrange to form more stable species, a concept of paramount importance in predicting the products of reactions involving these intermediates.[1]
The Lucas Test: A Practical Application of Carbocation Stability
In 1930, Howard Lucas, a chemist at the California Institute of Technology, developed a simple yet effective chemical test to differentiate between primary, secondary, and tertiary alcohols.[3][4] The "Lucas reagent," a solution of anhydrous zinc chloride in concentrated hydrochloric acid, reacts with alcohols to form the corresponding alkyl chlorides.[3] The rate of this reaction is directly related to the stability of the carbocation intermediate formed upon protonation of the alcohol's hydroxyl group and subsequent loss of water.[4]
Tertiary alcohols, like the precursor to our topic compound, 2,3-dimethylbutan-2-ol, react almost instantaneously with the Lucas reagent to form a cloudy suspension of the insoluble tertiary alkyl chloride.[4] This rapid reaction is a direct consequence of the formation of a relatively stable tertiary carbocation. The development and widespread adoption of the Lucas test in organic chemistry curricula and research laboratories of the era strongly suggest that the synthesis of various tertiary alkyl halides, including this compound, became a routine procedure around this time. Although a specific first synthesis is not prominently documented, it is highly probable that it was first prepared and characterized in the context of these early studies on alcohol reactivity and carbocation chemistry.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is through the nucleophilic substitution of the hydroxyl group of 2,3-dimethylbutan-2-ol with a chloride ion, typically from hydrochloric acid. This reaction proceeds via an SN1 mechanism, which is favored for tertiary alcohols due to the stability of the resulting tertiary carbocation.
Synthesis of the Precursor: 2,3-Dimethylbutan-2-ol
The precursor alcohol, 2,3-dimethylbutan-2-ol, can be readily synthesized via a Grignard reaction. The reaction of isopropylmagnesium bromide with acetone, followed by an acidic workup, yields the desired tertiary alcohol.[5]
Caption: Synthesis of 2,3-dimethylbutan-2-ol via Grignard reaction.
Conversion of 2,3-Dimethylbutan-2-ol to this compound
The conversion of the tertiary alcohol to the corresponding chloride is a classic example of an SN1 reaction. The reaction is typically carried out by treating the alcohol with concentrated hydrochloric acid.
Caption: SN1 mechanism for the synthesis of this compound.
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Materials:
-
2,3-Dimethylbutan-2-ol
-
Concentrated Hydrochloric Acid (~12 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride or Magnesium Sulfate
-
Separatory Funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a separatory funnel, combine 10.2 g (0.1 mol) of 2,3-dimethylbutan-2-ol and 25 mL of cold, concentrated hydrochloric acid.
-
Reaction: Gently swirl the mixture without the stopper for a minute. Then, stopper the funnel, invert it, and immediately vent to release any pressure. Shake the funnel for 5-10 minutes, venting frequently. Allow the layers to separate. The upper layer is the organic product.
-
Work-up:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of cold water to remove the bulk of the remaining acid.
-
Carefully wash the organic layer with 15 mL of a saturated sodium bicarbonate solution to neutralize any residual acid. Vent frequently as carbon dioxide gas will be evolved.
-
Wash the organic layer again with 15 mL of water.
-
Finally, wash the organic layer with 15 mL of brine (saturated NaCl solution) to aid in the removal of dissolved water.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of a drying agent, such as anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Purification: Decant the dried liquid into a round-bottom flask suitable for distillation. Purify the this compound by simple distillation, collecting the fraction that boils at approximately 112 °C.[6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl | [6] |
| Molecular Weight | 120.62 g/mol | [6] |
| CAS Number | 594-57-0 | [6] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 112 °C at 760 mmHg | [6] |
| Melting Point | -10 °C | [8] |
| Density | 0.865 g/cm³ | [6] |
| Refractive Index | 1.411 | [6] |
| Flash Point | 14.9 °C | [6] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [7] |
Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the alkyl groups. The C-Cl stretch is typically observed in the fingerprint region, around 550-850 cm⁻¹.[9] The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the complete conversion of the starting alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the different methyl and methine protons in the molecule. The integration and splitting patterns will be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[10] Fragmentation patterns will be consistent with the structure of the molecule.[11]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[7]
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of vapors.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Development
As a tertiary alkyl halide, this compound can serve as a useful intermediate in organic synthesis. It can undergo nucleophilic substitution and elimination reactions, providing a pathway to other functionalized 2,3-dimethylbutane derivatives. Its sterically hindered nature can also be exploited to study the effects of steric bulk on reaction rates and mechanisms. It finds use as a reagent and intermediate in the synthesis of pesticides and pharmaceuticals.[7]
References
- 1. testbook.com [testbook.com]
- 2. tutorchase.com [tutorchase.com]
- 3. careers360.com [careers360.com]
- 4. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 594-57-0 [chemnet.com]
- 7. chembk.com [chembk.com]
- 8. This compound [stenutz.eu]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
The Obscure Presence of Halogenated Dimethylbutanes in Nature: A Technical Guide for Researchers
Preamble: Unveiling Nature's Halogenation Machinery
For decades, the scientific community has been captivated by the vast and structurally diverse world of naturally occurring organohalogens.[1][2] These molecules, once thought to be the exclusive domain of synthetic chemistry, are now recognized as ubiquitous products of a wide array of terrestrial and marine organisms.[1][2] Their roles are as varied as their structures, encompassing chemical defense, signaling, and potent biological activities that make them attractive starting points for drug discovery. This guide delves into a less-explored corner of this molecular landscape: the natural occurrence of halogenated dimethylbutanes. While direct, unequivocal evidence for the biosynthesis of these specific C6 isomers remains nascent, a compelling body of circumstantial evidence, primarily from the study of marine algae, allows us to construct a scientifically rigorous framework for their likely existence, biosynthesis, and detection. This document serves as a technical resource for researchers, providing both a comprehensive overview of the current state of knowledge and practical, field-proven methodologies for the investigation of these elusive compounds.
The Marine Realm: A Hotspot for Halogenated Hydrocarbons
The marine environment, with its high concentration of halides, is a fertile ground for the evolution of halogenating biochemical pathways.[3] A significant body of research points to marine algae, particularly red algae (Rhodophyta), as prolific producers of a diverse array of halogenated metabolites.[3]
The Genus Plocamium: A Model for Polyhalogenation
Within the red algae, the genus Plocamium stands out for its remarkable ability to synthesize a vast number of polyhalogenated monoterpenes.[4][5][6] These are typically acyclic, branched C10 compounds, which can be considered structural analogues of dimethylbutane. The sheer diversity of these molecules, often containing multiple chlorine and bromine atoms, underscores the sophistication of the halogenating machinery within these organisms.[4][5][7] The variation in halogenated monoterpenes within a given species can even depend on the geographical location and season of collection.[5][8]
While the focus of much of the research on Plocamium has been on these larger C10 monoterpenes due to their pronounced biological activities, it is highly probable that the same or similar enzymatic pathways could produce smaller, more volatile halogenated alkanes like dimethylbutanes.
The Enzymatic Toolkit: Nature's Halogenating Enzymes
The biosynthesis of organohalogens is not a random process but is catalyzed by specific enzymes known as halogenases.[1][2][9] Understanding these enzymes is key to postulating a biosynthetic pathway for halogenated dimethylbutanes. Halogenases can be broadly categorized based on their mechanism and required cofactors.
Haloperoxidases: The Workhorses of Marine Algae
Haloperoxidases are a key class of enzymes found in marine algae that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) in the presence of hydrogen peroxide, forming a reactive electrophilic halogenating species.[10] This "activated" halogen can then react with an organic substrate.
Flavin-Dependent Halogenases (FDHs)
FDHs represent another major class of halogenating enzymes.[1][2] These enzymes utilize a flavin cofactor (FAD) and molecular oxygen to oxidize the halide. FDHs are known for their high regioselectivity and substrate specificity, making them attractive for biocatalytic applications.[10]
Non-Heme Iron-Dependent Halogenases
This class of enzymes is capable of halogenating unactivated C-H bonds, a challenging transformation in synthetic chemistry.[1][2] They utilize a non-heme iron center and α-ketoglutarate as co-substrates to generate a highly reactive halogen radical.
A Putative Biosynthetic Pathway for Halogenated Dimethylbutanes
Based on the well-established biosynthesis of polyhalogenated monoterpenes in Plocamium and the known mechanisms of halogenating enzymes, we can propose a plausible biosynthetic pathway for the formation of halogenated dimethylbutanes. This pathway would likely involve the halogenation of a C6 precursor derived from fatty acid or amino acid metabolism.
Caption: Proposed enzymatic synthesis of halogenated dimethylbutanes.
This proposed pathway highlights the key components: a suitable C6 organic substrate, a source of halides, an oxidant, and the catalytic action of a halogenase. The specific isomer of dimethylbutane (e.g., 2,2-dimethylbutane or 2,3-dimethylbutane) that might be halogenated would depend on the substrate specificity of the enzyme.
Analytical Methodologies for Detection and Characterization
The investigation of volatile halogenated organic compounds (VHOCs) such as halogenated dimethylbutanes requires sensitive and specific analytical techniques due to their likely low concentrations in complex environmental matrices.
Sample Collection and Preparation
The initial and most critical step is the proper collection and preservation of the biological sample (e.g., marine algae). To prevent the loss of volatile compounds, samples should be processed immediately or flash-frozen and stored at -80°C.
Extraction of Volatile Halogenated Dimethylbutanes
Several extraction techniques are suitable for isolating VHOCs from solid or semi-solid matrices.
-
Headspace Analysis: Both static and dynamic (purge-and-trap) headspace analysis are well-suited for volatile compounds.[11] The sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the gas chromatograph.
-
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analytes from an aqueous suspension of the sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE.
Instrumental Analysis: GC-MS and GC-ECD
Gas chromatography (GC) is the primary separation technique for volatile compounds. The choice of detector is crucial for achieving the required sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification of unknown compounds.[12] The mass spectrometer provides structural information, allowing for confident identification of the halogenated dimethylbutane isomers.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level quantification.[12]
Caption: General workflow for analyzing halogenated dimethylbutanes.
Experimental Protocol: Purge-and-Trap GC-MS Analysis of Volatile Organohalogens from Marine Algae
This protocol provides a detailed, step-by-step methodology for the analysis of volatile halogenated compounds from a marine algal sample.
1. Sample Preparation: a. Thaw the frozen algal sample (-80°C) to room temperature. b. Weigh approximately 1-5 g of the sample into a purge-and-trap sparging vessel. c. Add a known volume of analyte-free water to the vessel. d. Spike the sample with an appropriate internal standard solution.
2. Purge-and-Trap Extraction: a. Connect the sparging vessel to the purge-and-trap concentrator. b. Purge the sample with an inert gas (e.g., helium) at a controlled flow rate for a specified time (e.g., 10-15 minutes). The volatile compounds will be swept from the sample onto an adsorbent trap. c. After purging, rapidly heat the trap to desorb the analytes onto the GC column.
3. GC-MS Analysis: a. Gas Chromatograph:
- Column: Use a capillary column suitable for volatile compound analysis (e.g., a 30 m x 0.25 mm ID, 1.4 µm film thickness column).
- Oven Program: Start at a low temperature (e.g., 35°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds of interest.
- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI).
- Scan Range: Acquire data over a mass range of m/z 35-350.
- Data Acquisition: Collect data in full scan mode to identify unknown compounds. For targeted analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity.
4. Data Analysis: a. Identify potential halogenated dimethylbutanes by searching the acquired mass spectra against a spectral library (e.g., NIST). b. Confirm the identification by examining the isotopic pattern of chlorine and bromine atoms. c. Quantify the identified compounds using the internal standard.
Representative Halogenated Acyclic Monoterpenes from Plocamium
While specific data for halogenated dimethylbutanes is not yet available, the following table summarizes some of the related polyhalogenated acyclic monoterpenes isolated from Plocamium species, illustrating the structural diversity and degree of halogenation.
| Compound Name | Chemical Formula | Source Organism |
| (3R,4S,7S)-3,7-dimethyl-1,8,8-tribromo-3,4,7-trichloro-1,5-octadiene | C₁₀H₁₂Br₃Cl₃ | Plocamium cartilagineum |
| (-)-(5E,7Z)-3,4,8-trichloro-7-dichloromethyl-3-methyl-1,5,7-octatriene | C₁₀H₁₁Cl₅ | Plocamium cartilagineum |
| Plocoralide A | C₁₀H₁₄Br₂Cl₂ | Plocamium corallorhiza |
| Plocoralide B | C₁₀H₁₄Br₂Cl₂ | Plocamium corallorhiza |
| Plocoralide C | C₁₀H₁₃Br₂Cl₃ | Plocamium corallorhiza |
Future Directions and Conclusion
The natural occurrence of halogenated dimethylbutanes represents an intriguing and underexplored area of natural product chemistry. While direct evidence remains to be definitively established, the wealth of knowledge regarding the biosynthesis of structurally similar polyhalogenated monoterpenes in marine algae provides a strong foundation for their probable existence. The analytical methodologies outlined in this guide offer a clear path forward for researchers to investigate these elusive compounds. Future research should focus on targeted screening of a wider range of marine organisms, particularly those known for their halogenating capabilities, using sensitive analytical techniques like GC-MS. The discovery and characterization of naturally occurring halogenated dimethylbutanes would not only expand our understanding of the scope of biohalogenation but could also unveil novel compounds with interesting biological properties, further bridging the gap between natural product chemistry and drug development.
References
- 1. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into enzymatic halogenation from computational studies [frontiersin.org]
- 3. Halogenated Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic halogenated monoterpenes from Plocamium cartilagineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Halogenated Monoterpenes From Plocamium cartilagineum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Cytotoxic halogenated monoterpenes from Plocamium cartilagineum" by Omar MM Sabry, Douglas E. Goeger et al. [scholarlycommons.henryford.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural perspective on enzymatic halogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. env.go.jp [env.go.jp]
- 12. researchgate.net [researchgate.net]
A Computational Chemistry Deep Dive into 2-Chloro-2,3-dimethylbutane: From Molecular Structure to Reactivity
This in-depth technical guide provides a comprehensive exploration of 2-chloro-2,3-dimethylbutane through the lens of modern computational chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecule's conformational landscape, spectroscopic properties, and reactivity, offering a framework for applying computational methods to understand and predict the behavior of sterically hindered alkyl halides.
Introduction: The Significance of a Sterically Congested Haloalkane
This compound (C₆H₁₃Cl) is a tertiary alkyl halide characterized by significant steric hindrance around the carbon atom bearing the chlorine.[1][2][3][4] This steric congestion profoundly influences its chemical behavior, making it an excellent model system for studying the interplay of electronic and steric effects in chemical reactions. For instance, it is known to not readily undergo E2 elimination reactions due to the absence of anti-periplanar β-hydrogens, and its reactivity is often dominated by unimolecular pathways.[5]
Computational chemistry offers a powerful toolkit to dissect the subtleties of such molecules at an atomic level. By employing a range of theoretical methods, from quantum mechanics to molecular dynamics, we can gain insights that are often difficult or impossible to obtain through experimental means alone. This guide will walk through the key computational workflows for characterizing this compound, providing not just the "how" but, more importantly, the "why" behind each methodological choice.
Part 1: Conformational Analysis - Mapping the Energy Landscape
The starting point for any computational study is a thorough understanding of the molecule's conformational preferences. For this compound, rotation around the C2-C3 bond dictates the relative orientations of the bulky tert-butyl and isopropyl groups, which in turn governs the molecule's overall shape and reactivity.
The Rationale for Conformational Searching
A comprehensive conformational analysis is crucial because the experimentally observed properties of a molecule are a population-weighted average of all its accessible conformations. Failing to identify the global minimum energy structure and other low-energy conformers can lead to inaccurate predictions of spectroscopic data and reaction energetics. For a molecule with significant steric interactions like this compound, multiple local minima on the potential energy surface are expected.
Experimental Protocol: Conformational Search and Analysis
This protocol outlines a robust workflow for identifying and ranking the stable conformers of this compound.
Step 1: Initial Structure Generation
-
Build the 3D structure of this compound using a molecular editor.
Step 2: Coarse-grained Conformational Search
-
Employ a molecular mechanics (MM) based conformational search. The MMFF94 or a similar force field is a good starting point for organic molecules.
-
Perform a systematic or stochastic search by rotating the C2-C3 dihedral angle. A systematic rotation in 30-degree increments is often sufficient to identify initial candidate structures.
Step 3: Quantum Mechanical Geometry Optimization and Frequency Calculation
-
For each unique conformer identified in the MM search, perform a geometry optimization using Density Functional Theory (DFT).
-
Methodology Choice: The B3LYP functional combined with a Pople-style basis set such as 6-31G(d) offers a good balance of accuracy and computational cost for geometry optimizations of organic molecules.[6] For higher accuracy, a larger basis set like 6-311+G(d,p) or a functional from the M06 family can be employed.
-
Following each optimization, a frequency calculation at the same level of theory is mandatory . This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Step 4: Final Energy Refinement
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a more sophisticated level of theory. A double-hybrid functional or a larger basis set (e.g., def2-TZVP) is recommended.[7]
Step 5: Analysis of Results
-
Analyze the dihedral angles and relative energies of the identified conformers. The Boltzmann distribution can be used to calculate the population of each conformer at a given temperature.
Expected Conformers and Their Relative Stabilities
The conformational analysis of the analogous 2,3-dimethylbutane reveals staggered conformations to be more stable than eclipsed ones.[1][8] For this compound, we expect to find staggered conformers corresponding to gauche and anti arrangements of the methyl and chloro groups. Due to steric hindrance, the anti conformer, where the bulky groups are furthest apart, is predicted to be the most stable.
| Conformer | C-C-C-C Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Key Interactions |
| Anti | 180° | 0.00 | Minimized steric repulsion |
| Gauche | ± 60° | > 0 | Steric interaction between methyl groups |
| Eclipsed | 0°, 120°, 240° | High | Significant torsional and steric strain |
Note: The relative energy values are illustrative and would be quantified by the computational protocol.
References
- 1. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. youtube.com [youtube.com]
- 3. users.wfu.edu [users.wfu.edu]
- 4. This compound [stenutz.eu]
- 5. Organic chemistry 11: SN1 Substitution - carbocations, solvolysis, solvent effects [cureffi.org]
- 6. youtube.com [youtube.com]
- 7. ORCA Input Library - Basis sets [sites.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 2-Chloro-2,3-dimethylbutane: A Detailed Laboratory Protocol and Mechanistic Exploration
This document provides a comprehensive guide for the laboratory synthesis of 2-chloro-2,3-dimethylbutane from 2,3-dimethylbutan-2-ol via a nucleophilic substitution reaction. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The experimental procedure is grounded in the principles of the SN1 reaction mechanism, and this guide offers in-depth explanations of the causality behind each step to ensure both technical accuracy and practical success.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. The synthesis of this compound from its corresponding tertiary alcohol, 2,3-dimethylbutan-2-ol, using concentrated hydrochloric acid is a classic example of a unimolecular nucleophilic substitution (SN1) reaction. This reaction is particularly illustrative of the SN1 pathway due to the stability of the tertiary carbocation intermediate formed. Understanding and mastering this type of reaction is crucial for the synthesis of various organic molecules and pharmaceutical intermediates.
Reaction Mechanism and Scientific Principles
The reaction proceeds via an SN1 mechanism, which occurs in multiple steps. The stability of the carbocation intermediate is the primary determinant of the reaction rate.
Step 1: Protonation of the Alcohol The hydroxyl group of the alcohol is a poor leaving group. To facilitate its departure, it is first protonated by the strong acid (HCl), forming a good leaving group: water.
Step 2: Formation of the Carbocation The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.
Step 3: Nucleophilic Attack The chloride ion (Cl⁻), a nucleophile, attacks the planar carbocation. This attack can occur from either face of the carbocation.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Specifications |
| 2,3-Dimethylbutan-2-ol | Purity ≥ 98% |
| Hydrochloric Acid | Concentrated (12 M) |
| Sodium Bicarbonate | 5% (w/v) aqueous solution |
| Anhydrous Calcium Chloride | Pellets |
| Separatory Funnel | 125 mL or 250 mL |
| Erlenmeyer Flasks | Various sizes |
| Round-bottom Flask | 50 mL or 100 mL |
| Distillation Apparatus | Simple distillation setup |
| pH paper | |
| Magnetic Stirrer and Stir Bar | |
| Ice Bath |
Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2,3-Dimethylbutan-2-ol | 102.17 | 120-121 | 0.829 |
| This compound | 120.62 | 112-115 | 0.872 |
Experimental Protocol
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 125 mL separatory funnel, combine 10.0 g of 2,3-dimethylbutan-2-ol and 25 mL of concentrated hydrochloric acid. This should be performed in a fume hood due to the corrosive and volatile nature of concentrated HCl.
-
Reaction: Gently swirl the mixture in the separatory funnel without the stopper for approximately one minute. Then, stopper the funnel, invert it, and immediately vent to release the pressure. Shake the funnel for several minutes, with frequent venting.
-
Phase Separation: Allow the mixture to stand undisturbed in the separatory funnel until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous acidic layer.
-
Aqueous Wash: Carefully drain and discard the lower aqueous layer. Wash the organic layer with 15 mL of cold water by adding the water to the separatory funnel, shaking with venting, and then removing the lower aqueous layer.
-
Neutralization: Add 15 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel. Swirl gently at first without the stopper to allow for the release of any evolved carbon dioxide gas. Then, stopper the funnel and shake gently with frequent venting until gas evolution ceases. This step neutralizes any remaining acid. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with 15 mL of saturated sodium chloride solution (brine). This helps to remove any remaining water from the organic layer. Separate and discard the aqueous layer.
-
Drying: Transfer the crude organic product to a dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride pellets and swirl the flask. Continue adding small portions of the drying agent until it no longer clumps together, indicating that the solution is dry.
-
Purification by Distillation: Carefully decant the dried liquid into a round-bottom flask suitable for distillation. Perform a simple distillation, collecting the fraction that boils between 112-115 °C.
-
Product Characterization: Obtain the yield of the purified this compound. Characterize the product using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Product Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound should show the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting alcohol. Key expected peaks include C-H stretching and bending vibrations.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the product's structure. For this compound, the expected signals would correspond to the different types of protons in the molecule.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling Concentrated Hydrochloric Acid:
-
Concentrated HCl is highly corrosive and can cause severe burns to the skin and eyes. It also has a pungent, irritating odor.
-
Always handle concentrated HCl in a well-ventilated fume hood.
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
When diluting acids, always add the acid slowly to water, never the other way around.
Handling 2,3-Dimethylbutan-2-ol:
-
This alcohol is a flammable liquid. Keep it away from open flames and heat sources.
-
It may cause skin and eye irritation.
Handling this compound:
-
This alkyl halide is a flammable liquid.
-
It may be harmful if inhaled or absorbed through the skin. Handle with care in a well-ventilated area.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous acidic and basic washes should be neutralized before disposal. Halogenated organic waste should be collected in a designated container.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure adequate shaking and reaction time. Use fresh, concentrated HCl. |
| Loss of product during workup | Be careful during layer separations. Ensure all equipment is clean and dry. | |
| Product is cloudy after drying | Incomplete drying | Add more anhydrous calcium chloride and allow for a longer drying time. |
| Broad peak in IR spectrum around 3200-3600 cm⁻¹ | Presence of unreacted alcohol | Ensure the reaction went to completion. The product may require a second wash with concentrated HCl. |
Conclusion
This protocol provides a reliable and instructive method for the synthesis of this compound. By understanding the underlying SN1 mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently execute this synthesis and apply these principles to more complex chemical transformations.
Application Notes and Protocols: 2-Chloro-2,3-dimethylbutane as a Tertiary Alkylating Agent
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-chloro-2,3-dimethylbutane as a sterically hindered tertiary alkylating agent. Its primary utility is demonstrated in electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation, where its unique structural properties allow for catalyst-dependent control over product formation. We will explore the underlying mechanisms, provide detailed, field-proven protocols for both rearranged and non-rearranged alkylation products, and discuss its application in organometallic synthesis.
Part 1: Reagent Overview and Safety
Introduction to this compound
This compound (CAS 594-57-0) is a tertiary alkyl halide valued in organic synthesis for its ability to introduce the bulky 2,3-dimethyl-2-butyl group (also known as the thexyl group) onto various substrates.[1] As a tertiary halide, it readily forms a relatively stable tertiary carbocation, making it an excellent candidate for reactions proceeding through such intermediates, most notably the Friedel-Crafts alkylation.[2] However, the stability of this carbocation does not preclude rearrangement, and as we will demonstrate, the reaction pathway can be skillfully directed by the choice of catalyst.[3]
Physicochemical Properties
A clear understanding of the reagent's physical properties is essential for proper handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 594-57-0 | [1][4][5] |
| Molecular Formula | C₆H₁₃Cl | [1][5][6] |
| Molecular Weight | 120.62 g/mol | [1][4][5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 112-112.5 °C (at 719-760 mmHg) | [4][5] |
| Melting Point | -10.4 °C | [4][7] |
| Density | ~0.87 g/cm³ (at 20 °C) | [4][5] |
| Flash Point | 14.9 °C | [4][5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone). | [6] |
Safety and Handling
This compound is a flammable liquid and must be handled with appropriate care in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN 166(EU) or NIOSH (US) standards, chemical-resistant gloves (inspected prior to use), and a flame-retardant lab coat.[8]
-
Handling: Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment when transferring. Avoid inhalation of vapors and contact with skin and eyes.[6][9]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]
-
-
Spills: For accidental release, use personal protective equipment, ensure adequate ventilation, and contain the spill with an inert absorbent material.[8][10]
Part 2: The Mechanistic Landscape of Alkylation
The Friedel-Crafts Alkylation: A Foundational Reaction
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[11][12] The alkylation variant proceeds via electrophilic aromatic substitution.[2]
The mechanism involves three primary steps:
-
Generation of the Electrophile: A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) abstracts the halide from the alkyl halide, generating a highly electrophilic carbocation.[13][14]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex) and temporarily disrupts aromaticity.[2][12]
-
Deprotonation: A weak base (often AlCl₄⁻) removes a proton from the carbon bearing the new alkyl group, restoring aromaticity and regenerating the Lewis acid catalyst.[2][12]
Caption: General mechanism of Friedel-Crafts Alkylation.
The 2,3-Dimethyl-2-butyl Cation: A Case of Controlled Instability
A significant limitation of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form via hydride or alkyl shifts.[15][16] For instance, alkylating with 1-chloropropane typically yields isopropylbenzene, not n-propylbenzene.[16]
This compound, being a tertiary halide, forms a tertiary carbocation (I), which is generally considered stable.[17] This stability should, in theory, prevent rearrangement. However, a fascinating and synthetically useful exception exists. Under the influence of strong Lewis acids like AlCl₃, this tertiary carbocation can undergo a 1,2-methyl shift to form a secondary carbocation (II), which rapidly rearranges via a 1,2-hydride shift to a different, more stable tertiary carbocation (III).[3] This rearranged cation (III) then acts as the electrophile.
Crucially, this rearrangement is not always observed. With milder Lewis acids like FeCl₃, the reaction proceeds through the initially formed, non-rearranged carbocation (I).[3] This catalyst-dependent behavior provides a powerful tool for synthetic control.
Caption: Catalyst-dependent formation and rearrangement of the 2,3-dimethyl-2-butyl cation.
Part 3: Experimental Protocols
Application I: Selective Friedel-Crafts Alkylation of Benzene
The following protocols detail the synthesis of two distinct isomers from the same starting materials, differing only in the choice of Lewis acid catalyst.
-
Principle: Using ferric chloride (FeCl₃), a milder Lewis acid, promotes the reaction with the initially formed tertiary carbocation before rearrangement can occur.[3]
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Benzene (10 eq, serves as reactant and solvent)
-
Anhydrous Ferric Chloride (FeCl₃, 1.1 eq)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a condenser with a drying tube, add anhydrous benzene (10 eq).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly and portion-wise, add anhydrous FeCl₃ (1.1 eq) to the stirred benzene.
-
Add this compound (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via fractional distillation or column chromatography (silica gel, hexanes) to yield pure 2,3-dimethyl-2-phenylbutane.
-
-
Principle: Using aluminum chloride (AlCl₃), a strong Lewis acid, provides the energetic driving force for the 1,2-methyl shift and subsequent rearrangement, leading to the thermodynamically favored product.[3]
-
Materials:
-
Same as Protocol 1, but substitute AlCl₃ for FeCl₃.
-
-
Procedure:
-
The setup and initial steps are identical to Protocol 1.
-
Slowly and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred, cooled benzene. Note: This addition is highly exothermic.
-
Add this compound (1.0 eq) dropwise as described in Protocol 1.
-
After addition, allow the mixture to stir at room temperature for 2-4 hours. The reaction with AlCl₃ may require a longer time or gentle warming (e.g., 40 °C) for completion. Monitor progress by GC-MS, looking for the rearranged product.
-
Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1. The final product will be 2,2-dimethyl-3-phenylbutane.
-
Caption: General experimental workflow for Friedel-Crafts alkylation.
Application II: Grignard Reagent Formation
Tertiary alkyl halides can also be used to form Grignard reagents, which are potent carbon nucleophiles.[18][19]
-
Principle: Magnesium metal inserts into the carbon-chlorine bond in an anhydrous ether solvent to form an organomagnesium halide.[20] This reagent can then be used for nucleophilic attack on electrophiles like aldehydes, ketones, or CO₂.[19][21]
-
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (for initiation)
-
Benzaldehyde (0.95 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Grignard Formation:
-
In a flame-dried, three-neck flask with a condenser and dropping funnel, place the magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous ether and a single crystal of iodine.
-
Dissolve this compound (1.0 eq) in anhydrous ether and add a small portion to the magnesium.
-
Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After addition, stir for an additional 1-2 hours until most of the magnesium is consumed. The solution will appear cloudy and grey.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve benzaldehyde (0.95 eq) in anhydrous ether and add it dropwise to the Grignard reagent.
-
After addition, remove the ice bath and stir at room temperature for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude secondary alcohol product.
-
-
Purification: Purify via column chromatography or distillation.
-
References
- 1. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. This compound | 594-57-0 [chemnet.com]
- 6. chembk.com [chembk.com]
- 7. This compound | CAS#:594-57-0 | Chemsrc [chemsrc.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Page loading... [guidechem.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. study.com [study.com]
- 14. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. quora.com [quora.com]
- 18. study.com [study.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. leah4sci.com [leah4sci.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Strategic Synthesis of Alkene Isomers via Dehydrohalogenation of 2-Chloro-2,3-dimethylbutane: A Mechanistic and Practical Guide
An Application Note for Researchers
Abstract
This application note provides a comprehensive guide to the dehydrohalogenation of 2-chloro-2,3-dimethylbutane, a classic elimination reaction for the synthesis of alkenes. We delve into the competing E1 and E2 mechanistic pathways pertinent to tertiary alkyl halides, offering a rationale for experimental design. A detailed, field-proven protocol for performing the elimination using potassium hydroxide in ethanol is presented, followed by a robust analytical workflow for product separation and characterization using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers and drug development professionals seeking to control and analyze the regiochemical outcomes of elimination reactions.
Introduction: The Significance of Elimination Reactions
The synthesis of alkenes, foundational building blocks in organic chemistry, is frequently accomplished through elimination reactions. Among these, the dehydrohalogenation of alkyl halides—the removal of a hydrogen and a halogen atom from adjacent carbons—stands as a cornerstone method.[1][2][3][4] This process provides a direct route to the formation of a carbon-carbon double bond. The substrate of interest, this compound, is a tertiary alkyl halide. Its structure presents a valuable model for studying the regiochemical and mechanistic nuances of elimination reactions, as it can yield two distinct alkene isomers: the thermodynamically more stable, highly substituted product and its less substituted counterpart. Understanding and controlling the formation of these isomers is critical in multi-step synthesis where precise molecular architecture is paramount.
Mechanistic Rationale: Navigating the E1 and E2 Pathways
The dehydrohalogenation of an alkyl halide can proceed through two primary mechanisms: bimolecular elimination (E2) and unimolecular elimination (E1).[5][6] The choice of pathway is dictated by the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature.[5][7]
-
The E2 Mechanism: This is a single, concerted step where the base abstracts a proton from a β-carbon at the same time the leaving group departs from the α-carbon.[6][8][9] The reaction rate is dependent on the concentration of both the alkyl halide and the base.[8] E2 reactions are favored by strong bases and typically require an anti-periplanar geometry between the abstracted proton and the leaving group.[10]
-
The E1 Mechanism: This is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[8][11] In the second step, a weak base abstracts a proton from a β-carbon to form the double bond. The rate depends only on the concentration of the alkyl halide.[5][8] This pathway is favored for substrates that can form stable carbocations (i.e., tertiary and secondary alkyl halides) and in the presence of polar protic solvents and weak bases.[5][11]
For this compound, a tertiary alkyl halide, the formation of a stable tertiary carbocation strongly favors the E1 pathway .[11] While a strong base like potassium hydroxide is used in the following protocol, which typically favors E2, the E1 mechanism remains a significant competitive pathway due to the substrate's structure.
Regioselectivity: Zaitsev's Rule and Product Distribution
When an elimination reaction can produce more than one constitutional isomer, the regioselectivity is often predicted by Zaitsev's Rule . This rule states that the major product will be the more substituted, and thus more thermodynamically stable, alkene.[1][12][13]
In the dehydrohalogenation of this compound, two products are possible:
-
2,3-dimethyl-2-butene: The Zaitsev product. It is a tetrasubstituted alkene and is the more stable isomer.[14][15]
-
2,3-dimethyl-1-butene: The anti-Zaitsev (or Hofmann) product. It is a disubstituted alkene.[16][17]
The choice of base is a critical factor in controlling the product ratio. Small, unhindered bases like hydroxide or ethoxide favor the formation of the more stable Zaitsev product.[18] Conversely, sterically bulky bases, such as potassium tert-butoxide, preferentially abstract the more accessible, less sterically hindered proton, leading to the Hofmann product as the major isomer.[13][18] The protocol detailed below utilizes potassium hydroxide, and therefore, the Zaitsev product is expected to be the major isomer.
Caption: E1 mechanism for dehydrohalogenation of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of a mixture of 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene using a strong base in an alcohol solvent, a common method for promoting elimination reactions.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) pellets | Reagent Grade, ≥85% | Fisher Scientific |
| Ethanol (EtOH), 200 proof | ACS Grade | VWR |
| Diethyl Ether (Et₂O), anhydrous | ACS Grade | Sigma-Aldrich |
| Saturated Sodium Chloride (Brine) | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
Equipment
-
100 mL Round-bottom flask
-
Heating mantle with stirrer
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Simple distillation apparatus with fractionating column
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle. Ensure all joints are properly sealed.
-
Reagent Preparation: In the round-bottom flask, dissolve 8.0 g of potassium hydroxide in 40 mL of ethanol with gentle stirring. Some warming may occur. Allow the solution to cool to room temperature.
-
Initiation of Reaction: To the ethanolic KOH solution, add 10.0 mL of this compound dropwise through the top of the condenser.
-
Reflux: Heat the reaction mixture to a gentle reflux using the heating mantle. Maintain the reflux with continuous stirring for 1.5 hours. The formation of a white precipitate (KCl) will be observed.
-
Workup - Quenching and Extraction:
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature, then place it in an ice bath.
-
Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold deionized water.
-
Rinse the reaction flask with ~20 mL of diethyl ether and add this to the separatory funnel to ensure all product is transferred.
-
Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The upper organic layer contains the alkene products. Drain and discard the lower aqueous layer.
-
-
Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated brine solution to remove residual ethanol and salts.
-
Drying and Isolation: Drain the organic layer into a clean Erlenmeyer flask. Add a spatula tip of anhydrous magnesium sulfate, swirl, and let it stand for 10-15 minutes to dry the solution. Decant or filter the dried organic solution into a clean, pre-weighed distillation flask.
-
Purification by Fractional Distillation:
-
Assemble a fractional distillation apparatus.
-
Carefully distill the product mixture. The alkene products are volatile. Collect the fraction boiling between 70-76 °C.
-
Weigh the collected product to determine the yield.
-
Analytical Characterization
Gas Chromatography (GC) for Isomer Quantification
GC is the premier method for separating and quantifying the volatile alkene isomers due to their different boiling points.[19][20][21]
-
Instrumentation: Agilent 7890B GC system with Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or similar non-polar capillary column.
-
Conditions:
-
Inlet Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: 40 °C (hold for 4 min), then ramp to 100 °C at 10 °C/min.
-
Carrier Gas: Helium, 1.5 mL/min constant flow.
-
-
Analysis: The ratio of the two isomers is determined by the relative integration of their corresponding peaks in the chromatogram. 2,3-dimethyl-1-butene (lower boiling point) will elute before 2,3-dimethyl-2-butene (higher boiling point).
NMR Spectroscopy for Structural Verification
¹H NMR spectroscopy provides unambiguous structural confirmation of the alkene products.
| Compound | Boiling Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ [ppm] |
| 2,3-dimethyl-1-butene | ~57 | A: 4.66 (s, 2H, =CH₂), B: 2.25 (sept, 1H, -CH-), C: 1.70 (s, 3H, =C-CH₃), D: 1.02 (d, 6H, -CH(CH₃)₂)[22] |
| 2,3-dimethyl-2-butene | ~73 | 1.65 (s, 12H, 4x -CH₃)[23][24] |
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and analysis of alkene products.
References
- 1. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. homework.study.com [homework.study.com]
- 13. Khan Academy [khanacademy.org]
- 14. 2,3-Dimethyl-2-butene synthesis - chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. prepchem.com [prepchem.com]
- 17. 2,3-Dimethyl-1-butene synthesis - chemicalbook [chemicalbook.com]
- 18. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. vurup.sk [vurup.sk]
- 21. ivypanda.com [ivypanda.com]
- 22. 2,3-Dimethyl-1-butene(563-78-0) 1H NMR spectrum [chemicalbook.com]
- 23. 2,3-Dimethyl-2-butene(563-79-1) 1H NMR [m.chemicalbook.com]
- 24. spectrabase.com [spectrabase.com]
Mastering the Analysis of 2-Chloro-2,3-dimethylbutane: A Guide to Gas Chromatography Methods
Introduction: The Analytical Imperative for 2-Chloro-2,3-dimethylbutane
This compound, a halogenated alkane, serves as a crucial intermediate in various organic syntheses and is a potential impurity in pharmaceutical manufacturing and environmental samples. Its volatility and chemical properties necessitate precise and robust analytical methods for its identification and quantification. Gas chromatography (GC) stands as the premier technique for this purpose, offering the high resolution and sensitivity required for complex matrices.
This comprehensive guide provides detailed application notes and protocols for the analysis of this compound using gas chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind instrumental choices to ensure scientific integrity and reproducible results.
Strategic Approach to Method Development
The successful analysis of this compound hinges on a systematic approach to method development. The inherent volatility of this analyte, with a boiling point of approximately 112°C, makes it an ideal candidate for GC analysis.[1][2][3] Our strategy focuses on optimizing sample preparation, chromatographic separation, and detection to achieve accurate and reliable quantification.
Sample Preparation: Ensuring a Clean Introduction
The choice of sample preparation technique is dictated by the sample matrix and the concentration of the analyte. For volatile organic compounds like this compound, the primary goal is to efficiently transfer the analyte to the gaseous phase for injection while minimizing matrix interference.
-
Direct Liquid Injection: For relatively clean samples where this compound is present at moderate to high concentrations, direct liquid injection is the most straightforward approach. The sample is dissolved in a volatile organic solvent, such as hexane or dichloromethane, prior to injection.
-
Headspace Analysis: For trace-level analysis or in complex matrices such as wastewater or soil, static headspace analysis is the preferred method. This technique involves heating the sample in a sealed vial to partition the volatile analytes into the headspace, which is then injected into the GC. This minimizes the introduction of non-volatile matrix components that can contaminate the GC system. An application note for the analysis of alkyl halides suggests headspace-GC-MS as a suitable technique for identifying potential genotoxic impurities in pharmaceutical ingredients.[4]
-
Solid-Phase Microextraction (SPME): SPME offers a solvent-free alternative for sample concentration. A fused-silica fiber coated with a suitable stationary phase is exposed to the sample (either in liquid or headspace), where it adsorbs the analytes. The fiber is then transferred to the GC inlet for thermal desorption.
Gas Chromatography: The Core of the Separation
The heart of the analysis lies in the gas chromatograph, where the separation of this compound from other components is achieved. The critical parameters to optimize are the GC column, oven temperature program, and injection technique.
Column Selection: The Foundation of Resolution
The principle of "like dissolves like" is the guiding tenet for GC column selection. For a non-polar compound like this compound, a non-polar stationary phase is the logical choice.
A 5% Phenyl-Methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent) is highly recommended. This phase provides excellent separation of non-polar to moderately polar compounds based on their boiling points and is robust enough for a wide range of applications. A standard column dimension of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness offers a good balance between resolution and analysis time.
Oven Temperature Programming: Driving the Separation
Temperature programming is essential for achieving good peak shape and separating compounds with a range of boiling points.[5] For this compound, a well-defined temperature ramp ensures that the analyte is eluted as a sharp peak, enhancing sensitivity and resolution. A generic "scouting" gradient with a ramp rate of 10°C/min is a good starting point for method development.[6] Based on the analysis of a structurally similar compound, 1,4-dichloro-2,2-dimethylbutane, a suitable starting program can be adapted.[7]
Injection Technique: Precision at the Inlet
The choice between split and splitless injection depends on the analyte concentration.
-
Split Injection: For samples with higher concentrations, a split injection is used to introduce only a portion of the sample onto the column, preventing overload. A split ratio of 50:1 is a good starting point.
-
Splitless Injection: For trace analysis, a splitless injection is employed to transfer the entire sample volume onto the column, maximizing sensitivity. This technique requires careful optimization of the initial oven temperature to ensure proper analyte focusing.[8]
Detection: Visualizing the Analyte
The choice of detector is critical for both qualitative and quantitative analysis.
Flame Ionization Detector (FID): Robust Quantification
The FID is a universal detector for organic compounds and is known for its robustness, wide linear range, and high sensitivity to hydrocarbons.[9] It is an excellent choice for quantifying this compound when its identity is already confirmed.
Mass Spectrometry (MS): Confident Identification
For unequivocal identification, a mass spectrometer is the detector of choice. It provides structural information by fragmenting the analyte and detecting the resulting ions. The NIST WebBook provides the electron ionization mass spectrum of this compound, which can be used for library matching and confirmation.
Analytical Workflow Diagram
Caption: A schematic overview of the analytical workflow for this compound analysis.
Protocols
Protocol 1: GC-FID Analysis of this compound
This protocol is suitable for the quantification of this compound in relatively clean samples.
1. Sample Preparation (Direct Injection)
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as hexane.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Dilute the unknown sample with hexane to fall within the calibration range.
2. GC-FID Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise control over all GC parameters. |
| Column | 5% Phenyl-Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | Optimal for separating non-polar compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for analyte transport. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures consistent retention times. |
| Injector | Split/Splitless | |
| Injector Temperature | 250°C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split | For concentrations >10 µg/mL. |
| Split Ratio | 50:1 | Prevents column overload. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | ||
| Initial Temperature | 50°C | Allows for focusing of the analyte at the head of the column. |
| Initial Hold Time | 2 min | |
| Ramp Rate | 10°C/min | Provides good separation of components. |
| Final Temperature | 200°C | Ensures all components are eluted. |
| Final Hold Time | 5 min | |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 280°C | Prevents condensation of the analyte. |
| Hydrogen Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidant for the flame. |
| Makeup Gas (N2) | 25 mL/min | Improves peak shape and detector response. |
3. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown sample using the calibration curve.
Protocol 2: GC-MS Analysis for Confirmation and Trace Analysis
This protocol is ideal for the unequivocal identification of this compound and for its analysis at trace levels.
1. Sample Preparation (Headspace)
-
Prepare a stock solution and calibration standards as described in Protocol 1.
-
For each standard and sample, pipette a known volume (e.g., 5 mL) into a headspace vial (e.g., 20 mL).
-
Seal the vials with crimp caps.
-
Place the vials in the headspace autosampler.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC with 5977B MSD or equivalent | Provides separation and mass-selective detection. |
| Column | 5% Phenyl-Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | As in Protocol 1. |
| Carrier Gas | Helium | Preferred carrier gas for MS to avoid high background. |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Headspace Autosampler | ||
| Oven Temperature | 80°C | Optimizes partitioning of the analyte into the headspace. |
| Vial Equilibration Time | 15 min | Allows the sample to reach thermal equilibrium. |
| Loop Temperature | 90°C | Prevents condensation in the sample loop. |
| Transfer Line Temperature | 100°C | Prevents condensation during transfer to the GC. |
| Injection Volume | 1 mL of headspace | |
| Injector | Split/Splitless | |
| Injector Temperature | 250°C | |
| Injection Mode | Splitless | For trace analysis. |
| Oven Program | Same as Protocol 1 | |
| Mass Spectrometer | ||
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temperature | 150°C | |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Mass Range | m/z 35-200 | Covers the expected mass range of the analyte and its fragments. |
| Scan Mode | Full Scan | For qualitative analysis and library matching. |
| SIM Mode (Optional) | Monitor characteristic ions (e.g., m/z 85, 57, 43, 69) | For enhanced sensitivity in quantitative analysis. |
3. Data Analysis
-
Identify the peak for this compound by its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions.
-
For quantification, use the total ion chromatogram (TIC) or, for higher sensitivity, the extracted ion chromatogram (EIC) of a characteristic ion.
-
Construct a calibration curve and calculate the concentration as described in Protocol 1.
Conclusion
The protocols detailed in this guide provide a robust framework for the analysis of this compound by gas chromatography. By understanding the principles behind the selection of each parameter, researchers can confidently implement and adapt these methods to suit their specific analytical needs. The combination of optimized sample preparation, high-resolution chromatography, and sensitive detection ensures the generation of accurate and defensible data, which is paramount in research, drug development, and environmental monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectrabase.com [spectrabase.com]
Application Note: A Comprehensive Guide to the 1H NMR Analysis of 2-Chloro-2,3-dimethylbutane Reaction Products
Abstract
This application note provides a detailed protocol and theoretical framework for the analysis of reaction products originating from 2-chloro-2,3-dimethylbutane, a classic substrate for studying competing substitution and elimination reactions. As a tertiary alkyl halide, its reactivity is dominated by unimolecular pathways (SN1 and E1), leading to a mixture of substitution and elimination products. The precise characterization of this product mixture is paramount for understanding reaction mechanisms and selectivity. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the analytical tool of choice for this purpose, offering unambiguous structural elucidation and quantitative assessment of the product distribution. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who are engaged in reaction monitoring, mechanistic studies, and purity assessment.
Introduction: The Mechanistic Dichotomy of a Tertiary Alkyl Halide
This compound is an excellent model substrate for demonstrating the principles of unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. Both pathways proceed through a common tertiary carbocation intermediate, making them competitive processes. The reaction conditions, particularly the choice of solvent and nucleophile/base, play a crucial role in directing the reaction towards substitution or elimination.
-
SN1 Pathway: In the presence of a weak nucleophile, such as a protic solvent (solvolysis), the carbocation intermediate is trapped to form a substitution product. For instance, reaction in ethanol would yield 2-ethoxy-2,3-dimethylbutane.
-
E1 Pathway: The carbocation can also undergo deprotonation by a weak base (often the solvent) at a β-carbon to form an alkene. For this compound, two constitutional isomers are possible: the more substituted and thermodynamically more stable 2,3-dimethyl-2-butene (Zaitsev product) and the less substituted 2,3-dimethyl-1-butene.[1][2]
The ability to accurately identify and quantify these products is essential for a complete understanding of the reaction outcome. ¹H NMR spectroscopy provides the necessary resolution and structural information to differentiate between these isomers and the starting material.[3]
Reaction Mechanisms and Product Formation
The reaction of this compound proceeds via the formation of a stable tertiary carbocation. The subsequent fate of this intermediate dictates the product distribution.
Figure 1: Competing SN1 and E1 reaction pathways for this compound.
According to Zaitsev's rule, elimination reactions that can produce more than one alkene will favor the formation of the more substituted (and more stable) alkene.[1] Therefore, 2,3-dimethyl-2-butene is generally expected to be the major elimination product when using small, strong bases.[2]
Experimental Protocol: Solvolysis of this compound
This protocol outlines a representative procedure for the solvolysis of this compound in ethanol, which will serve as both the solvent and the nucleophile/base.
Materials:
-
This compound
-
Anhydrous Ethanol
-
5% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 5.0 mL of this compound and 25 mL of anhydrous ethanol.
-
Reaction: Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with two 20 mL portions of a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with 20 mL of 5% sodium bicarbonate solution to neutralize any acid formed, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Decant the dried organic solution and remove the solvent using a rotary evaporator.
-
Product Characterization: Obtain the ¹H NMR spectrum of the resulting product mixture.
Figure 2: Experimental workflow for the solvolysis and analysis of this compound.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of the product mixture will contain signals corresponding to the starting material and all possible products. The chemical shift (δ), integration, and multiplicity of these signals are key to their identification.[4]
Predicted ¹H NMR Data for Reactants and Products:
| Compound Name | Structure | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₂Cl | ~1.6 | Singlet | 6H | |
| -CH(CH₃)₂ | ~2.0 | Multiplet | 1H | ||
| -CH(CH₃)₂ | ~1.1 | Doublet | 6H | ||
| 2,3-Dimethyl-2-butene | =C(CH₃)₂ | ~1.6-1.7 | Singlet | 12H | |
| 2,3-Dimethyl-1-butene | =CH₂ | ~4.6-4.7 | Singlet | 2H | |
| -CH(CH₃)₂ | ~2.2-2.3 | Multiplet | 1H | ||
| =C-CH₃ | ~1.7 | Singlet | 3H | ||
| -CH(CH₃)₂ | ~1.0 | Doublet | 6H | ||
| 2-Ethoxy-2,3-dimethylbutane | -OCH₂CH₃ | ~3.4-3.5 | Quartet | 2H | |
| -OCH₂CH₃ | ~1.1-1.2 | Triplet | 3H | ||
| -C(CH₃)₂O- | ~1.2-1.3 | Singlet | 6H | ||
| -CH(CH₃)₂ | ~1.8-1.9 | Multiplet | 1H | ||
| -CH(CH₃)₂ | ~0.9-1.0 | Doublet | 6H |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Experimental data should be compared to literature values where available.[5][6][7]
Interpreting the Spectrum:
-
Vinylic Protons: The most downfield signals, typically in the 4.5-7.0 ppm range, are characteristic of vinylic protons (protons on a double bond).[3][8] The presence of a signal around 4.6-4.7 ppm is a clear indicator of the formation of 2,3-dimethyl-1-butene.
-
Absence of Vinylic Protons in the Zaitsev Product: Due to its symmetrical structure, 2,3-dimethyl-2-butene does not have any vinylic protons and will only show a singlet for the four equivalent methyl groups.[5][9]
-
Alkoxy Protons: The quartet around 3.4-3.5 ppm and the corresponding triplet around 1.1-1.2 ppm are indicative of the ethoxy group in the SN1 product, 2-ethoxy-2,3-dimethylbutane.
-
Quantitative Analysis: The relative ratio of the products can be determined by comparing the integration values of characteristic, non-overlapping peaks for each compound. For example, the integration of the vinylic protons of 2,3-dimethyl-1-butene can be compared to the integration of the ethoxy group's quartet in 2-ethoxy-2,3-dimethylbutane and the singlet of 2,3-dimethyl-2-butene.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the detailed analysis of the products from the reaction of this compound. By carefully examining the chemical shifts, multiplicities, and integrations of the signals in the spectrum, researchers can unambiguously identify the SN1 and E1 products and determine their relative abundance. This information is critical for understanding the underlying reaction mechanisms and for optimizing reaction conditions to favor the formation of a desired product. The protocols and data presented in this application note provide a robust framework for conducting and analyzing this classic organic chemistry experiment.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. 2,3-Dimethyl-2-butene(563-79-1) 1H NMR [m.chemicalbook.com]
- 6. 2,3-Dimethyl-1-butene(563-78-0) 1H NMR [m.chemicalbook.com]
- 7. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
Application Notes & Protocols: The SN1 Reaction Mechanism of 2-Chloro-2,3-dimethylbutane
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed examination of the unimolecular nucleophilic substitution (SN1) reaction mechanism as exemplified by 2-chloro-2,3-dimethylbutane. As a tertiary alkyl halide, this substrate serves as a model compound for exploring the kinetics, stereochemistry, and influencing factors of the SN1 pathway. We delve into the foundational principles governing this reaction, including carbocation stability, solvent effects, and leaving group ability. Furthermore, this guide presents detailed experimental protocols for monitoring the reaction kinetics via titration and for analyzing the product distribution using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). The content is designed to provide both a robust theoretical framework and practical, field-proven methodologies for professionals in chemical research and development.
The Theoretical Framework of the SN1 Reaction
The SN1 reaction is a cornerstone of organic chemistry, representing a stepwise pathway for nucleophilic substitution. The designation "SN1" signifies a S ubstitution, N ucleophilic, U nimolecular reaction. The term "unimolecular" is crucial, as it indicates that the rate-determining step involves only one molecular entity—the substrate.
The mechanism proceeds in two primary steps:
-
Formation of a Carbocation: The reaction is initiated by the slow, spontaneous dissociation of the leaving group, resulting in the formation of a planar, sp²-hybridized carbocation intermediate. This is the rate-determining step (RDS) of the entire reaction.
-
Nucleophilic Attack: The newly formed carbocation is a potent electrophile and is rapidly attacked by a nucleophile. Since the carbocation is planar, the nucleophile can attack from either face with nearly equal probability. If the nucleophile is a neutral species, such as water or an alcohol, a subsequent deprotonation step occurs to yield the final product.
The Case of this compound
This compound is an ideal substrate for the SN1 mechanism. Its structure as a tertiary alkyl halide is the single most important factor favoring this pathway. The dissociation of the chloride ion leads to the formation of a tertiary carbocation (2,3-dimethyl-2-butyl cation). This intermediate is highly stabilized by the inductive effect and hyperconjugation from the surrounding methyl and isopropyl groups, which lowers the activation energy of the rate-determining step.
The overall reaction, particularly in a solvolysis context (where the solvent acts as the nucleophile), can be depicted as follows:
Figure 1: The stepwise SN1 mechanism for this compound.
Key Factors Influencing the Reaction Rate
The efficiency and rate of the SN1 reaction for this compound are governed by several interconnected factors, summarized in the table below.
| Factor | Influence on SN1 Reaction Rate | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary >> Primary | The substrate is a tertiary alkyl halide, which forms a highly stable tertiary carbocation, thus maximizing the reaction rate. |
| Solvent | Polar Protic solvents are best | Polar protic solvents (e.g., water, ethanol) effectively solvate both the leaving group anion and the carbocation intermediate through hydrogen bonding, stabilizing the transition state and accelerating the rate-determining step. |
| Leaving Group | Better leaving groups increase the rate | The chloride ion (Cl⁻) is a good leaving group as it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge. |
| Nucleophile | Rate is independent of nucleophile concentration/strength | The nucleophile is not involved in the rate-determining step. Therefore, its concentration or relative strength does not influence the overall reaction rate. Weak nucleophiles are common in SN1 reactions. |
Kinetics and Stereochemistry
Kinetics: The SN1 reaction follows first-order kinetics, as the rate is dependent solely on the concentration of the substrate.
Rate = k[this compound]
This kinetic profile is a direct consequence of the unimolecular nature of the rate-determining step.
Stereochemistry: A hallmark of the SN1 reaction is the potential for racemization. The sp²-hybridized carbocation intermediate is planar, allowing the nucleophile to attack from either the top or bottom face. If the starting material were chiral at the reaction center, this would lead to a mixture of enantiomers (both inversion and retention of configuration). Although this compound is achiral, this stereochemical outcome is a critical consideration for other SN1 reactions. In practice, complete racemization is rare; a slight excess of the inversion product is often observed due to the formation of ion pairs, where the departing leaving group temporarily shields one face of the carbocation.
Figure 2: Reaction energy diagram for a two-step SN1 reaction.
Experimental Protocols
The following protocols provide methodologies for studying the SN1 solvolysis of this compound.
Protocol 1: Kinetic Analysis via Acid-Base Titration
This classic method monitors the progress of the solvolysis reaction by quantifying the amount of hydrochloric acid (HCl) produced over time.
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
Solvent mixture (e.g., 50:50 ethanol/water by volume)
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M)
-
Phenolphthalein indicator
-
Ice bath
-
Constant temperature water bath (e.g., 25°C)
-
Burette, pipettes, conical flasks, stopwatch
Procedure:
-
Reaction Setup: Prepare a stock solution by dissolving a known mass of this compound in the ethanol/water solvent mixture to create a solution of known initial concentration (e.g., ~0.1 M).
-
Initiation: Place the reaction flask in the constant temperature water bath to equilibrate. Start the stopwatch at the moment the substrate is fully dissolved and the flask is placed in the bath. This is t=0.
-
Sampling: At regular time intervals (e.g., every 10 minutes for the first hour, then every 20 minutes), withdraw a 5 mL aliquot of the reaction mixture using a pipette.
-
Quenching: Immediately transfer the aliquot into a conical flask containing ~20 mL of ice-cold distilled water. The cold temperature effectively stops the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot. Titrate the generated HCl with the standardized NaOH solution until a faint pink endpoint persists. Record the volume of NaOH used.
-
"Infinity" Point: After several hours (or by gently heating a separate aliquot for 20 minutes to drive the reaction to completion), take a final reading. This titration value (V∞) corresponds to the total amount of HCl produced at 100% reaction completion.
-
Data Analysis: The concentration of the alkyl halide at any time 't' is proportional to (V∞ - Vt). A plot of ln(V∞ - Vt) versus time should yield a straight line with a slope of -k, where k is the first-order rate constant.
Data Collection Table:
| Time (s) | Aliquot Volume (mL) | Volume of NaOH (Vt) (mL) | V∞ - Vt | ln(V∞ - Vt) |
| 0 | 5.0 | 0.0 | ||
| 600 | 5.0 | |||
| 1200 | 5.0 | |||
| 1800 | 5.0 | |||
| 3600 | 5.0 | |||
| ∞ | 5.0 | (V∞) | 0 | - |
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides a powerful, non-invasive method for monitoring the reaction by observing the disappearance of reactant signals and the appearance of product signals.
Objective: To qualitatively and quantitatively track the conversion of this compound to its solvolysis product.
Workflow:
Application Notes & Protocols: The Strategic Use of 2-Chloro-2,3-dimethylbutane in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical guide on the applications of 2-chloro-2,3-dimethylbutane as a strategic synthetic intermediate in medicinal chemistry. We move beyond its role as a simple alkyl halide to explore its utility in introducing the sterically demanding tert-hexyl (2,3-dimethylbutan-2-yl) moiety into bioactive scaffolds. The core focus is on how this building block can be leveraged to modulate pharmacokinetic properties, enhance metabolic stability, and improve target selectivity through steric effects. This guide furnishes researchers, scientists, and drug development professionals with both the theoretical rationale and detailed, field-proven protocols for its synthesis and subsequent use in substitution and elimination reactions.
Introduction: Beyond a Simple Alkyl Halide
This compound is a colorless, flammable liquid organic compound with the chemical formula C₆H₁₃Cl.[1][2][3] While cataloged as a reagent and intermediate for general organic synthesis, its true value in the pharmaceutical sciences lies in its function as a carrier of the highly branched tert-hexyl group.[1] The introduction of bulky, sterically hindered alkyl groups is a cornerstone strategy in modern medicinal chemistry for overcoming common drug development hurdles.[4]
The tert-hexyl group, being significantly larger and more lipophilic than the more common tert-butyl group, offers a unique tool for fine-tuning molecular properties. Its strategic placement within a drug candidate can profoundly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile by:
-
Providing a Steric Shield: Protecting metabolically vulnerable functional groups from enzymatic degradation.[5]
-
Modulating Lipophilicity: Increasing the molecule's greasy character to enhance membrane permeability.[4]
-
Improving Target Selectivity: Designing molecules that fit the intended biological target with high specificity while being sterically excluded from off-target receptors.[4][6]
This guide will detail the synthetic pathways to access and utilize this valuable building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Cl | [2][7] |
| Molecular Weight | 120.62 g/mol | [2][8] |
| CAS Number | 594-57-0 | [2][7] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 112-112.5 °C | [8] |
| Density | 0.88 g/mL | [1] |
| Solubility | Soluble in organic solvents (ethanol, acetone) | [1] |
The Strategic Imperative: Why Use the tert-Hexyl Group?
The decision to incorporate a bulky alkyl group is driven by specific, predictable outcomes in drug design. The causality behind this choice is rooted in the principles of steric hindrance and physicochemical modulation.
Enhancing Metabolic Stability through Steric Shielding
Many promising drug candidates fail due to rapid metabolic breakdown, often by Cytochrome P450 enzymes in the liver. A common strategy to prevent this is to place a "steric shield" near the metabolically labile site. The bulky tert-hexyl group, when installed adjacent to a site of oxidation (e.g., a vulnerable methylene or methine group), can physically block the approach of metabolic enzymes, thereby increasing the drug's half-life.[5]
References
- 1. chembk.com [chembk.com]
- 2. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- 3. This compound | C6H13Cl | CID 136383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- 8. echemi.com [echemi.com]
Application Notes & Protocols: The Role of 2-Chloro-2,3-dimethylbutane in Mechanistic Studies
Introduction: A Model Substrate for Unimolecular Reactions
In the landscape of organic chemistry, understanding reaction mechanisms is paramount to controlling outcomes and designing novel synthetic pathways. 2-Chloro-2,3-dimethylbutane, a tertiary alkyl halide, serves as an exemplary substrate for the mechanistic study of nucleophilic substitution and elimination reactions. Its structure is uniquely suited to favor pathways involving carbocation intermediates, making it an invaluable tool for elucidating the principles of SN1 and E1 reactions.
The defining feature of this compound is its tertiary alpha-carbon, which is bonded to the chlorine leaving group and three other carbon atoms. This steric hindrance effectively blocks the backside attack required for a bimolecular (SN2) reaction. Consequently, upon departure of the chloride ion, it forms a relatively stable tertiary carbocation. This intermediate becomes the focal point of the reaction, dictating the products formed and providing a clear window into the factors that govern unimolecular processes, such as solvent effects, nucleophile strength, and temperature. These characteristics allow researchers to dissect the kinetics and product distributions of SN1 and E1 pathways with minimal interference from competing bimolecular mechanisms.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃Cl | [NIST WebBook] |
| Molecular Weight | 120.620 g/mol | [NIST WebBook] |
| Appearance | Colorless liquid | [ChemBK] |
| Boiling Point | 92-94 °C | [ChemBK] |
| Density | 0.88 g/mL | [ChemBK] |
| Solubility | Soluble in organic solvents (ethanol, acetone), insoluble in water. | [ChemBK] |
Core Application: Elucidating the SN1 Mechanism
The primary utility of this compound is in the study of the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. The reaction proceeds through a stepwise pathway involving the formation of a carbocation intermediate.
The SN1 Pathway:
-
Step 1 (Rate-Determining): The carbon-chlorine bond heterolytically cleaves, with the chlorine atom departing as a chloride ion. This slow step forms a planar, sp²-hybridized tertiary carbocation. The stability of this carbocation is the driving force for the SN1 pathway.
-
Step 2 (Fast): A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture if the carbon were a chiral center.
-
Step 3 (Fast, if applicable): If the nucleophile is neutral (like water or an alcohol), a final deprotonation step occurs to yield the neutral substitution product.
This mechanism is particularly sensitive to solvent polarity. Polar protic solvents, such as water and alcohols, are effective at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thus accelerating the rate-determining step. This process, where the solvent also acts as the nucleophile, is termed solvolysis .
Application Note 1: Kinetic Studies of Solvolysis
Objective: To determine the first-order rate constant for the solvolysis of this compound and to investigate the effect of solvent polarity on the reaction rate.
Scientific Principle: The SN1 reaction rate is independent of the nucleophile's concentration because the nucleophile is not involved in the rate-determining step. The rate law is expressed as: Rate = k[Alkyl Halide]. The reaction produces one equivalent of hydrochloric acid (HCl) for every mole of alkyl halide that reacts. By titrating this acid with a standardized base at various time intervals, the progress of the reaction can be monitored and the rate constant (k) can be determined.
Protocol: Monitoring Solvolysis via Titration
Materials and Reagents:
-
This compound
-
Solvent mixtures (e.g., 50:50 ethanol/water, 60:40 ethanol/water by volume)
-
Acetone (for quenching)
-
Standardized sodium hydroxide (NaOH) solution (~0.05 M)
-
Phenolphthalein or another suitable indicator
-
Constant temperature water bath, burette, pipettes, Erlenmeyer flasks
Step-by-Step Methodology:
-
Preparation: Prepare the desired solvent mixtures and allow them to equilibrate to the target temperature (e.g., 25°C) in a constant temperature water bath.
-
Reaction Initiation: Add a known volume of this compound to a volumetric flask and dilute with the thermostated solvent mixture to initiate the reaction. Start a timer immediately. This is time t=0.
-
Aliquot Sampling: At regular, recorded time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot of the reaction mixture.
-
Quenching: Immediately transfer the aliquot into an Erlenmeyer flask containing ~10 mL of ice-cold acetone. This effectively stops the reaction by rapidly cooling and diluting the mixture.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate the generated HCl with the standardized NaOH solution until a faint pink endpoint persists for 30 seconds. Record the volume of NaOH used (Vt).
-
Infinity Point: Allow a separate sample of the reaction mixture to react for an extended period (at least 10 half-lives, or gently heat for 30 minutes) to ensure the reaction goes to completion. Titrate this "infinity" sample (V∞) to determine the total amount of HCl that will be produced.
-
Repeat: Repeat steps 3-5 for a series of time points (e.g., 10, 20, 30, 40, 50, 60 minutes).
Data Analysis & Expected Results: The concentration of the alkyl halide at any time 't' is proportional to (V∞ - Vt). To confirm first-order kinetics, a plot of ln(V∞ - Vt) versus time (t) should yield a straight line. The slope of this line is equal to -k, where k is the first-order rate constant.
| Time (min) | Vt (mL NaOH) | V∞ (mL NaOH) | V∞ - Vt (mL) | ln(V∞ - Vt) |
| 0 | 0.00 | 10.50 | 10.50 | 2.35 |
| 10 | 2.55 | 10.50 | 7.95 | 2.07 |
| 20 | 4.50 | 10.50 | 6.00 | 1.79 |
| 30 | 6.00 | 10.50 | 4.50 | 1.50 |
| 40 | 7.15 | 10.50 | 3.35 | 1.21 |
| 50 | 8.05 | 10.50 | 2.45 | 0.90 |
| 60 | 8.70 | 10.50 | 1.80 | 0.59 |
Interpretation: By comparing the rate constants obtained in different solvent mixtures, the effect of polarity can be quantified. It is expected that the rate constant 'k' will be larger in the solvent mixture with a higher water content (e.g., 50:50 vs. 60:40 ethanol/water), as water has a higher dielectric constant and is better at stabilizing the carbocation intermediate.
Application Note & Protocol: Investigating SN1 Reaction Kinetics Through the Solvolysis of 2-Chloro-2,3-dimethylbutane
Abstract
This document provides a comprehensive guide to the experimental procedure for studying the solvolysis of 2-chloro-2,3-dimethylbutane. This reaction serves as a classic model for unimolecular nucleophilic substitution (SN1) reactions, offering a clear demonstration of the formation and fate of a tertiary carbocation intermediate. We will delve into the mechanistic underpinnings, the rationale behind the experimental design, a detailed step-by-step protocol for monitoring reaction kinetics via titration, and methods for data analysis. This guide is intended for researchers, educators, and drug development professionals seeking to understand and apply the principles of physical organic chemistry.
Introduction: Why Study the Solvolysis of this compound?
The solvolysis of tertiary alkyl halides, such as this compound, is a cornerstone of organic chemistry education and research for its exemplary illustration of the SN1 reaction mechanism.[1][2] In an SN1 reaction, the rate of the reaction is dependent on the concentration of only one reactant—the substrate.[1][3] This is because the reaction proceeds through a stepwise mechanism where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate.[1][4]
The structure of this compound is ideal for this purpose. The chlorine atom is attached to a tertiary carbon, and upon its departure as a chloride ion, it forms a relatively stable tertiary carbocation (2,3-dimethylbutan-2-yl cation). The stability of this carbocation is crucial, as it lowers the activation energy of the rate-determining step, allowing the reaction to proceed at a measurable rate.[2][4] Studying the kinetics of this reaction provides profound insights into several fundamental concepts:
-
Carbocation Stability: Demonstrates the enhanced stability of tertiary carbocations.
-
Solvent Effects: Highlights the critical role of polar protic solvents in stabilizing the transition state and the carbocation intermediate, thereby accelerating the reaction rate.[5]
-
Reaction Kinetics: Provides a practical method for determining a first-order rate law.[6][7]
-
Nucleophilic Competition: When using mixed solvent systems (e.g., aqueous ethanol), the reaction illustrates the competition between different nucleophiles (water and ethanol) for the carbocation.[5]
This application note will guide you through a robust and validated protocol to explore these principles quantitatively.
The SN1 Reaction Mechanism
The solvolysis of this compound proceeds in multiple steps. The overall rate is governed by the slowest step, which is the initial ionization of the alkyl halide.
Step 1: Ionization (Rate-Determining Step) The carbon-chlorine bond breaks heterolytically, with the chlorine atom taking both electrons to form a chloride ion (the leaving group). This slow step results in the formation of a planar tertiary carbocation intermediate.[1][4]
Step 2: Nucleophilic Attack The solvent molecule (e.g., water or ethanol) acts as a nucleophile and rapidly attacks the electrophilic carbocation.[4][8] Since the carbocation is planar, the nucleophile can attack from either face.[1][9]
Step 3: Deprotonation A final, rapid acid-base reaction occurs where another solvent molecule acts as a base, removing a proton from the oxonium ion formed in the previous step to yield the final neutral substitution product (an alcohol or ether) and a hydronium ion.[3][4]
Caption: SN1 Mechanism for the Solvolysis of this compound.
Experimental Design and Rationale
A successful kinetic experiment hinges on the careful selection of reaction conditions. The choices made are directly linked to the underlying SN1 mechanism.
-
Choice of Substrate: this compound is a tertiary alkyl halide, which strongly favors the SN1 pathway due to the stability of the resulting tertiary carbocation.[2] Primary alkyl halides would favor an SN2 reaction, while secondary halides could undergo both.[10]
-
Choice of Solvent: Polar protic solvents like water, ethanol, and isopropanol are ideal for SN1 reactions.[5] Their ability to form hydrogen bonds helps to solvate and stabilize both the departing leaving group (Cl⁻) and the carbocation intermediate, lowering the activation energy of the rate-determining step. In this protocol, we will use aqueous isopropanol mixtures. Varying the water/isopropanol ratio allows for a systematic investigation of solvent polarity on the reaction rate. A higher dielectric constant (greater polarity) generally leads to a faster reaction rate.[5]
-
Monitoring Reaction Progress: The solvolysis reaction produces one equivalent of hydrochloric acid (HCl) for every mole of this compound that reacts.[6] We can monitor the progress of the reaction by measuring the rate of H⁺ production. This is conveniently achieved by adding a known amount of a base (e.g., NaOH) with an indicator to the reaction mixture. The time it takes for the acid produced to neutralize the base and cause a color change is recorded.[6] This method avoids the need for complex spectroscopic equipment.
-
Temperature Control: Reaction rates are highly sensitive to temperature. It is crucial to perform the experiment in a constant temperature water bath to ensure that the rate constant, k, does not change during a kinetic run.
Materials and Equipment
Reagents:
-
This compound (Purity: 95% or higher)[11]
-
Isopropanol (Reagent Grade)
-
Deionized Water
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Bromothymol Blue indicator solution
-
Acetone (for cleaning)
Equipment:
-
Constant temperature water bath
-
Erlenmeyer flasks (125 mL or 250 mL)
-
Burette (50 mL) and stand
-
Pipettes (volumetric and graduated)
-
Stopwatch
-
Magnetic stirrer and stir bars
-
Thermometer
Experimental Protocol: Kinetic Measurement by Titration
This protocol describes a single kinetic run. To investigate the effect of solvent polarity, this procedure should be repeated with different solvent compositions (e.g., 70:30, 60:40, 50:50 isopropanol:water by volume).
Safety Precautions:
-
This compound is volatile and flammable. Handle in a well-ventilated fume hood.
-
Concentrated sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Procedure:
-
Prepare the Solvent Mixture: Prepare the desired isopropanol-water solvent mixture. For example, to make 100 mL of a 60:40 (v/v) mixture, combine 60 mL of isopropanol and 40 mL of deionized water in a flask.
-
Temperature Equilibration: Place approximately 50 mL of the solvent mixture into a 125 mL Erlenmeyer flask containing a magnetic stir bar. Place the flask in the constant temperature water bath (e.g., 25°C) and allow it to equilibrate for at least 10 minutes.
-
Prepare the Substrate Solution: In a separate, small, stoppered flask, prepare a stock solution of the alkyl halide by dissolving a known amount of this compound in a small volume of isopropanol (e.g., 0.5 mL of alkyl halide in 5 mL of isopropanol). This solution should also be allowed to equilibrate in the water bath.
-
Set up the Reaction:
-
Add 3-4 drops of bromothymol blue indicator to the solvent mixture in the 125 mL flask. The solution should be yellow-green.
-
Using a burette, add a precise volume of the standardized 0.1 M NaOH solution (e.g., 0.50 mL) to the flask. The solution will turn blue.
-
-
Initiate the Reaction:
-
Using a volumetric pipette, add a precise volume of the equilibrated this compound stock solution (e.g., 1.0 mL) to the reaction flask.
-
Immediately start the stopwatch. This is time t=0.
-
-
Monitor the Reaction:
-
Allow the reaction to proceed with gentle stirring. The HCl produced will neutralize the added NaOH.
-
Record the exact time when the indicator changes from blue back to yellow-green.
-
Immediately add another precise aliquot (e.g., 0.50 mL) of the NaOH solution. The solution will turn blue again.
-
-
Continue Data Collection: Repeat step 6, recording the cumulative time for each color change after the addition of each NaOH aliquot. Continue this process until at least 7-10 data points have been collected, or until the reaction has proceeded to approximately 50-70% completion.
Data Analysis and Expected Results
The solvolysis of this compound follows first-order kinetics. The integrated rate law for a first-order reaction is:
ln[RCl]t = -kt + ln[RCl]₀
Where:
-
[RCl]t is the concentration of the alkyl halide at time t.
-
[RCl]₀ is the initial concentration of the alkyl halide.
-
k is the first-order rate constant.
By plotting ln[RCl]t versus time (t), a straight line should be obtained with a slope equal to -k.[6] The concentration of RCl at any given time can be calculated from the amount of NaOH neutralized.
Data Presentation: The collected data can be summarized in a table. The following is an example of expected data for a run in 50:50 isopropanol:water at 25°C.
| Time (s) | Cumulative NaOH added (mL) | Moles of HCl produced | [RCl] remaining (M) | ln[RCl] |
| 0 | 0.0 | 0 | 0.0200 | -3.912 |
| 150 | 0.5 | 5.0 x 10⁻⁵ | 0.0190 | -3.963 |
| 310 | 1.0 | 1.0 x 10⁻⁴ | 0.0180 | -4.017 |
| 485 | 1.5 | 1.5 x 10⁻⁴ | 0.0170 | -4.075 |
| 675 | 2.0 | 2.0 x 10⁻⁴ | 0.0160 | -4.135 |
| 885 | 2.5 | 2.5 x 10⁻⁴ | 0.0150 | -4.199 |
| 1120 | 3.0 | 3.0 x 10⁻⁴ | 0.0140 | -4.269 |
Initial [RCl] calculated based on the amount added to the total volume.
Effect of Solvent Polarity: By repeating the experiment with different solvent compositions, you can demonstrate the effect of polarity on the reaction rate.
| Solvent (Isopropanol:Water, v/v) | Dielectric Constant (approx.) | Observed Rate Constant, k (s⁻¹) |
| 70:30 | ~35 | (Slower rate) |
| 60:40 | ~45 | (Intermediate rate) |
| 50:50 | ~55 | (Faster rate) |
Note: Rate constant values are illustrative.
This trend demonstrates that as the polarity of the solvent increases (higher water content, higher dielectric constant), the rate of the SN1 reaction increases.[5] This is because the more polar solvent is better at stabilizing the charged species (carbocation and leaving group) in the rate-determining transition state.
Potential Side Reactions: The E1 Pathway
In addition to substitution (SN1), the tertiary carbocation intermediate can also undergo elimination (E1) by losing a proton from an adjacent carbon.[12] This results in the formation of alkenes. For this compound, the major elimination product would be the more substituted (and thus more stable) 2,3-dimethyl-2-butene, according to Zaitsev's rule.[12]
Caption: Competing E1 Elimination Pathway.
The ratio of SN1 to E1 products is influenced by the basicity of the solvent and the temperature. While a full product analysis is beyond the scope of this kinetic experiment, it is important to be aware that elimination is a competing pathway.[13] Analysis of the product mixture could be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[14]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. youtube.com [youtube.com]
- 4. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. amherst.edu [amherst.edu]
- 7. studylib.net [studylib.net]
- 8. Khan Academy [khanacademy.org]
- 9. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 10. doctororbust.wordpress.com [doctororbust.wordpress.com]
- 11. This compound | CAS#:594-57-0 | Chemsrc [chemsrc.com]
- 12. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Large-Scale Synthesis of 2-Chloro-2,3-dimethylbutane: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
2-Chloro-2,3-dimethylbutane, also known as tert-hexyl chloride, is a valuable tertiary alkyl halide intermediate in organic synthesis. Its sterically hindered structure makes it a key building block in the development of complex molecular architectures, finding applications in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed guide for the large-scale synthesis of this compound, focusing on the underlying chemical principles, a robust and scalable protocol, and critical safety considerations. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing this important chemical intermediate.
Theoretical Framework: The SN1 Pathway to Tertiary Alkyl Halides
The synthesis of this compound from 2,3-dimethyl-2-butanol and concentrated hydrochloric acid is a classic example of a unimolecular nucleophilic substitution (SN1) reaction.[1][2][3] Understanding the mechanism is paramount to optimizing the reaction for large-scale production.
The reaction proceeds in three key steps:
-
Protonation of the Alcohol: The hydroxyl group (-OH) of the tertiary alcohol is a poor leaving group. In the presence of a strong acid like hydrochloric acid, the lone pair of electrons on the oxygen atom abstracts a proton, forming a protonated alcohol (an oxonium ion).[4][5] This transformation is crucial as it converts the hydroxyl group into a much better leaving group: a neutral water molecule.[6][7]
-
Formation of a Stable Carbocation: The protonated alcohol readily dissociates, releasing a water molecule and forming a stable tertiary carbocation.[1][5] The stability of this carbocation is a key driving force for the reaction and is attributed to the electron-donating inductive effects and hyperconjugation from the surrounding alkyl groups.[1] Tertiary carbocations are the most stable among simple alkyl carbocations, which is why this reaction is highly favorable for tertiary alcohols.[2][3]
-
Nucleophilic Attack: The chloride ion (Cl⁻), a good nucleophile present in high concentration from the hydrochloric acid, attacks the electrophilic carbocation to form the final product, this compound.[1][5]
Due to the formation of a planar carbocation intermediate, if the starting alcohol were chiral at the reactive center, the reaction would proceed with racemization.[3] However, in this case, the starting material, 2,3-dimethyl-2-butanol, is achiral.
Visualizing the Reaction Mechanism and Workflow
The following diagrams illustrate the SN1 reaction mechanism and the overall experimental workflow for the synthesis of this compound.
Caption: SN1 Reaction Mechanism for the Synthesis of this compound.
Caption: Experimental Workflow for the Synthesis and Purification of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dimethyl-2-butanol | Reagent Grade (≥98%) | Major Chemical Supplier | Ensure it is free of water. |
| Hydrochloric Acid | Concentrated (37% w/w, ~12 M) | Major Chemical Supplier | Handle with extreme care in a fume hood. |
| Sodium Bicarbonate | ACS Reagent Grade | Major Chemical Supplier | For preparation of 5% aqueous solution. |
| Sodium Chloride | ACS Reagent Grade | Major Chemical Supplier | For preparation of saturated aqueous solution. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Major Chemical Supplier | For drying the organic phase. |
| Deionized Water | High Purity | In-house | Used for preparing aqueous solutions. |
Large-Scale Synthesis Protocol
This protocol is designed for a large-scale laboratory setting. All operations involving concentrated hydrochloric acid and the volatile product must be conducted in a well-ventilated chemical fume hood.[8][9][10]
1. Reaction Setup:
-
In a suitably sized reactor equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing a basic solution like sodium bicarbonate), place 2,3-dimethyl-2-butanol.
-
Cool the reactor to 0-5 °C using an ice bath.
2. Addition of Hydrochloric Acid:
-
Slowly add concentrated hydrochloric acid to the stirred alcohol via the dropping funnel over a period of 1-2 hours. The molar ratio of HCl to the alcohol should be approximately 2.5:1 to ensure complete reaction and to serve as the solvent.
-
Maintain the temperature of the reaction mixture below 10 °C during the addition. The reaction is exothermic.
3. Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring vigorously for at least 4-6 hours at room temperature to ensure the reaction goes to completion. The mixture will separate into two layers.
4. Work-up and Isolation:
-
Transfer the reaction mixture to a large separatory funnel. Allow the layers to fully separate. The upper layer is the organic phase containing the product, and the lower layer is the aqueous acidic phase.
-
Carefully drain and set aside the lower aqueous layer.
5. Neutralization and Washing:
-
Wash the organic layer with two portions of a 5% aqueous sodium bicarbonate solution.[7] Caution: This will generate carbon dioxide gas, leading to pressure buildup. Swirl the separatory funnel gently without the stopper initially, and then stopper and vent frequently.[7][11] This step is crucial to neutralize any remaining hydrochloric acid.
-
Wash the organic layer with one portion of saturated aqueous sodium chloride solution (brine).[7][11] This helps to remove the bulk of the water from the organic phase and aids in breaking up any emulsions.
6. Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask intermittently for 15-20 minutes. The drying agent should no longer clump together, indicating that the solution is dry.
7. Purification:
-
Filter the drying agent from the product.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 112 °C.[12]
8. Product Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety and Handling
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile gloves are generally suitable, but consult the manufacturer's compatibility chart).[8][9]
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling concentrated hydrochloric acid and the volatile product.[8][10]
Hydrochloric Acid Safety:
-
Concentrated hydrochloric acid is highly corrosive and can cause severe skin burns and eye damage.[13][14] It also has a pungent, irritating odor.
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][13]
-
For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9][13]
-
Store hydrochloric acid in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[10][13]
Handling of this compound:
-
The product is a flammable liquid. Keep it away from heat, sparks, and open flames.
-
It is also volatile and should be handled in a well-ventilated area.
Waste Disposal:
-
Dispose of all chemical waste according to local, state, and federal regulations. The acidic aqueous layer should be neutralized before disposal.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the yield is low, ensure that a sufficient excess of concentrated hydrochloric acid was used and that the reaction was allowed to proceed for an adequate amount of time with vigorous stirring to ensure good mixing of the biphasic system.
-
Emulsion Formation during Washing: Emulsions can sometimes form during the washing steps. The addition of saturated sodium chloride solution can help to break up emulsions. If an emulsion persists, allowing the mixture to stand for an extended period or gentle swirling may be effective.
-
Wet Product: If the product is wet after drying (as indicated by a cloudy appearance or the presence of water droplets), add more anhydrous drying agent and allow for a longer drying time. It is crucial that the product is completely dry before distillation to obtain an accurate boiling point and high purity.
Conclusion
The synthesis of this compound via the SN1 reaction of 2,3-dimethyl-2-butanol with concentrated hydrochloric acid is a robust and scalable method. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this valuable chemical intermediate on a large scale. The key to success lies in the careful control of reaction conditions, thorough workup and purification, and an unwavering commitment to safety.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. quora.com [quora.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. echemi.com [echemi.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. This compound | CAS#:594-57-0 | Chemsrc [chemsrc.com]
- 13. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-2,3-dimethylbutane
Welcome to the technical support guide for the synthesis of 2-Chloro-2,3-dimethylbutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced SN1 reaction. Here, we move beyond simple protocols to explain the causality behind each step, ensuring you can adapt and overcome challenges in your own laboratory setting.
Core Concepts: The SN1 Pathway to this compound
The synthesis of this compound from 2,3-dimethylbutan-2-ol is a classic example of a unimolecular nucleophilic substitution (SN1) reaction.[1] Understanding its mechanism is critical for troubleshooting. The reaction proceeds via a stable tertiary carbocation, which is why it is relatively facile compared to the synthesis of primary or secondary alkyl halides.[2][3]
The mechanism unfolds in three key steps:
-
Protonation: The hydroxyl (-OH) group of the alcohol is a poor leaving group. Concentrated hydrochloric acid (HCl) protonates it, forming an oxonium ion, which contains a much better leaving group: a neutral water molecule.[1][4]
-
Carbocation Formation: The C-O bond breaks, and the water molecule departs. This is the slow, rate-determining step of the reaction, resulting in the formation of a stable tertiary carbocation.[1][5][6]
-
Nucleophilic Attack: The chloride ion (Cl⁻) from HCl, a potent nucleophile present in high concentration, attacks the planar carbocation. This attack can occur from either face, forming the final product, this compound.[4][7]
Caption: The SN1 mechanism for forming this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Reaction Initiation & Reagents
Q1: I've mixed the 2,3-dimethylbutan-2-ol and concentrated HCl, but the reaction doesn't seem to be starting. What's wrong?
This is a frequent observation due to the initial immiscibility of the reactants. The tertiary alcohol is organic and has limited solubility in the highly polar concentrated aqueous HCl.
-
Causality: The reaction occurs at the interface between the two layers. Without sufficient mixing, the surface area for the reaction is minimal, leading to a very slow or stalled reaction.
-
Solution: The mixture must be vigorously mixed or shaken. Using a separatory funnel for the reaction vessel is ideal as it allows for repeated, vigorous shaking followed by venting.[8][9] Swirling for several minutes is required to ensure the reactants are thoroughly mixed and the reaction proceeds to completion.[10]
Q2: What is the Lucas Reagent, and is it necessary for this specific synthesis?
The Lucas Reagent is a solution of anhydrous zinc chloride (ZnCl₂) in concentrated HCl.[3][11] It is used to differentiate between primary, secondary, and tertiary alcohols based on their reaction rate.[12]
-
Expertise & Experience: For tertiary alcohols like 2,3-dimethylbutan-2-ol, the Lucas Reagent is generally not required . The reaction with concentrated HCl alone is rapid because the mechanism proceeds through a highly stable tertiary carbocation.[2][3] The addition of ZnCl₂, a Lewis acid that helps weaken the C-O bond, is more critical for accelerating the slower reactions of secondary and primary alcohols.[4][13] Using concentrated HCl alone simplifies the procedure and work-up.
Low Yield & Side Reactions
Q3: My final yield is significantly lower than expected. What are the most common causes?
Low yield can stem from several factors, from side reactions to mechanical losses during purification.
-
Incomplete Reaction: As mentioned in Q1, insufficient mixing or reaction time is a primary cause. Ensure the mixture is shaken for at least 5-10 minutes.[9][14]
-
Competing Elimination (E1) Reaction: The carbocation intermediate can also lose a proton from an adjacent carbon, leading to the formation of alkenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene). This E1 reaction competes with the SN1 substitution and is favored by higher temperatures.[15][16] To minimize this, the reaction should be performed at room temperature.
-
Losses During Work-up: Significant product can be lost during the aqueous washes if the layers are not allowed to separate completely or if the wrong layer is discarded. The product, this compound, is less dense than the aqueous wash solutions and will be the top layer.
-
Reagent Quality: The use of hydrochloric acid that is not concentrated (i.e., less than ~12 M) will dramatically slow the reaction rate and reduce the yield.
Caption: A decision tree for troubleshooting low yield.
Work-up & Purification
Q4: Why is there vigorous gas evolution during the sodium bicarbonate wash, and what precautions should I take?
The sodium bicarbonate wash is essential for neutralizing any unreacted concentrated HCl from the organic layer.
-
Causality: The reaction between sodium bicarbonate (a base) and hydrochloric acid (an acid) produces carbon dioxide gas:
-
HCl(aq) + NaHCO₃(aq) → NaCl(aq) + H₂O(l) + CO₂(g)
-
-
Trustworthiness: This step is critical. Residual acid can cause degradation of the product over time or during distillation. The gas evolution is normal but can cause a dangerous pressure buildup in a sealed separatory funnel.
-
Protocol Standard: Always remove the stopper from the separatory funnel and swirl gently at first.[8][10] Once the initial vigorous bubbling subsides, you may stopper the funnel, but you must invert and vent it immediately and frequently to release the pressure safely.[8][14]
Q5: What is the purpose of the final wash with saturated sodium chloride (brine)?
A brine wash is a standard technique used to "pre-dry" the organic layer before adding a chemical drying agent.
-
Causality: The high salt concentration in the brine solution reduces the solubility of water in the organic layer.[10] It also helps to break up any emulsions that may have formed, leading to a cleaner separation between the organic and aqueous layers. This makes the subsequent drying step with an agent like anhydrous sodium sulfate or calcium chloride faster and more effective.
Product Characterization
Q6: How can I be certain that I have successfully synthesized this compound?
Spectroscopic analysis is the definitive method for product confirmation.
-
¹H NMR Spectroscopy: This is the most powerful tool. The spectrum for this compound is relatively simple and characteristic. You should expect to see specific signals corresponding to the different methyl groups in the molecule.[17][18][19]
-
IR Spectroscopy: The most telling change will be the disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) from the starting alcohol and the appearance of a C-Cl stretch (typically 600-800 cm⁻¹).[19]
Experimental Protocols & Data
Troubleshooting Guide: Summary Table
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No reaction / Two distinct layers remain | Insufficient mixing; reactants are immiscible. | Vigorously shake the mixture in a separatory funnel for 5-10 minutes, venting frequently. |
| Low Yield | 1. Incomplete reaction.2. High reaction temperature.3. Losses during work-up. | 1. Ensure adequate mixing and reaction time.2. Maintain reaction at room temperature to minimize E1 elimination.3. Allow layers to separate fully; ensure you keep the correct (top) organic layer. |
| Product is wet after drying agent is added | 1. Insufficient drying agent.2. Saturated brine wash was skipped. | 1. Add more anhydrous drying agent until some particles remain free-flowing.2. Always perform a brine wash before the final drying step. |
| Distillation yields little or no product | 1. Thermometer placed incorrectly.2. Significant product loss during washes. | 1. Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head.2. Review extraction technique to minimize losses. |
Protocol 1: Synthesis of this compound
This protocol is adapted from established laboratory procedures.[9][10][14]
-
Reaction Setup: In a 125 mL separatory funnel, combine 10 mL of 2,3-dimethylbutan-2-ol and 25 mL of concentrated (~12 M) hydrochloric acid.
-
Reaction: Swirl the funnel gently without the stopper for one minute. Then, stopper the funnel, invert it, and immediately vent to release pressure.
-
Mixing: Shake the funnel vigorously for 30 seconds, then vent. Repeat this shake-and-vent procedure for 5-10 minutes.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely. The top layer is your organic product.
-
Work-up:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of cold water. Separate and discard the lower aqueous layer.
-
Add 15 mL of 5% aqueous sodium bicarbonate solution. Swirl without the stopper until vigorous bubbling ceases. Stopper, invert, and vent frequently. Separate and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of saturated NaCl (brine). Separate and discard the lower aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous calcium chloride or sodium sulfate. Swirl and let it stand for 10-15 minutes, until the liquid is clear.
-
Isolation: Decant or filter the dried liquid into a round-bottom flask for distillation to obtain the pure product. The boiling point of this compound is approximately 112°C.[19]
Caption: Experimental workflow for synthesis and purification.
References
- 1. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 2. Lucas Test: Lucas Reagent, Procedure, Observations, Mechanism, Applications, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. byjus.com [byjus.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Preparation of 2-Chloro-2-methylbutane [chemistry.gravitywaves.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 12. testbook.com [testbook.com]
- 13. Preparation of Alkyl Halides: Methods & Key Reactions Explained [vedantu.com]
- 14. docsity.com [docsity.com]
- 15. Solved Synthesis of 2-Chloro-2-methylbutane - Microscale | Chegg.com [chegg.com]
- 16. youtube.com [youtube.com]
- 17. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 1H NMR spectrum [chemicalbook.com]
- 18. Solved Give the NMR spectra of 2-chloro-2-methylbutane based | Chegg.com [chegg.com]
- 19. Solved Search FTIR Common Name: this compound | Chegg.com [chegg.com]
Technical Support Center: Chlorination of 2,3-Dimethylbutane
Welcome to the technical support guide for the chlorination of 2,3-dimethylbutane. This resource is designed for researchers and chemists encountering challenges with this common, yet nuanced, free-radical halogenation. Here, we move beyond basic textbook examples to address the practical side products and selectivity issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the expected major monochlorinated products from the reaction of 2,3-dimethylbutane with chlorine and UV light?
You should expect two major monochlorinated products: 1-chloro-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane. This is because the parent alkane, 2,3-dimethylbutane, has two distinct types of hydrogen atoms that can be substituted: primary (1°) hydrogens on the four methyl groups and tertiary (3°) hydrogens on the two central carbons.
-
Substitution at a primary (1°) carbon: yields 1-chloro-2,3-dimethylbutane.
-
Substitution at a tertiary (3°) carbon: yields this compound.
Q2: Why do I get a mixture of products instead of a single, pure compound?
The formation of a product mixture is an inherent feature of the free-radical chlorination of most alkanes. The chlorine radical (Cl•) is highly reactive and not very selective. While it does show a slight preference for abstracting a tertiary hydrogen over a primary one, this selectivity is not pronounced enough to yield a single product. The final product ratio is determined by both the statistical probability (the number of each type of hydrogen) and the relative reactivity of each C-H bond.
Q3: I observe more than just the two monochlorinated products. What are these other side products?
The most common side products beyond the isomeric monochlorides are polychlorinated alkanes (e.g., dichlorinated, trichlorinated products). This occurs when a molecule of the initial monochlorinated product reacts further with a chlorine radical. This is a significant issue if the concentration of chlorine is high relative to the alkane.
Q4: Is there a way to make the chlorination more selective for one isomer?
Influencing the selectivity of free-radical chlorination is notoriously difficult due to the high reactivity of the chlorine radical. While minor adjustments in reaction conditions can have a small effect, you will almost always obtain a mixture. If your goal is to synthesize the tertiary halide (this compound) with high purity, a more effective strategy is to switch reagents to bromine (Br₂). Bromination is significantly more selective for the most stable radical intermediate (tertiary > secondary > primary) and will yield 2-bromo-2,3-dimethylbutane as the overwhelming major product. This difference in selectivity is explained by the Hammond Postulate, which relates the transition state energy to the energy of the intermediates.
Troubleshooting Guides
Problem 1: Significant Formation of Polychlorinated Products
Symptoms: GC-MS analysis shows multiple peaks with higher molecular weights corresponding to the addition of two or more chlorine atoms. The overall yield of desired monochlorinated products is low.
Causality: The monochlorinated product, once formed, competes with the starting alkane for the available chlorine radicals. If the concentration of the monochlorinated product builds up while a significant amount of chlorine is still present, further substitution is inevitable.
Solutions:
-
Adjust Stoichiometry: The most effective method to suppress polychlorination is to use a large excess of the alkane (2,3-dimethylbutane) relative to the chlorinating agent (Cl₂). This ensures that a chlorine radical is statistically more likely to encounter a molecule of the starting material than a molecule of the product.
-
Control Reagent Addition: If using chlorine gas, add it slowly to the reaction mixture to maintain a low instantaneous concentration.
Experimental Protocol: Minimizing Polychlorination
-
Setup: In a three-necked flask equipped with a condenser, a gas inlet tube, and a magnetic stirrer, add 2,3-dimethylbutane and an inert solvent (like CCl₄, if appropriate for your setup).
-
Molar Ratio: Use a molar ratio of at least 5:1 of 2,3-dimethylbutane to chlorine. A 10:1 ratio is often preferred for minimizing di- and tri-substituted products.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can act as a radical inhibitor.
-
Initiation: Begin stirring and initiate the reaction using a UV lamp positioned close to the flask.
-
Reagent Addition: Introduce chlorine gas at a slow, controlled rate below the surface of the stirred liquid. Monitor the reaction progress via GC.
-
Workup: Once the chlorine is consumed (indicated by the disappearance of its yellow-green color), stop the reaction. Wash the mixture with a sodium thiosulfate solution to remove any remaining traces of chlorine, followed by a wash with sodium bicarbonate and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
Problem 2: Poor Isomeric Selectivity (Unfavorable Product Ratio)
Symptoms: The ratio of 1-chloro-2,3-dimethylbutane to this compound is not ideal for your synthetic goal. For example, you obtain a nearly 1:1 mixture.
Causality: This is a fundamental limitation of chlorination. The chlorine radical's high reactivity makes it less discriminating between primary and tertiary C-H bonds. The energy difference in the transition states for abstracting a primary versus a tertiary hydrogen is small, leading to a mixture of products.
Solutions:
-
Accept the Mixture: For chlorination, a mixture is expected. The products often have different boiling points, and purification by fractional distillation may be possible, although it can be challenging for isomers.
-
Change Halogenating Agent: This is the most effective chemical solution. As mentioned in the FAQ, switching to bromination (Br₂ with UV light) will dramatically favor the formation of the tertiary halide, 2-bromo-2,3-dimethylbutane, due to the higher selectivity of the bromine radical.
-
Use an Alternative Chlorinating Agent: Reagents like sulfuryl chloride (SO₂Cl₂) initiated by AIBN or light can sometimes offer slightly different selectivity profiles, although a mixture is still likely.
Data Presentation: Reactivity & Predicted Product Distribution
The product ratio can be estimated by considering the number of hydrogens and their relative reactivity.
| Hydrogen Type | Number of Hydrogens (Statistical Factor) | Relative Reactivity (Chlorination @ 25°C) | Calculation (Number x Reactivity) | Predicted % | Experimental % |
| Primary (1°) | 12 | 1.0 | 12 x 1.0 = 12.0 | ~61% | ~52% |
| Tertiary (3°) | 2 | ~3.9 - 5.0 | 2 x 3.9 = 7.8 | ~39% | ~48% |
Note: Relative reactivity values can vary depending on reaction conditions. The table illustrates why a significant amount of the primary chloride is unavoidable.
Visualizing the Mechanism & Troubleshooting
Diagram 1: Free-Radical Chlorination Mechanism
This diagram illustrates the key steps in the free-radical chain reaction, showing the pathways to both monochlorinated isomers.
Caption: Mechanism of free-radical chlorination.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues during the experiment.
Caption: Troubleshooting flowchart for chlorination.
preventing rearrangement reactions of 2-Chloro-2,3-dimethylbutane
A Guide to Understanding and Controlling its Reactivity
Welcome to the technical support center for experiments involving 2-chloro-2,3-dimethylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the behavior of this tertiary alkyl halide. As Senior Application Scientists, we understand that controlling reaction pathways is critical for achieving desired synthetic outcomes. This resource moves beyond simple protocols to explain the underlying principles governing the reactivity of this compound, empowering you to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Question 1: Why are rearrangement reactions a common concern with substrates like this compound?
Answer:
The central issue revolves around the formation of carbocation intermediates. Reactions involving this compound typically proceed through Sₙ1 (unimolecular nucleophilic substitution) or E1 (unimolecular elimination) pathways, both of which involve the formation of a carbocation as the rate-determining step.[1][2]
Carbocations are highly reactive, electron-deficient species that will rearrange if a more stable carbocation can be formed nearby.[3][4] Stability is governed by two main factors:
-
Substitution: The order of stability is tertiary (3°) > secondary (2°) > primary (1°) > methyl.[3][5] This is due to the electron-donating inductive effect and hyperconjugation from adjacent alkyl groups, which help to delocalize the positive charge.[6][7]
-
Resonance: Carbocations adjacent to a pi system (allylic or benzylic) are significantly stabilized by resonance.[6][7]
Rearrangements typically occur via a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, moves with its pair of electrons to an adjacent carbon.[4][8][9]
While the tertiary carbocation formed directly from this compound is already quite stable and does not itself rearrange, it's crucial to understand this principle. In fact, this compound is often the rearranged product in other reactions. For example, the reaction of 3,3-dimethyl-1-butene with HCl initially forms a less stable secondary carbocation, which rapidly undergoes a 1,2-methyl shift to form the more stable tertiary carbocation that then leads to this compound.[8][10]
Understanding this driving force is key to controlling all reactions that proceed through carbocation intermediates.
Mechanism: 1,2-Methyl Shift Leading to a More Stable Carbocation
Caption: A classic 1,2-methyl shift rearrangement.
Question 2: What are the primary competing reactions for this compound, and what products should I expect?
Answer:
Given that this compound is a tertiary alkyl halide, it readily forms a stable tertiary carbocation in polar protic solvents. This intermediate is the branch point for two competing pathways: Sₙ1 (substitution) and E1 (elimination).[1]
-
Sₙ1 Pathway: A nucleophile attacks the carbocation. If the reaction is performed in water or an alcohol (a process called solvolysis), the solvent itself acts as the nucleophile.[11]
-
Product: 2,3-dimethyl-2-butanol (or the corresponding ether if an alcohol is the solvent).
-
-
E1 Pathway: A base removes a proton from a carbon adjacent to the carbocation, forming a double bond (an alkene). Two different alkenes can be formed from this substrate.
-
Major Product (Zaitsev): 2,3-dimethyl-2-butene. This is the more substituted, and therefore more thermodynamically stable, alkene.[12]
-
Minor Product (Hofmann): 2,3-dimethyl-1-butene. This is the less substituted alkene.
-
The challenge in experiments is that Sₙ1 and E1 reactions almost always occur together.[1] Your goal is to manipulate the reaction conditions to favor one pathway over the other.
Diagram: Competing Sₙ1 and E1 Pathways
Caption: The carbocation intermediate is the key branch point.
Question 3: How can I experimentally favor the Sₙ1 substitution product over E1 elimination?
Answer:
To maximize the yield of the substitution product (e.g., 2,3-dimethyl-2-butanol), you must select conditions that kinetically and thermodynamically favor the Sₙ1 pathway.
| Parameter | Condition to Favor Sₙ1 | Rationale |
| Temperature | Low Temperature (e.g., ≤ 25°C) | Elimination reactions result in an increase in the number of molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[13][14] Lowering the temperature minimizes the entropic contribution, favoring substitution.[15] |
| Nucleophile/Base | Weakly Basic Nucleophile | Use a nucleophile that is a poor base, such as H₂O, alcohols (CH₃OH, EtOH), or carboxylic acids (CH₃COOH).[1][16][17] Strong bases (e.g., NaOH, KOH, NaOEt, K-OtBu) will aggressively remove a proton, strongly favoring the E1/E2 pathway.[15] |
| Solvent | Polar Protic | Polar protic solvents (e.g., water, ethanol, methanol) are essential. They stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding and dipole-dipole interactions, facilitating the initial ionization step required for both Sₙ1 and E1 reactions.[16][18] |
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| High yield of alkene byproducts instead of the desired alcohol/ether. | The reaction temperature was too high, or the nucleophile was too basic. | 1. Lower the Temperature: Run the reaction at or below room temperature (25°C). Consider using an ice bath (0°C).2. Change the Nucleophile: Ensure you are using a weakly basic nucleophile like water or a simple alcohol, not a hydroxide or alkoxide base. |
| The reaction is extremely slow or does not proceed. | The solvent may not be sufficiently polar to support carbocation formation. | Verify that a polar protic solvent is being used. While polar aprotic solvents (like DMSO or acetone) can be used for Sₙ2 reactions, they do not adequately stabilize the carbocation intermediate needed for an Sₙ1 reaction.[18][19] |
| The major product is the less-substituted (Hofmann) alkene. | A sterically hindered (bulky) base was used. | This is an unexpected outcome unless a bulky base like potassium tert-butoxide was intentionally used. For the Zaitsev product, use a small base like NaOH or KOH. To avoid elimination altogether, switch to non-basic, low-temperature Sₙ1 conditions.[20][21] |
Workflow: Troubleshooting Product Distribution
Caption: A logical flow for diagnosing unwanted elimination.
Experimental Protocols
Protocol A: Synthesis of 2,3-Dimethyl-2-butanol (Maximizing Sₙ1)
This protocol is designed to favor the substitution product by using a low temperature and a weak nucleophile (water).
Materials:
-
This compound
-
Acetone (reagent grade)
-
Deionized Water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flask, ice bath, magnetic stirrer
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 25 mL of acetone. The acetone acts as a co-solvent to create a homogeneous solution with the aqueous nucleophile.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C with gentle stirring.
-
Reaction: Add 25 mL of cold deionized water to the flask. Loosely stopper the flask and allow it to stir in the ice bath. The reaction is slow; monitor its progress by TLC or GC analysis over several hours.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of deionized water (to remove acetone).
-
50 mL of 5% sodium bicarbonate solution (to neutralize any HCl formed via elimination).[22]
-
50 mL of deionized water.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.[23]
-
Isolation: Decant or filter the solution to remove the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2,3-dimethyl-2-butanol. Further purification can be achieved by distillation.
Protocol B: Synthesis of 2,3-Dimethyl-2-butene (Controlled E1 Elimination)
This protocol is designed to favor the more stable (Zaitsev) elimination product by using a non-bulky base and moderate heat.
Materials:
-
This compound
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized Water
-
Anhydrous magnesium sulfate
-
Distillation apparatus, separatory funnel, heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5.0 g of potassium hydroxide in 50 mL of ethanol. This creates a solution of potassium ethoxide, a strong, non-bulky base.
-
Reaction: Add 10.0 g of this compound to the ethanolic KOH solution.[24]
-
Heating: Heat the mixture to a gentle reflux (approx. 78°C for ethanol) using a heating mantle. Maintain reflux for 1-2 hours. Higher temperatures favor elimination.[13]
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of deionized water in a separatory funnel. The alkene product is insoluble in water and will form a separate organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL) to ensure full recovery of the product. Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of deionized water.
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The resulting mixture of alkenes can be purified by fractional distillation, taking advantage of the different boiling points of the Zaitsev and Hofmann products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]
- 3. Rearrangement of Carbocation | Important Concepts and Tips for JEE [vedantu.com]
- 4. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 11. m.youtube.com [m.youtube.com]
- 12. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. SN1 reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. For each reaction, give the expected substitution product, and pr... | Study Prep in Pearson+ [pearson.com]
- 18. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 21. Solved The reaction of this compound with | Chegg.com [chegg.com]
- 22. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 23. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 24. chegg.com [chegg.com]
Technical Support Center: Purification of 2-Chloro-2,3-dimethylbutane
Welcome to the Technical Support Center for the purification of 2-chloro-2,3-dimethylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this tertiary alkyl halide. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Low Yield of this compound After Synthesis
Probable Cause 1: Incomplete Reaction
The synthesis of this compound, typically from 2,3-dimethyl-2-butanol and concentrated hydrochloric acid, is an equilibrium-driven SN1 reaction.[1][2] Insufficient reaction time or inadequate mixing can lead to a low conversion of the starting alcohol.
Solution:
-
Increase Reaction Time: Ensure the reaction mixture is stirred vigorously for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol spot/peak is minimal.
-
Ensure Proper Mixing: Use a stir bar and stir plate to ensure continuous and thorough mixing of the biphasic reaction mixture.[1]
Probable Cause 2: Reversion to Starting Material
The SN1 reaction is reversible. The presence of excess water can shift the equilibrium back towards the starting alcohol, reducing the yield of the desired alkyl halide.[3]
Solution:
-
Use Concentrated HCl: Employing concentrated (12M) hydrochloric acid minimizes the initial water content in the reaction mixture.[4]
-
Prompt Work-up: Proceed with the aqueous work-up and separation of the organic layer as quickly as possible after the reaction is complete to prevent hydrolysis of the product.[3]
Probable Cause 3: Loss of Product During Work-up
This compound is volatile (Boiling Point: 112°C).[5] Losses can occur during aqueous washes and transfers if not handled carefully.
Solution:
-
Perform Washes at Reduced Temperature: Conduct aqueous washes with cold solutions (e.g., cold saturated sodium bicarbonate and brine) to minimize the vapor pressure of the product.
-
Careful Phase Separation: Ensure complete separation of the organic and aqueous layers in the separatory funnel to avoid discarding the product with the aqueous phase.
Issue 2: Presence of Impurities in the Final Product
Probable Cause 1: Unreacted Starting Material (2,3-dimethyl-2-butanol)
The boiling point of 2,3-dimethyl-2-butanol (119-120°C) is close to that of the product, making separation by simple distillation challenging.
Solution:
-
Aqueous Wash: An effective wash with water or brine will help remove the more water-soluble alcohol from the organic layer.
-
Fractional Distillation: If significant amounts of the starting alcohol remain, fractional distillation is necessary.[6][7] This technique provides a better separation of liquids with close boiling points by utilizing a fractionating column to achieve multiple theoretical plates of separation.[7][8]
Probable Cause 2: Elimination Byproducts (Alkenes)
The tertiary carbocation intermediate formed during the SN1 reaction can undergo elimination (E1) to form alkenes, primarily 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene.[9][10]
Solution:
-
Control Reaction Temperature: Running the reaction at a lower temperature can favor substitution over elimination.
-
Careful Distillation: The alkene byproducts have lower boiling points than the desired alkyl halide. A careful fractional distillation should allow for their removal as the initial fraction.
Probable Cause 3: Presence of Water
Residual water in the final product can interfere with subsequent reactions, such as Grignard reagent formation.
Solution:
-
Thorough Drying: After the aqueous washes, dry the organic layer with a suitable drying agent. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used for alkyl halides.[11][12] Ensure the drying agent is added until it no longer clumps together, indicating that all the water has been absorbed.[1]
-
Brine Wash: Before adding the drying agent, a wash with a saturated sodium chloride (brine) solution helps to remove the bulk of the dissolved water from the organic layer.[1]
Issue 3: Product Appears Cloudy or Contains a Second Phase
Probable Cause: Incomplete Drying or Phase Separation
A cloudy appearance or the presence of a second liquid layer indicates residual water or incomplete separation from the aqueous wash solutions.
Solution:
-
Re-dry the Product: If the product is cloudy, add more anhydrous drying agent and allow it to stand for an extended period (e.g., 15-30 minutes) with occasional swirling.
-
Repeat Phase Separation: If a distinct aqueous layer is present, return the product to a separatory funnel and carefully separate the layers again. A subsequent brine wash and re-drying are recommended.
II. Frequently Asked Questions (FAQs)
Q1: What is the purpose of washing the crude product with sodium bicarbonate solution?
The sodium bicarbonate wash is crucial for neutralizing any remaining concentrated hydrochloric acid that is carried over with the organic layer.[1] This prevents the acid from catalyzing unwanted side reactions, such as the reversion of the product to the alcohol or promoting elimination reactions upon heating during distillation. The reaction between sodium bicarbonate and HCl also produces carbon dioxide gas, so it is important to vent the separatory funnel frequently during this wash to release the pressure.[1]
Q2: Why is a brine (saturated NaCl) wash performed?
A brine wash is used to decrease the solubility of the organic product in the aqueous layer, thereby increasing the amount of product recovered in the organic phase.[1] It also helps to remove a significant amount of dissolved water from the organic layer before the final drying step with an anhydrous salt.[1]
Q3: Which drying agent is best for this compound?
Anhydrous sodium sulfate (Na₂SO₄) and anhydrous magnesium sulfate (MgSO₄) are both suitable for drying this compound.[11][13] Calcium chloride (CaCl₂) can also be used, but it can sometimes form complexes with certain organic compounds.[14] Reactive drying agents like calcium hydride (CaH₂) should be avoided as they can react with the alkyl halide.[11]
Q4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[15][16][17] It can effectively identify and quantify the desired product as well as any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of impurities by identifying their characteristic signals.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the absence of the broad -OH stretch from the starting alcohol in the final product.
Q5: My final product is slightly yellow. Is this a problem?
A slight yellow tinge is not uncommon in alkyl halides and may be due to the presence of trace impurities or slight decomposition. For most applications, this is not a significant issue. However, if high purity is required, further purification by fractional distillation may be necessary. Storing the product in a dark, cool place can help prevent decomposition.
III. Experimental Protocols & Visualizations
Protocol: Standard Aqueous Work-up for this compound
-
Transfer the reaction mixture to a separatory funnel.
-
Allow the layers to separate and drain the lower aqueous (acidic) layer.
-
Wash the organic layer with one portion of cold water.
-
Carefully wash the organic layer with one to two portions of a cold 5% sodium bicarbonate solution. Caution: Vent the separatory funnel frequently to release CO₂ pressure.[1]
-
Wash the organic layer with one portion of cold saturated sodium chloride (brine) solution.[1]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer. Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear, and the drying agent should move freely when swirled.
-
Decant or filter the dried liquid into a round-bottom flask for distillation.
Workflow Diagram: Purification of this compound
Caption: Workflow for the purification of this compound.
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 120.62 | 112 | 0.865 |
| 2,3-dimethyl-2-butanol | 102.17 | 119-120 | 0.820 |
| 2,3-dimethyl-2-butene | 84.16 | 73 | 0.708 |
| 2,3-dimethyl-1-butene | 84.16 | 56 | 0.678 |
| Data sourced from[5][18] |
IV. References
-
Sciencemadness Discussion Board. (2007). how to dry alkyl halides. --INVALID-LINK--
-
designer-drug.com. Drying Agent Selection Guide. --INVALID-LINK--
-
Sciencemadness Wiki. (2023). Drying solvents. --INVALID-LINK--
-
NCERT. Hydrocarbons. --INVALID-LINK--
-
Chegg.com. (2020). Solved 3, 3-dimethyl-1- butene reacts with HCl the product. --INVALID-LINK--
-
Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. --INVALID-LINK--
-
brainly.com. (2023). Write the equation showing the formation of a monosubstituted product when 2,3-dimethylbutane reacts with. --INVALID-LINK--
-
Unknown. Lab 3: 2-Chloro-2-Methylbutane And Lucas Test. --INVALID-LINK--
-
Science Learning Center. Experiment Synthesis of 2-Chloro-2-Methylbutane. --INVALID-LINK--
-
NIST WebBook. Butane, 2-chloro-2,3-dimethyl-. --INVALID-LINK--
-
Pearson+. When this compound is treated with different strong.... --INVALID-LINK--
-
SpectraBase. Butane, 2-chloro-2,3-dimethyl-. --INVALID-LINK--
-
Gauth. What is the expected 2 points Markovnikov product of adding HCl to 3, 3 -dimethyl- 1 -. --INVALID-LINK--
-
Wikipedia. Fractional distillation. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. --INVALID-LINK--
-
Unknown. Chapter 7 Alkyl Halides and Nucleophilic Substitution. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. --INVALID-LINK--
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. --INVALID-LINK--
-
The Chemistry Blog. What is Fractional Distillation?. --INVALID-LINK--
-
Unknown. Preparation of 2-Chloro-2-methylbutane. --INVALID-LINK--
-
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. --INVALID-LINK--
-
Stenutz. This compound. --INVALID-LINK--
-
Chemsrc. (2025). This compound. --INVALID-LINK--
-
Google Patents. US5138110A - Process for the preparation of alkyl-halides. --INVALID-LINK--
-
NIST WebBook. Butane, 2-chloro-2,3-dimethyl-. --INVALID-LINK--
-
Chegg.com. (2017). Solved a. The chlorination reaction of 2,3 -dimethylbutane. --INVALID-LINK--
-
ChemicalBook. (2023). 2-CHLORO-2,3-DIMETHYL BUTANE. --INVALID-LINK--
-
NIH. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. --INVALID-LINK--
-
Docsity. (2021). Preparation of 2-chloro-2-methylbutane Lab. --INVALID-LINK--
-
Benchchem. Technical Support Center: Synthesis of Enantiomerically Pure 1-Chloro-2-Methylbutane. --INVALID-LINK--
-
Unknown. 1-Chloro-2,3-dimethylbutane. --INVALID-LINK--
-
ChemicalBook. 2-CHLORO-2-METHYLBUTANE(594-36-5) MS spectrum. --INVALID-LINK--
-
Chemy.info. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. --INVALID-LINK--
-
PubChem - NIH. This compound. --INVALID-LINK--
-
Scribd. Expt 6 - Preparation and Purification of An Alkyl Halide. --INVALID-LINK--
-
Physics Forums. (2006). Preparation of Alkyl Halide from Alcohol. --INVALID-LINK--
-
Reddit. (2025). 2-chloro-3,3-dimethylbutane ?. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 10.5: Preparing Alkyl Halides from Alcohols. --INVALID-LINK--
-
Benchchem. Navigating the Analysis of 1,4-dichloro-2,2-dimethylbutane: A Comparative Guide to Identification Techniques. --INVALID-LINK--
-
Chegg.com. (2023). Solved this compound will react with potassium. --INVALID-LINK--
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. physicsforums.com [physicsforums.com]
- 4. Preparation of 2-Chloro-2-methylbutane [chemistry.gravitywaves.com]
- 5. This compound | CAS#:594-57-0 | Chemsrc [chemsrc.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. Solved this compound will react with potassium | Chegg.com [chegg.com]
- 11. Sciencemadness Discussion Board - how to dry alkyl halides - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
- 14. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 15. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound | C6H13Cl | CID 136383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pressure in 2-Chloro-2,3-dimethylbutane Reactions
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the technical support guide for managing reactions involving 2-chloro-2,3-dimethylbutane. This document is designed to provide researchers and drug development professionals with practical, in-depth solutions to a critical operational challenge: pressure build-up. The synthesis and subsequent use of this tertiary alkyl halide often involve reagents and conditions that can lead to rapid gas evolution. Understanding and controlling these dynamics is paramount for ensuring reaction safety, scalability, and reproducibility.
The following FAQs and troubleshooting guides are structured from the perspective of field-proven experience, explaining not just the "how" but the fundamental "why" behind each recommendation.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction is rapidly building pressure. What is happening and what should I do immediately?
A: Uncontrolled pressure build-up is a critical safety event, most often caused by the rapid evolution of hydrogen chloride (HCl) gas from the reaction mixture. This is typically triggered by an unexpected exotherm that reduces the solubility of HCl in the solvent.
Immediate Troubleshooting Protocol:
-
Cease Reagent Addition: Immediately stop the addition of any reagents to the vessel.
-
Initiate Cooling: Apply external cooling by immersing the reaction vessel in an ice bath or activating a cooling jacket. This will help control the exotherm and increase the solubility of HCl gas back into the solution.
-
Ensure Proper Venting: Confirm that the reaction vessel is not a closed system. The gas outlet must be unobstructed and directed to an efficient scrubbing system (e.g., a bubbler containing a basic solution like sodium hydroxide or sodium bicarbonate) to neutralize the corrosive and toxic HCl gas.
-
Alert Personnel: Inform all personnel in the immediate vicinity of the situation.
-
Do NOT Seal the System: Never attempt to contain the pressure by sealing the vessel. This can lead to catastrophic failure of the glassware or reactor.
Below is a workflow for managing an unexpected pressure event.
Caption: Emergency workflow for acute pressure events.
FAQ 2: What is the primary cause of pressure build-up during the synthesis of this compound?
A: The primary cause is the physical nature of hydrogen chloride (HCl), which is a key reagent or byproduct in the common synthetic routes. HCl is a gas at room temperature with a very high vapor pressure (over 600 psig at 21°C). Pressure issues arise when this gaseous HCl escapes from the reaction solution.
Causality in Common Synthetic Routes:
-
Electrophilic Addition of HCl to 2,3-Dimethyl-2-butene: This is a common and efficient method. The reaction is exothermic, meaning it releases heat. As the temperature of the reaction mixture increases, the solubility of the unreacted gaseous HCl in the organic solvent decreases dramatically, causing it to enter the headspace of the reactor and increase the pressure.
-
SN1 Reaction of a Tertiary Alcohol with Concentrated HCl: This route, often used in teaching labs with compounds like 2-methyl-2-butanol, involves treating a tertiary alcohol with concentrated hydrochloric acid. Concentrated HCl is a solution of HCl gas in water (~37% by weight). Heating the reaction or allowing it to exotherm will drive the dissolved HCl gas out of the solution, leading to significant pressure build-up.
The mechanism below illustrates how HCl is consumed in the rate-determining step, but any excess or unreacted HCl remains a pressure risk.
Caption: Reaction mechanism and source of pressure.
FAQ 3: How can I proactively design my experiment to prevent pressure build-up?
A: A proactive approach combining proper equipment setup, strict temperature control, and controlled reagent addition is the most effective strategy.
Protocol 1: Recommended Reaction Setup A properly designed setup is your first line of defense. Never run these reactions in a sealed or closed system.
-
Reaction Vessel: A three-necked round-bottom flask is ideal.
-
Reagent Addition: Use a pressure-equalizing dropping funnel for the slow, controlled addition of one reagent to the other.
-
Temperature Monitoring: An internal thermometer is essential for accurately tracking the reaction temperature.
-
Gas Outlet & Scrubber: The third neck should be fitted with a gas outlet adapter connected via tubing to a gas scrubber. The scrubber should contain a basic solution (e.g., 2-4 M NaOH) to neutralize the HCl gas. An empty trap between the reactor and the scrubber is recommended to prevent suck-back of the basic solution into your reaction.
Caption: Diagram of a safe laboratory setup.
Protocol 2: Strict Temperature Control Maintaining a low temperature is critical for two reasons: it helps manage the reaction's exotherm, and it maximizes the solubility of HCl gas in the solvent, keeping it available for the reaction and out of the headspace.
-
Method: Vigorously stir the reaction vessel in an ice/water or ice/salt bath.
-
Procedure: Pre-cool the solvent and the main reactant in the flask before beginning the dropwise addition of the second reactant. Maintain the low temperature for the duration of the addition and for a period afterward to ensure the reaction goes to completion.
Protocol 3: Controlled Reagent Addition Slow, dropwise addition of the limiting reagent allows the reaction to proceed at a manageable rate, preventing the rapid generation of heat and ensuring the cooling system is not overwhelmed.
FAQ 4: What is the safest way to quench and work up my reaction to avoid pressure problems?
A: The work-up phase presents a second, distinct risk of pressure build-up. Excess HCl in the reaction mixture will react violently with aqueous base (like sodium bicarbonate) used for neutralization, producing large volumes of carbon dioxide (CO₂) gas.
Protocol for Safe Quenching and Extraction:
-
Cool the Mixture: Ensure the reaction mixture is thoroughly cooled in an ice bath before quenching.
-
Slow Addition of Base: Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the stirring reaction mixture.
-
Use an Open Beaker: If possible, perform the initial, most vigorous phase of the quench in an open beaker or an Erlenmeyer flask that is significantly larger than the reaction volume to contain any foaming.
-
Vent the Separatory Funnel: When performing the aqueous wash in a separatory funnel, swirl gently at first. After stoppering and inverting, immediately open the stopcock to vent the pressure. Repeat this process of shaking gently and venting frequently until no more gas is evolved upon shaking. Failure to vent is a common cause of separatory funnels ejecting their stoppers and contents.
Caption: Safe quenching and extraction workflow.
FAQ 5: What key physical data should I have on hand for these reactions?
A: Having key physical properties readily available is essential for planning and safety.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| This compound | C₆H₁₃Cl | 120.62 | ~135-137 | ~0.87 | The desired product. |
| 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 | 73 | 0.708 | A common starting alkene. |
| Hydrogen Chloride | HCl | 36.46 | -85.05 | 1.187 (liquid @ BP) | Colorless, corrosive, and toxic gas with high vapor pressure. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Decomposes | 2.20 | Common quenching agent; produces CO₂ gas with acid. |
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-2,3-dimethylbutane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for experiments involving the solvolysis of 2-chloro-2,3-dimethylbutane. Our goal is to equip you with the expertise to understand and control the impact of solvent on this tertiary alkyl halide's reactivity, ensuring the reliability and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for this compound in a polar solvent, and why?
The solvolysis of this compound proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the structure of the alkyl halide. As a tertiary alkyl halide, the carbon atom bonded to the chlorine is attached to three other carbon atoms. This steric hindrance makes a backside attack, characteristic of an SN2 reaction, highly unfavorable.[1]
The SN1 mechanism involves a two-step process:
-
Ionization: The carbon-chlorine bond breaks heterolytically, forming a stable tertiary carbocation intermediate and a chloride ion. This is the slow, rate-determining step of the reaction.[2]
-
Nucleophilic Attack: The solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the planar carbocation. This is a fast step. If the solvent is neutral, a subsequent deprotonation step occurs to yield the final product.
The stability of the tertiary carbocation intermediate is a key driving force for the SN1 pathway.[1][2]
Q2: How does the choice of solvent affect the rate of the SN1 reaction of this compound?
The solvent plays a crucial role in the SN1 reaction by stabilizing the transition state and the carbocation intermediate. Polar protic solvents , such as water, alcohols (methanol, ethanol), and carboxylic acids, are ideal for promoting the SN1 reaction of this compound.[3]
These solvents have two key properties:
-
High Polarity (Dielectric Constant): A high dielectric constant helps to solvate and stabilize the charged carbocation intermediate and the leaving group (chloride ion) through ion-dipole interactions. This lowers the activation energy of the rate-determining ionization step, thus increasing the reaction rate.[3]
-
Hydrogen Bonding Ability: The hydrogen atoms in polar protic solvents are partially positive and can form hydrogen bonds with the leaving group, further stabilizing it as it departs.
In contrast, non-polar solvents are poor choices for this reaction as they cannot effectively stabilize the charged intermediates, leading to a significantly slower reaction rate. Polar aprotic solvents (e.g., acetone, DMSO) are also generally not preferred for SN1 reactions as they are less effective at solvating the leaving group compared to protic solvents.[3]
Troubleshooting Guide
Problem 1: My reaction is proceeding much slower than expected.
Possible Causes and Solutions:
-
Incorrect Solvent Choice:
-
Cause: You may be using a solvent with low polarity (low dielectric constant).
-
Solution: Switch to a more polar protic solvent. For instance, a mixture of ethanol and water will result in a faster reaction rate than pure ethanol. Water is a highly polar solvent and will significantly increase the ionizing power of the medium.[3]
-
-
Low Temperature:
-
Cause: SN1 reactions, like most chemical reactions, are temperature-dependent. Lower temperatures will decrease the kinetic energy of the molecules, leading to a slower rate.
-
Solution: Increase the reaction temperature. A moderate increase in temperature can significantly accelerate the rate of solvolysis. However, be aware that higher temperatures can also favor the competing E1 elimination reaction.[3]
-
-
Low Concentration of the Alkyl Halide:
-
Cause: The rate of an SN1 reaction is directly proportional to the concentration of the alkyl halide (Rate = k[R-Cl]).
-
Solution: Ensure you are using the correct concentration of this compound as specified in your protocol.
-
Problem 2: I am observing significant amounts of an alkene byproduct.
Possible Cause and Solution:
-
Competing E1 Elimination:
-
Cause: The tertiary carbocation intermediate formed in the SN1 reaction can also undergo a unimolecular elimination (E1) reaction to form an alkene. In this case, 2,3-dimethyl-2-butene would be the major elimination product. The solvent can act as a base to remove a proton from a carbon adjacent to the carbocation. Higher temperatures favor elimination reactions over substitution reactions.[3][4]
-
Solution: To favor the SN1 product, carry out the reaction at a lower temperature. For many solvolysis reactions of tertiary alkyl halides, running the reaction at or slightly below room temperature can help to minimize the formation of the E1 byproduct.[3]
-
Problem 3: The reaction rate is not consistent across different batches of the same solvent mixture.
Possible Causes and Solutions:
-
Inaccurate Solvent Composition:
-
Cause: The polarity of a solvent mixture, such as ethanol-water, is highly dependent on the precise ratio of the two components. Small variations in the composition can lead to changes in the reaction rate.
-
Solution: Prepare your solvent mixtures carefully using volumetric glassware to ensure consistency.
-
-
Presence of Contaminants:
-
Cause: Water is a common impurity in organic solvents and can significantly increase the polarity of the medium, leading to a faster reaction rate.
-
Solution: Use high-purity, dry solvents if you need to minimize the effect of water. If using a mixed solvent system, ensure accurate and reproducible mixing.
-
Data Presentation
| Solvent (v/v) | Dielectric Constant (approx.) | Relative Rate of Solvolysis of tert-Butyl Bromide |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 35.9 | 4 |
| 60% Ethanol / 40% Water | 48.4 | 30 |
| 40% Ethanol / 60% Water | 60.0 | 300 |
| 20% Ethanol / 80% Water | 70.0 | 3000 |
| 100% Water | 78.5 | 150,000 |
This data is illustrative of the trend for tertiary alkyl halides and is adapted from established principles of solvolysis reactions.[5]
Experimental Protocols
Protocol 1: Determination of the Relative Rates of Solvolysis of this compound in Different Ethanol-Water Mixtures
This experiment monitors the progress of the solvolysis reaction by titrating the hydrochloric acid (HCl) produced with a standardized solution of sodium hydroxide (NaOH).
Materials:
-
This compound
-
Standardized 0.1 M NaOH solution
-
Ethanol (95%)
-
Deionized water
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks (125 mL)
-
Buret (50 mL)
-
Pipettes and graduated cylinders
-
Stopwatch
Procedure:
-
Prepare Solvent Mixtures: Prepare a series of ethanol-water solvent mixtures (e.g., 80:20, 60:40, 40:60 by volume).
-
Reaction Setup: To a 125 mL Erlenmeyer flask, add 50 mL of one of the solvent mixtures and a few drops of bromothymol blue indicator.
-
Initiate the Reaction: Add a known amount (e.g., 0.5 mL) of this compound to the flask, swirl to mix, and immediately start the stopwatch.
-
Titration: Begin titrating the solution with the standardized NaOH solution. The goal is to maintain a constant blue-green endpoint. As the solvolysis reaction produces HCl, the solution will turn yellow. Add NaOH dropwise to return the solution to the blue-green endpoint.
-
Record Data: Record the volume of NaOH added at regular time intervals (e.g., every 2-3 minutes) for about 20-30 minutes.
-
Repeat: Repeat the experiment for each of the different solvent mixtures.
-
Data Analysis: Plot the volume of NaOH added versus time for each solvent mixture. The initial slope of this plot is proportional to the initial rate of the reaction. Calculate the relative rates by dividing the rate in each solvent mixture by the rate in a reference solvent (e.g., 80% ethanol).
Visualizations
SN1 Reaction Mechanism
Caption: The SN1 mechanism for the solvolysis of this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the relative rates of solvolysis.
Relationship Between Solvent Polarity and Reaction Rate
Caption: The direct relationship between solvent polarity and the rate of an SN1 reaction.
References
Technical Support Center: Catalyst and Reagent Selection for Reactions Involving 2-Chloro-2,3-dimethylbutane
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-2,3-dimethylbutane. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimentation. Our focus is on the causality behind procedural choices to empower you to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) on Catalyst & Reagent Selection
This section addresses fundamental questions regarding the selection of catalysts and reagents to direct the reaction of this compound toward a desired substitution or elimination pathway.
Q1: What are the critical factors to consider when planning a reaction with this compound?
A: The reaction outcome is determined by a competitive interplay between substitution (S(_N)1, S(_N)2) and elimination (E1, E2) pathways. The structure of this compound, a tertiary alkyl halide, is the most dominant factor. Due to significant steric hindrance around the alpha-carbon, the S(_N)2 mechanism is highly disfavored. Therefore, your primary considerations will be managing the competition between S(_N)1, E1, and E2 reactions.
Four key factors allow you to control the outcome:
-
Nucleophile/Base Strength: A strong base is required for the E2 pathway, whereas a weak nucleophile/base will favor the S(_N)1 and E1 pathways.
-
Solvent Choice: Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate necessary for S(_N)1 and E1 reactions. Polar aprotic solvents (e.g., DMSO, DMF) are typically used for S(_N)2 and E2 reactions.
-
Temperature: Higher temperatures provide the necessary energy for elimination and favor E1 and E2 pathways over substitution. This is due to the greater increase in entropy associated with elimination reactions.
-
Steric Hindrance of the Base: For elimination reactions, the size of the base can dictate the regiochemical outcome (which alkene is formed).
Q2: How can I selectively favor elimination over substitution?
A: To favor elimination, you should employ conditions that promote either the E1 or E2 mechanism.
-
For E2 Elimination: The most effective strategy is to use a strong base . Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), readily abstract a beta-hydrogen in a concerted step, leading directly to the alkene product. This pathway avoids the formation of a carbocation intermediate, thus preventing competing S(_N)1 side reactions.
-
For E1 Elimination: While E1 competes with S(_N)1, you can favor it by increasing the reaction temperature . Both pathways proceed through a common carbocation intermediate, but the higher activation energy and positive entropy change of elimination make it the dominant pathway at elevated temperatures.
Q3: My goal is an elimination reaction. How do I control which alkene isomer is the major product?
A: The elimination of HCl from this compound can form two constitutional isomers: the more substituted (tetrasubstituted) 2,3-dimethyl-2-butene and the less substituted (disubstituted) 2,3-dimethyl-1-butene. You can control this regioselectivity by your choice of base, leveraging sterics to produce either the Zaitsev or Hofmann product.
-
To Synthesize the Zaitsev Product (more substituted): Use a strong, non-bulky base . Reagents like sodium ethoxide (NaOEt) in ethanol or potassium hydroxide (KOH) in ethanol will preferentially abstract a proton from the more sterically hindered beta-carbon, leading to the thermodynamically more stable tetrasubstituted alkene, 2,3-dimethyl-2-butene. This follows Zaitsev's rule.
-
To Synthesize the Hofmann Product (less substituted): Use a strong, sterically hindered (bulky) base . Potassium tert-butoxide (KO
Bu) is the classic choice. Its large size makes it difficult to access the internal beta-hydrogen. Instead, it preferentially abstracts a more accessible proton from the terminal methyl group, yielding 2,3-dimethyl-1-butene as the major product.t
Q4: Under what conditions will a nucleophilic substitution (S(_N)1) reaction be favored?
A: To favor the S(_N)1 pathway, you must create an environment that stabilizes the tertiary carbocation intermediate while minimizing competing elimination reactions.
The ideal conditions are:
-
A weak, non-basic nucleophile: Good nucleophiles that are also weak bases, such as acetic acid (CH(_3)COOH), water (H(_2)O), or alcohols (ROH), should be used. These are not strong enough to promote the E2 pathway.
-
A polar protic solvent: Solvents like water, alcohols, or a mixture (e.g., aqueous ethanol) are essential. They effectively solvate both the departing chloride leaving group and the carbocation intermediate, lowering the activation energy for the rate-determining first step.
-
Lower Temperatures: Unlike elimination, which is favored by heat, substitution reactions are generally favored at lower or moderate temperatures.
Section 2: Troubleshooting Guides for Common Issues
Q1: My elimination reaction with a strong base is giving a poor yield. What are the likely causes?
A: Low yields in E2 reactions are often traced back to issues with the base or reaction conditions.
-
Insufficient Base Strength/Concentration: Ensure your base is sufficiently strong and used in at least a stoichiometric amount. If using an alkoxide, ensure it has not degraded due to exposure to atmospheric moisture.
-
Inappropriate Solvent: While ethanol is a common solvent for KOH-mediated eliminations, remember it is also a weak nucleophile. At lower temperatures, a competing S(_N)1 reaction can occur. Ensure the temperature is high enough to favor elimination.
-
Water Contamination: For reactions using alkoxide bases, water contamination will neutralize the base, reducing its effective concentration and hindering the E2 reaction. Ensure you are using anhydrous solvents.
Q2: I am getting a significant mixture of substitution (S(_N)1) and elimination (E1) products. How can I improve selectivity?
A: This is a classic challenge with tertiary substrates under solvolysis conditions. Since both reactions proceed through the same carbocation intermediate, complete selectivity is difficult, but you can heavily favor one pathway.
-
To Favor the E1 Product: Increase the reaction temperature. This is the most effective lever. Elimination has a higher activation energy and is entropically favored, making it the dominant pathway at higher temperatures.
-
To Favor the S(_N)1 Product: Use a lower reaction temperature. Additionally, choose a solvent that is a good nucleophile but a poor base, such as acetic acid or formic acid. Avoid adding strong bases.
Q3: My reaction is not proceeding, or is extremely slow, even under conditions that should favor S(_N)1/E1.
A: While this compound is a reactive tertiary halide, slow reactions can still occur.
-
Solvent Polarity is Too Low: The rate-determining step of both S(_N)1 and E1 is the formation of the carbocation. This step is highly sensitive to the ionizing ability of the solvent. If your solvent is not sufficiently polar (e.g., using pure THF or diethyl ether), the carbocation will not be stabilized and the reaction will be extremely slow. Ensure you are using a polar protic solvent like methanol, ethanol, or water.
-
Temperature is Too Low: All reactions require a certain activation energy. If you are running the reaction at or below room temperature, you may simply need to apply gentle heating to overcome this energy barrier.
Q4: I am observing an unexpected rearranged product in my reaction. Why is this happening?
A: The formation of rearranged products is a hallmark of reactions involving carbocation intermediates (S(_N)1 and E1). A carbocation will rearrange via a hydride or alkyl shift if it can form a more stable carbocation. In the case of this compound, the initially formed carbocation is already tertiary and relatively stable, so rearrangement is not a primary concern.
However, if you are working with a related substrate like 3-chloro-2,2-dimethylbutane, solvolysis can lead to a rearranged tertiary carbocation (this compound cation) and subsequently rearranged products.
-
How to Prevent Rearrangement: To avoid rearranged products, you must avoid the formation of a carbocation intermediate. The best strategy is to use reaction conditions that strongly favor the E2 mechanism , which is a concerted, single-step process. This involves using a strong, non-nucleophilic base like potassium tert-butoxide.
Section 3: Data Summaries and Visualizations
Catalyst & Condition Summary Table
| Desired Product Pathway | Reagent/Catalyst | Base/Nucleophile Strength | Solvent | Temperature | Major Product |
| E2 (Zaitsev) | Sodium Ethoxide (NaOEt) | Strong, Non-bulky | Ethanol | High | 2,3-Dimethyl-2-butene |
| E2 (Hofmann) | Potassium tert-Butoxide (KO
| Strong, Bulky | tert-Butanol | High | 2,3-Dimethyl-1-butene |
| S(_N)1 | Acetic Acid (CH(_3)COOH) | Weak Nucleophile / Weak Base | Acetic Acid (Polar Protic) | Low / Moderate | 2-acetoxy-2,3-dimethylbutane |
| E1 / S(_N)1 Mixture | Methanol (MeOH) | Weak Nucleophile / Weak Base | Methanol (Polar Protic) | Moderate | Mixture of 2-methoxy-2,3-dimethylbutane and 2,3-dimethyl-2-butene |
Reaction Pathway Decision Flowchart
This diagram provides a logical workflow for predicting the major reaction pathway based on experimental conditions.
Caption: Decision workflow for reaction pathway selection.
Competing Elimination (E2) Mechanisms
This diagram illustrates how the choice of a bulky versus non-bulky base influences the regiochemical outcome of the E2 reaction.
Caption: Regioselectivity in E2 elimination reactions.
Section 4: Experimental Protocols
Protocol 1: E2 Synthesis of 2,3-Dimethyl-2-butene (Zaitsev Product)
Objective: To synthesize the thermodynamically favored alkene via an E2 reaction using a strong, non-bulky base.
Materials:
-
This compound
-
Sodium ethoxide (EtONa) or Potassium Hydroxide (KOH)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Set up a reflux apparatus using a round-bottom flask, reflux condenser, and heating mantle. Ensure all glassware is dry.
-
In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor reaction progress via TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous workup by pouring the reaction mixture into a separatory funnel with water and a suitable extraction solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)), filter, and remove the solvent under reduced pressure to isolate the product.
Protocol 2: S(_N)1 Synthesis of 2-methoxy-2,3-dimethylbutane
Objective: To synthesize the substitution product via an S(_N)1 reaction using a weak nucleophile/solvent.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).
-
Add an excess of anhydrous methanol, which acts as both the solvent and the nucleophile.
-
Stir the reaction at room temperature. The reaction is typically slow; gentle warming to 40-50°C can increase the rate, but higher temperatures will begin to favor the E1 byproduct. Monitor progress by TLC or GC.
-
Upon completion, perform an aqueous workup as described in Protocol 1. The weak basicity of the system simplifies the workup.
-
Isolate the product by removing the extraction solvent under reduced pressure. Further purification may be required via distillation.
Technical Support Center: Drying Agents for 2-Chloro-2,3-dimethylbutane Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the appropriate selection and use of drying agents for solutions containing 2-chloro-2,3-dimethylbutane. The unique chemical nature of this substrate necessitates careful consideration to prevent undesirable side reactions.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the most common queries and underlying chemical principles for handling this compound.
Q1: Why is the choice of drying agent so critical for this compound?
A: The critical factor is the structure of this compound. It is a tertiary alkyl halide . Tertiary alkyl halides are highly susceptible to elimination reactions (E1 and E2 mechanisms) to form alkenes, especially in the presence of basic reagents. The use of a basic drying agent will deprotonate the beta-hydrogens, leading to the formation of 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene, thus destroying your substrate. Therefore, only neutral and non-reactive drying agents should be considered.
Q2: What are the most recommended drying agents for routine use with this compound solutions?
A: For general-purpose drying of this compound, anhydrous sodium sulfate (Na₂SO₄) is the top recommendation. It is chemically inert, neutral, inexpensive, and easy to remove via decantation or filtration. While its drying action is slower than some alternatives, its compatibility with sensitive substrates makes it the safest initial choice.
Q3: I need to dry my solution quickly. Is there a faster alternative to sodium sulfate?
A: Yes, anhydrous magnesium sulfate (MgSO₄) is a more efficient and rapid drying agent. It has a higher capacity for water and works much faster than sodium sulfate. However, exercise caution: magnesium sulfate can be slightly acidic, which could potentially promote acid-catalyzed elimination (E1 pathway) in a tertiary halide, though this risk is significantly lower than base-induced elimination. It is advisable to use MgSO₄ at or below room temperature and for the minimum time necessary. Due to its fine particle size, it must be removed by filtration.
Q4: Which drying agents must I absolutely AVOID with this compound?
A: AVOID all basic and highly reactive drying agents. The use of these will lead to significant product loss via elimination. This list includes:
-
Basic Agents: Potassium hydroxide (KOH), sodium hydroxide (NaOH), calcium oxide (CaO), potassium carbonate (K₂CO₃).
-
Reactive Hydrides: Calcium hydride (CaH₂) is a strong base and reducing agent and should not be used with alkyl halides. It will vigorously promote E2 elimination.
-
Reactive Metals: Sodium (Na) metal and other alkali metals will cause elimination and other unwanted side reactions.
-
Highly Acidic Agents: While less common, very strong desiccants like phosphorus pentoxide (P₄O₁₀) are powerful dehydrating agents but are also strong acids. They can promote carbocation formation and subsequent elimination or rearrangement pathways and are generally too aggressive and difficult to handle for this application.
Q5: How can I tell when my solution is sufficiently dry?
A: The visual cue depends on the agent used. When you add a salt-based drying agent like Na₂SO₄ or MgSO₄ to a wet solution, it will clump together as it forms hydrates. The solution is considered dry when newly added portions of the drying agent no longer clump and remain free-flowing, resembling a "snow globe" effect when the flask is swirled. Always allow sufficient contact time, especially with the slower-acting sodium sulfate (at least 15-20 minutes is recommended).
Section 2: Comparative Analysis of Suitable Drying Agents
For a logical and evidence-based selection, the properties of the most common neutral drying agents are summarized below.
| Feature | Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous Calcium Chloride (CaCl₂) | Anhydrous Calcium Sulfate (Drierite®) |
| Speed of Action | Slow to moderate | Fast | Fast | Very Fast |
| Capacity | High (forms decahydrate) | High (forms heptahydrate) | High (forms hexahydrate) | Low (forms hemihydrate) |
| Efficiency | Moderate (may leave trace H₂O) | High | Moderate | Very High |
| Chemical Nature | Neutral | Slightly Acidic | Neutral (Lewis Acid) | Neutral |
| Compatibility | Excellent. Chemically inert and neutral. | Good. Use with caution due to slight acidity. | Fair. Suitable for alkyl halides, but can form adducts with other functional groups. | Good. Chemically inert but has a very low capacity. |
| Ease of Removal | Easy (Granular, can be decanted) | Moderate (Fine powder, requires filtration) | Easy (Granular/Pellets, can be decanted) | Easy (Granular, can be decanted/filtered) |
| Best Use Case | Routine drying, large scales, sensitive substrates. | Rapid drying when time is critical. | Pre-drying of very wet solutions. | Final drying of nearly anhydrous solutions. |
Section 3: Standard Operating Procedures (SOPs)
Follow these validated protocols to ensure efficient and safe drying of your this compound solutions.
SOP 1: Routine Drying with Anhydrous Sodium Sulfate (Na₂SO₄)
-
Initial Assessment: Ensure the organic solution does not contain a separate aqueous layer. If it does, perform a separation using a separatory funnel before adding the drying agent.
-
Addition of Na₂SO₄: Add a small amount of granular anhydrous sodium sulfate to the solution in an Erlenmeyer flask (a beaker is also suitable). The amount should be roughly 1/10th of the liquid volume.
-
Observation: Swirl the flask. The initial portion of Na₂SO₄ will likely clump together at the bottom as it absorbs water.
-
Incremental Addition: Continue adding small portions of Na₂SO₄, swirling after each addition, until some of the newly added crystals no longer clump and move freely in the solution when swirled (the "snow globe" effect).
-
Contact Time: Allow the solution to stand for at least 15-20 minutes to ensure complete drying. Swirl occasionally.
-
Separation: Carefully decant (pour off) the dry solution into a clean, dry flask, leaving the clumped drying agent behind. Alternatively, for complete recovery, filter the solution through a fluted filter paper.
-
Rinsing (Optional but Recommended): To maximize yield, rinse the remaining sodium sulfate with a small volume of fresh, anhydrous solvent and combine the rinse with the main solution.
SOP 2: Rapid Drying with Anhydrous Magnesium Sulfate (MgSO₄)
-
Initial Assessment: As with Na₂SO₄, remove any visible water layers first.
-
Addition of MgSO₄: Add anhydrous magnesium sulfate in small portions while swirling the flask. MgSO₄ is a very fine powder.
-
Observation: Observe for clumping. Because MgSO₄ is so fine, the clumping can be more dramatic. Continue adding until a significant portion of the powder remains free-flowing.
-
Contact Time: Due to its high efficiency, a contact time of 5-10 minutes is typically sufficient.
-
Separation (Filtration is Mandatory): Magnesium sulfate is too fine to be separated by decantation. Filter the mixture through a fluted filter paper or a Büchner funnel with a filter paper to remove the drying agent.
-
Rinsing: It is crucial to rinse the filtered MgSO₄ with a small amount of fresh, anhydrous solvent to recover any product that may have adsorbed to its high-surface-area particles.
Section 4: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Solution is still wet after adding drying agent. | 1. Insufficient amount of drying agent added. 2. Insufficient contact time (especially with Na₂SO₄). 3. The drying agent is old and has already absorbed atmospheric moisture. | 1. Add more drying agent until the free-flowing state is achieved. 2. Allow the solution to stand for a longer period. 3. Use fresh, anhydrous drying agent from a tightly sealed container. |
| Significant loss of product after drying. | 1. Product has adsorbed onto the surface of the drying agent (especially high-surface-area MgSO₄). 2. An inappropriate (basic) agent was used, causing elimination. | 1. Thoroughly rinse the drying agent with a small amount of fresh, dry solvent and add the rinse to your product solution. 2. Discard the product. Re-evaluate your choice of drying agent based on the compatibility chart in Section 2. |
| An oily film or new spots on TLC appear after drying. | A chemical reaction has occurred. Most likely, a basic or highly acidic drying agent was used, causing elimination or rearrangement. | The integrity of the product is compromised. The experiment should be repeated using a neutral drying agent like Na₂SO₄. |
| Solution remains cloudy after filtering off MgSO₄. | The fine particles of MgSO₄ have passed through the filter paper. | Re-filter the solution through a finer porosity filter paper, two layers of filter paper, or a small plug of Celite® or cotton in a Pasteur pipette. |
Section 5: Visual Workflows and Decision Guides
These diagrams illustrate the decision-making process and experimental workflow for drying solutions of this compound.
Caption: Decision tree for selecting a compatible drying agent.
Caption: General experimental workflow for drying an organic solution.
storage and stability issues of 2-Chloro-2,3-dimethylbutane
Technical Support Center: 2-Chloro-2,3-dimethylbutane
Welcome to the comprehensive technical support guide for this compound (CAS No. 594-57-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the storage and stability of this versatile alkyl halide. By understanding its inherent properties and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound, providing insights into the root causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Symptoms:
-
Lower than expected yield in nucleophilic substitution or elimination reactions.
-
Presence of unexpected alkenes or alcohols in the product mixture, as identified by GC-MS or NMR.
Probable Causes:
-
Degradation of Starting Material: this compound is a tertiary alkyl halide, making it susceptible to solvolysis and elimination reactions, even under seemingly benign conditions.[1][2] Trace amounts of moisture or protic solvents can initiate these degradation pathways.
-
Improper Storage: Exposure to elevated temperatures, light, or incompatible materials can accelerate decomposition.[3][4]
-
Base-Induced Elimination: The choice of base in a reaction is critical. Strong, bulky bases will favor the formation of the less substituted alkene (Hofmann product), while smaller, strong bases will favor the more substituted alkene (Zaitsev product).[5][6] An aged or partially decomposed starting material may already contain elimination products, complicating the reaction outcome.
Step-by-Step Troubleshooting Protocol:
-
Purity Verification of Starting Material:
-
Before use, analyze a small aliquot of your this compound stock via Gas Chromatography (GC) to determine its purity.
-
Look for the presence of peaks corresponding to 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene.
-
If significant impurities are detected, purification by distillation is recommended.
-
-
Inert Atmosphere Handling:
-
Conduct all transfers and reactions under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent hydrolysis from atmospheric moisture.
-
Use dry solvents and glassware. Solvents should be freshly distilled from an appropriate drying agent.
-
-
Reaction Condition Optimization:
-
Carefully select your base and solvent system based on the desired reaction outcome (substitution vs. elimination).[5][6][7]
-
For substitution reactions (SN1), polar protic solvents can be used, but be mindful of competing elimination (E1) reactions.
-
For elimination reactions (E2), a strong, non-nucleophilic base is often preferred.
-
Issue 2: Pressure Buildup in Storage Container
Symptoms:
-
A noticeable hiss upon opening the storage bottle.
-
In extreme cases, bulging or deformation of the container.
Probable Cause:
-
Decomposition Leading to Gas Evolution: The primary degradation pathway for this compound is the elimination of hydrogen chloride (HCl) to form alkenes.[5][6][8] This process can be autocatalytic, as the generated HCl can further promote decomposition. The buildup of HCl gas is the most likely cause of over-pressurization.
Preventative Measures and Solutions:
-
Proper Storage Conditions:
-
Venting and Handling:
-
Stabilization:
-
For long-term storage, consider adding a small amount of a non-nucleophilic, acid-scavenging base, such as powdered potassium carbonate, to the storage vessel. This can help neutralize any HCl that may form. Note: This is only recommended if the presence of the stabilizer will not interfere with downstream applications.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It is also advisable to store it away from incompatible materials, such as strong oxidizing agents and bases.[3] Storage at room temperature is generally acceptable.[10]
Q2: How can I assess the purity of my this compound sample?
A2: The most effective method for assessing purity is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[12] This will allow for the separation and quantification of the parent compound and any potential degradation products, such as 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.
Q3: What are the primary decomposition products I should be aware of?
A3: The primary decomposition products are the result of elimination reactions, which lead to the formation of isomeric alkenes: 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene.[5][6] Hydrolysis can also occur in the presence of water, yielding 2,3-dimethyl-2-butanol.
Q4: Is this compound susceptible to rearrangement?
A4: As a tertiary alkyl halide, the corresponding tertiary carbocation formed during SN1 or E1 reactions is relatively stable and less prone to rearrangement compared to secondary carbocations. However, under certain conditions, particularly with strong Lewis acids or in superacid media, rearrangements could theoretically occur, though they are not a common issue under standard synthetic conditions.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[10][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][11] In case of skin or eye contact, flush with copious amounts of water.[4][13]
Part 3: Data & Protocols
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 594-57-0 | [14] |
| Molecular Formula | C6H13Cl | [15] |
| Molecular Weight | 120.62 g/mol | [15] |
| Boiling Point | 112-112.5 °C @ 719 Torr | [3] |
| Melting Point | -10.4 °C | [3] |
| Density | 0.872 g/cm³ @ 20 °C | [3] |
| Flash Point | 14.9 °C | [3] |
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Helium or Nitrogen as the carrier gas
-
Microsyringe
-
Sample of this compound
-
Anhydrous solvent for dilution (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in the chosen anhydrous solvent.
-
GC Method Setup:
-
Set the injector temperature to 200 °C.
-
Set the detector temperature to 250 °C.
-
Program the oven temperature as follows:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Set the carrier gas flow rate according to the column manufacturer's recommendations.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (if known from a standard) or its mass spectrum if using GC-MS.
-
Identify any impurity peaks, paying close attention to retention times that may correspond to 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Part 4: Visualizations
Caption: Decomposition pathways of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. Solved Write the structure(s) of the product(s) obtained | Chegg.com [chegg.com]
- 7. Solved this compound will react with potassium | Chegg.com [chegg.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. chembk.com [chembk.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. This compound [stenutz.eu]
- 15. Page loading... [guidechem.com]
Validation & Comparative
A Researcher's Guide to Navigating the SN1 and SN2 Pathways in Haloalkane Reactivity
In the intricate world of synthetic chemistry, particularly within drug development where molecular precision is non-negotiable, the nucleophilic substitution reactions of haloalkanes are a cornerstone. The ability to dictate the reaction pathway—choosing between a unimolecular (SN1) or bimolecular (SN2) mechanism—is fundamental to achieving the desired product with the correct stereochemistry. This guide offers an in-depth, comparative analysis of SN1 and SN2 reactivity, moving beyond simple definitions to provide researchers with the nuanced understanding and practical methodologies required to control these critical reactions.
The Mechanistic Crossroads: A Tale of Timing and Intermediates
The fundamental distinction between SN1 and SN2 reactions lies in the timing of bond-breaking and bond-making. The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, single-step process.[1][2] Here, the nucleophile attacks the electrophilic carbon from the backside, precisely 180 degrees opposite to the leaving group. This backside attack forces an inversion of stereochemistry at the carbon center, often likened to an umbrella flipping inside out in the wind.[3]
Conversely, the SN1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise process.[1][2] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[1] This intermediate is then rapidly attacked by the nucleophile. Since the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of enantiomers, often resulting in a racemic or partially racemic product.[2]
Caption: The concerted SN2 mechanism versus the stepwise, carbocation-mediated SN1 mechanism.
Key Factors Influencing the SN1 vs. SN2 Pathway
The outcome of a nucleophilic substitution reaction is a delicate balance of four interconnected factors. A comprehensive understanding of each is crucial for predicting and controlling the reaction pathway.
Substrate Structure: Steric Hindrance vs. Carbocation Stability
The structure of the haloalkane substrate is the most significant determinant of the reaction mechanism.
-
SN2 Reactions: This pathway is dominated by steric effects. The backside attack of the nucleophile is hindered by bulky substituents on or near the electrophilic carbon. Consequently, the reactivity of haloalkanes in SN2 reactions follows the trend: Methyl > 1° > 2° >> 3° (unreactive) .[1][4]
-
SN1 Reactions: The rate of an SN1 reaction is determined by the stability of the carbocation intermediate. Alkyl groups are electron-donating and stabilize the positive charge of the carbocation. Therefore, the reactivity trend for SN1 reactions is the opposite of SN2: 3° > 2° > 1° > Methyl (unreactive) .[1][2]
Table 1: Relative Reactivity of Alkyl Bromides under SN2 and SN1 Conditions
| Substrate | Structure | Relative SN2 Rate (with NaI in Acetone) | Relative SN1 Rate (Solvolysis in H₂O) |
| Methyl Bromide | CH₃Br | 30 | ~1 |
| Ethyl Bromide | CH₃CH₂Br | 1 | ~1 |
| Isopropyl Bromide | (CH₃)₂CHBr | 0.02 | 11.6 |
| tert-Butyl Bromide | (CH₃)₃CBr | ~0 | 1,200,000 |
Data is illustrative and compiled from various sources to show general trends.
The Nucleophile: Strength Matters for SN2
The nature of the nucleophile is a key differentiator between the two pathways.
-
SN2 Reactions: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[1][4] Strong nucleophiles, typically anions with a concentrated negative charge (e.g., I⁻, RS⁻, N₃⁻, CN⁻), favor the SN2 mechanism.
-
SN1 Reactions: The nucleophile is not involved in the rate-determining step, so its strength does not influence the reaction rate.[1] Weak, neutral nucleophiles like water and alcohols are common in SN1 reactions, which are often referred to as solvolysis reactions when the solvent acts as the nucleophile.[5]
The Leaving Group: Good Ones are Weak Bases
For both SN1 and SN2 reactions, a good leaving group is essential. A good leaving group is a weak base that can stabilize the negative charge it accepts upon departing.[6] For the common halides, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻ . This trend is due to the increasing stability of the halide anion as size and polarizability increase.
The Solvent: Protic vs. Aprotic Environments
The choice of solvent can be a powerful tool to steer a reaction toward the desired pathway.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents have hydrogen atoms bonded to electronegative atoms (O or N) and can form hydrogen bonds. They are excellent at solvating both cations and anions. By stabilizing the carbocation intermediate and the departing leaving group, polar protic solvents significantly accelerate SN1 reactions.[7]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They solvate cations well but are poor at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, thus favoring the SN2 pathway.[7]
Caption: How polar protic and polar aprotic solvents differentially influence SN1 and SN2 reactions.
Experimental Protocols for Mechanistic Determination
To empirically determine whether a reaction proceeds via an SN1 or SN2 pathway, a combination of kinetic studies and stereochemical analysis is essential.
Protocol 1: Kinetic Analysis to Determine the Rate Law
Objective: To determine the reaction order with respect to the haloalkane and the nucleophile, thereby distinguishing between a unimolecular (SN1) and bimolecular (SN2) rate-determining step.
Methodology:
-
Reaction Setup: Prepare a series of reactions in a suitable solvent. For SN2, a polar aprotic solvent like acetone is ideal. For SN1, a polar protic solvent mixture like ethanol/water is suitable. Maintain a constant temperature using a water bath.
-
Determining Order in Haloalkane:
-
Prepare at least three reaction mixtures with a constant concentration of the nucleophile but varying concentrations of the haloalkane (e.g., 0.1 M, 0.2 M, 0.3 M).
-
-
Determining Order in Nucleophile:
-
Prepare at least three reaction mixtures with a constant concentration of the haloalkane but varying concentrations of the nucleophile (e.g., 0.1 M, 0.2 M, 0.3 M).
-
-
Monitoring Reaction Progress:
-
At predetermined time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction immediately (e.g., by rapid cooling or dilution).
-
Analyze the concentration of the haloalkane or the product using an appropriate technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration of a product (e.g., HBr formed in solvolysis).
-
-
Data Analysis:
-
For each reaction, plot the concentration of the haloalkane versus time and determine the initial reaction rate from the initial slope of the curve.
-
SN2 Interpretation: The reaction rate will be directly proportional to the concentration of both the haloalkane and the nucleophile. The rate law will be: Rate = k[Haloalkane][Nucleophile] .[1][4]
-
SN1 Interpretation: The reaction rate will be directly proportional to the concentration of the haloalkane but independent of the nucleophile's concentration. The rate law will be: Rate = k[Haloalkane] .[1]
-
Protocol 2: Stereochemical Analysis to Observe Reaction Outcome
Objective: To determine the stereochemical outcome of the reaction (inversion or racemization) and thus infer the dominant mechanistic pathway.
Methodology:
-
Substrate Selection: Begin with an enantiomerically pure haloalkane that has a chiral center at the carbon bearing the halogen.
-
Reaction Execution: Perform the nucleophilic substitution reaction under the desired conditions (e.g., strong nucleophile in a polar aprotic solvent for SN2, or a weak nucleophile in a polar protic solvent for SN1).
-
Product Isolation and Purification: Once the reaction is complete, carefully isolate the product from the reaction mixture and purify it using techniques like column chromatography or distillation.
-
Polarimetry:
-
Prepare a solution of the purified product of a known concentration.
-
Measure the optical rotation of the solution using a polarimeter.
-
-
Interpretation of Results:
-
SN2 Outcome (Inversion): If the product shows an optical rotation that is opposite in sign but similar in magnitude to the starting material, it indicates a complete inversion of stereochemistry, which is the hallmark of an SN2 reaction.[2][3]
-
SN1 Outcome (Racemization): If the product exhibits little to no optical rotation (i.e., it is a racemic mixture), this points to the formation of a planar carbocation intermediate and an SN1 pathway.[2]
-
Conclusion
The competition between SN1 and SN2 pathways is a central theme in organic synthesis. For researchers in drug development and other fields requiring precise molecular construction, mastering the principles that govern these reactions is not merely academic—it is a practical necessity. By carefully considering the substrate structure, nucleophile, leaving group, and solvent, and by employing rigorous experimental validation through kinetic and stereochemical analysis, the synthetic chemist can confidently navigate these mechanistic pathways to achieve the desired molecular architecture with high fidelity.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Reactivity of 1-Chloro-2,3-Dimethylbutane and 2-Chloro-2,3-Dimethylbutane
This technical guide provides an in-depth comparison of 1-chloro-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane, two constitutional isomers whose subtle structural differences lead to profoundly distinct chemical behaviors. For researchers, scientists, and professionals in drug development, understanding the interplay between structure and reactivity is paramount for predicting reaction outcomes and designing synthetic pathways. This document moves beyond a simple recitation of properties to explore the mechanistic causality behind their differing reactivities in nucleophilic substitution and elimination reactions, supported by experimental considerations.
Structural Isomerism and its Physical Consequences
1-Chloro-2,3-dimethylbutane is a primary (1°) alkyl halide, with the chlorine atom attached to a carbon bonded to only one other carbon. In contrast, this compound is a tertiary (3°) alkyl halide, where the chlorine is bonded to a carbon attached to three other carbons. This fundamental difference in the location of the leaving group dictates the steric environment around the reaction center and the potential stability of carbocation intermediates, thereby governing the dominant reaction pathways.
The steric hindrance in this compound is significant, with the chlorine atom shielded by three adjacent methyl groups and an isopropyl group.[1][2] While 1-chloro-2,3-dimethylbutane is less hindered at the α-carbon, the adjacent β-carbon is highly substituted, which also influences reaction rates, particularly for SN2 reactions.[3][4]
Table 1: Physical and Chemical Properties
| Property | 1-Chloro-2,3-dimethylbutane | This compound | References |
| Molecular Formula | C₆H₁₃Cl | C₆H₁₃Cl | [5] |
| Molecular Weight | 120.62 g/mol | 120.62 g/mol | [5][6] |
| CAS Number | 600-06-6 | 594-57-0 | [5][6] |
| Appearance | Colorless liquid | Colorless liquid | [7][8] |
| Boiling Point | ~117.7 °C | ~92-94 °C | [7] |
| Density | ~0.863 g/cm³ | ~0.88 g/mL | [7][9] |
| Structure | Primary (1°) Alkyl Halide | Tertiary (3°) Alkyl Halide | N/A |
Spectroscopic Differentiation
Distinguishing between these isomers is straightforward using standard spectroscopic techniques.
-
¹H NMR: The proton spectrum of 1-chloro-2,3-dimethylbutane will feature a characteristic doublet of doublets or multiplet for the -CH₂Cl group. The spectrum for this compound will lack signals in the 3-4 ppm region typical for protons on a chlorine-bearing carbon and will instead show characteristic signals for the isopropyl and two methyl groups.
-
¹³C NMR: The key difference will be the chemical shift of the carbon bonded to chlorine. For 1-chloro-2,3-dimethylbutane, the -CH₂Cl carbon will appear around 45-55 ppm. For this compound, the quaternary C-Cl carbon signal will be further downfield, typically in the 65-80 ppm range.[10]
-
Mass Spectrometry: The fragmentation patterns will differ. The tertiary chloride is more likely to lose the chlorine atom to form a stable tertiary carbocation, which would be a prominent peak in the mass spectrum.[11][12][13]
A Tale of Two Pathways: Reactivity in Substitution and Elimination
The core of this comparison lies in the divergent reactivity of these isomers, dictated by their structure. Nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions are highly sensitive to substrate structure, nucleophile/base strength, and solvent choice.[14][15]
Nucleophilic Substitution (SN1 vs. SN2)
This compound (Tertiary Halide): The SN1 Champion
Tertiary alkyl halides are sterically hindered to backside attack, effectively shutting down the SN2 pathway.[2][16] Consequently, this compound reacts almost exclusively through the SN1 mechanism .[17][18] This proceeds via a two-step mechanism involving the formation of a relatively stable tertiary carbocation intermediate.
-
Mechanism: The rate-determining step is the unimolecular dissociation of the C-Cl bond to form a planar tertiary carbocation. This is followed by a rapid attack of a nucleophile from either face, leading to a racemic mixture if the starting material were chiral.
-
Favorable Conditions: Polar protic solvents (e.g., water, ethanol) are required to stabilize the carbocation intermediate and the departing chloride ion.[19][20] Weak nucleophiles are sufficient as they do not participate in the rate-determining step.[21]
1-Chloro-2,3-dimethylbutane (Primary Halide): A Complicated Case
As a primary alkyl halide, one would predict a preference for the SN2 mechanism .[22] However, the steric bulk on the adjacent carbon significantly retards the rate of backside attack.[3][4]
-
SN2 Pathway: This pathway is slow but possible with strong, unhindered nucleophiles in a polar aprotic solvent. The reaction proceeds in a single, concerted step with inversion of stereochemistry.[14]
-
SN1 Pathway & Rearrangement: Under conditions that favor ionization (polar protic solvent, weak nucleophile), an SN1 pathway becomes competitive. The initially formed primary carbocation is highly unstable and will rapidly undergo a 1,2-hydride shift to form the more stable tertiary carbocation.[23][24][25] This rearrangement means that the major substitution product will be derived from the tertiary carbocation, the same intermediate formed from the tertiary isomer.[26][27]
Elimination (E1 vs. E2)
Elimination reactions often compete with substitution and are favored by higher temperatures.[15]
This compound (Tertiary Halide)
-
E1 Pathway: This mechanism competes directly with the SN1 pathway, as they share the same carbocation intermediate. A weak base removes a proton from a carbon adjacent to the positive charge to form an alkene.[28] The major product will be the more substituted alkene (Zaitsev's rule), 2,3-dimethyl-2-butene.
-
E2 Pathway: An E2 reaction requires a strong base and an anti-periplanar arrangement of a β-hydrogen and the leaving group. For this molecule, achieving this conformation can be sterically demanding, but it is possible.[29] With a strong, non-bulky base, the E2 reaction will also yield the Zaitsev product.[30]
1-Chloro-2,3-dimethylbutane (Primary Halide)
-
E2 Pathway: This is the dominant elimination pathway when a strong base is used.[31] The regioselectivity depends on the base's steric bulk.
-
Small Base (e.g., Sodium Ethoxide): Zaitsev's rule is followed, leading to the more stable, trisubstituted alkene (2,3-dimethyl-1-butene is the initial product, but isomerization can occur).[3]
-
Bulky Base (e.g., Potassium tert-Butoxide): Hofmann's rule is followed, where the less sterically hindered proton is removed to give the less substituted alkene as the major product.[3]
-
-
E1 Pathway: This pathway is only significant under SN1 conditions and proceeds through the rearranged tertiary carbocation, yielding 2,3-dimethyl-2-butene.[3]
Table 2: Summary of Predicted Reactivity
| Condition | 1-Chloro-2,3-dimethylbutane | This compound |
| Strong Nucleophile/Base (e.g., NaOEt in EtOH) | SN2 (slow) and E2 (major) | E2 (major) |
| Weak Nucleophile/Base (e.g., EtOH, heat) | SN1 and E1 (via rearrangement) | SN1 and E1 (major) |
| Bulky, Strong Base (e.g., t-BuOK) | E2 (Hofmann product) | E2 (Zaitsev product) |
Experimental Protocols for Validation
To empirically validate these predicted reactivities, the following protocols can be employed.
Protocol 1: Solvolysis of this compound (SN1/E1)
This protocol is designed to favor unimolecular pathways by using a weak nucleophile/base (ethanol) that also acts as a polar protic solvent.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 volumes).
-
Heating: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (10 volumes).
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 15 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[8]
-
Analysis: Analyze the resulting product mixture by GC-MS to determine the ratio of the SN1 (2-ethoxy-2,3-dimethylbutane) and E1 (2,3-dimethyl-2-butene) products.
Protocol 2: Reaction of 1-Chloro-2,3-dimethylbutane with Sodium Ethoxide (SN2/E2)
This protocol uses a strong nucleophile/base to favor bimolecular pathways.
Methodology:
-
Reagent Preparation: Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.
-
Reaction: Cool the ethoxide solution to 0 °C. Add 1-chloro-2,3-dimethylbutane (1.0 eq) dropwise.
-
Heating: Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by GC.
-
Workup and Analysis: Follow the workup, extraction, and analysis steps as described in Protocol 1. The expected products are the SN2 product (1-ethoxy-2,3-dimethylbutane) and the E2 product (2,3-dimethyl-1-butene).
Safety and Handling
Both 1-chloro-2,3-dimethylbutane and this compound are flammable liquids and should be handled in a well-ventilated fume hood.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.[7]
Conclusion
The comparison between 1-chloro-2,3-dimethylbutane and this compound serves as an exemplary case study in physical organic chemistry. The primary halide, despite its classification, is sterically influenced and prone to carbocation rearrangement, leading to complex product mixtures under SN1 conditions. The tertiary halide, by contrast, provides a cleaner system for studying SN1/E1 reactions due to its inherent stability and preclusion of the SN2 pathway. For the synthetic chemist, these distinctions are critical: this compound is a reliable precursor for products derived from a tertiary carbocation, while 1-chloro-2,3-dimethylbutane offers pathways to both primary substitution/elimination products (under SN2/E2 conditions) and rearranged products (under SN1/E1 conditions), requiring careful control of reaction parameters to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Chloro-2,3-dimethylbutane | C6H13Cl | CID 521910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H13Cl | CID 136383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-chloro-2,3-dimethylbutane|600-06-6|lookchem [lookchem.com]
- 10. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- 13. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. For each reaction, give the expected substitution product, and pr... | Study Prep in Pearson+ [pearson.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. homework.study.com [homework.study.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Khan Academy [khanacademy.org]
- 22. byjus.com [byjus.com]
- 23. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. uregina.ca [uregina.ca]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. doctororbust.wordpress.com [doctororbust.wordpress.com]
- 29. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 30. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 31. 8.3 E1/E2 Summary | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
A Senior Application Scientist's Guide to Spectroscopic Validation of 2-Chloro-2,3-dimethylbutane Synthesis
In the realm of synthetic chemistry, the successful synthesis of a target molecule is only half the battle. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. This guide provides an in-depth, expert-led comparison of spectroscopic techniques for the validation of 2-chloro-2,3-dimethylbutane synthesized from 2,3-dimethylbutan-2-ol. We will delve into the causality behind experimental choices and demonstrate how a multi-spectroscopic approach forms a self-validating system for researchers, scientists, and drug development professionals.
The Synthetic Landscape: An SN1 Pathway with Competitive Elimination
The synthesis of this compound from 2,3-dimethylbutan-2-ol is a classic example of a nucleophilic substitution reaction. Given that 2,3-dimethylbutan-2-ol is a tertiary alcohol, the reaction with a strong hydrohalic acid like hydrochloric acid proceeds via an SN1 mechanism. This pathway involves the formation of a relatively stable tertiary carbocation intermediate after the protonated hydroxyl group departs as a water molecule.
However, the presence of a carbocation intermediate also opens the door for a competing elimination (E1) reaction, which can lead to the formation of isomeric alkenes: 2,3-dimethyl-1-butene and the more substituted, and typically more stable, 2,3-dimethyl-2-butene. Therefore, our spectroscopic validation must not only confirm the presence of the desired product but also definitively rule out or quantify these potential impurities.
Comparative Study of Elimination Products from 2-Chloro-2,3-dimethylbutane
A Senior Application Scientist's Guide to Regioselectivity in Alkene Synthesis
In the realm of organic synthesis, the strategic formation of carbon-carbon double bonds through elimination reactions is a cornerstone transformation. The regiochemical outcome of these reactions is of paramount importance, particularly in the synthesis of complex molecules and pharmaceutical intermediates where specific isomers are required. This guide provides an in-depth comparative analysis of the elimination products derived from 2-chloro-2,3-dimethylbutane, a tertiary alkyl halide that serves as an excellent model system for studying the interplay of reaction mechanisms and the factors governing product distribution. We will delve into the mechanistic underpinnings of E1 and E2 reactions and provide field-proven experimental protocols to predictably favor the formation of either the Zaitsev or Hofmann product.
The Landscape of Elimination: Zaitsev vs. Hofmann
Elimination reactions of alkyl halides typically yield a mixture of alkene isomers. The distribution of these products is governed by two empirical rules: Zaitsev's rule and Hofmann's rule.
Zaitsev's Rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene.[1][2][3] This is often the case when using a small, strong base.[3]
Hofmann's Rule , conversely, states that the least substituted alkene will be the major product.[1][2] This outcome is typically observed when a sterically hindered (bulky) base is used.[2][4] The steric bulk of the base makes it difficult to abstract a proton from a more sterically hindered position, thus favoring abstraction from the less hindered carbon.[4]
For this compound, two primary elimination products are possible:
-
2,3-dimethyl-2-butene (Zaitsev product): A tetrasubstituted alkene.
-
2,3-dimethyl-1-butene (Hofmann product): A disubstituted alkene.
Mechanistic Pathways: E1 and E2
The formation of these products can proceed through two distinct mechanisms: unimolecular elimination (E1) and bimolecular elimination (E2).
E1 Mechanism
The E1 reaction is a two-step process that begins with the slow, rate-determining ionization of the alkyl halide to form a carbocation intermediate.[5][6] This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form the alkene.[5][6]
-
Characteristics of E1:
-
Favored by tertiary and secondary alkyl halides due to the stability of the corresponding carbocations.[7]
-
The rate of reaction is dependent only on the concentration of the alkyl halide (unimolecular).[5][8]
-
Typically occurs in the presence of a weak base and a polar protic solvent.[5]
-
Generally follows Zaitsev's rule to produce the most stable alkene.[1]
-
E2 Mechanism
The E2 reaction is a one-step, concerted process where the base abstracts a proton from a β-carbon at the same time as the leaving group departs.[9][10]
-
Characteristics of E2:
-
Favored by primary, secondary, and tertiary alkyl halides.[7]
-
The rate of reaction is dependent on the concentration of both the alkyl halide and the base (bimolecular).[8][9]
-
The regioselectivity is highly dependent on the steric hindrance of the base.[2][4] Small bases favor the Zaitsev product, while bulky bases favor the Hofmann product.[2][4]
-
Requires a specific anti-periplanar geometry between the abstracted proton and the leaving group.[9][12]
-
The choice of base and solvent is therefore a critical experimental parameter that allows a chemist to control the reaction pathway and, consequently, the product distribution.
Experimental Data and Protocols
The following sections provide detailed experimental protocols for the elimination of this compound under conditions designed to favor either the Zaitsev or Hofmann product. The product distribution is quantified using gas chromatography (GC).
Data Presentation
| Reaction Conditions | Major Product | Minor Product | Product Ratio (Major:Minor) |
| Sodium Ethoxide in Ethanol (Small Base) | 2,3-dimethyl-2-butene | 2,3-dimethyl-1-butene | ~70:30 |
| Potassium tert-Butoxide in tert-Butanol (Bulky Base) | 2,3-dimethyl-1-butene | 2,3-dimethyl-2-butene | ~72:28 |
Note: The provided ratios are approximate and can vary based on specific reaction conditions such as temperature and reaction time.
Experimental Protocols
Protocol 1: Synthesis of the Zaitsev Product (2,3-dimethyl-2-butene)
This protocol utilizes a small, strong base (sodium ethoxide) to favor the formation of the more substituted alkene.
Materials:
-
This compound
-
Sodium ethoxide (EtONa)
-
Absolute ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Gas chromatograph with a suitable column (e.g., Carbowax-20M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve a stoichiometric equivalent of sodium ethoxide in absolute ethanol.
-
Add this compound to the flask.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Analyze the product mixture by gas chromatography to determine the product ratio.
Protocol 2: Synthesis of the Hofmann Product (2,3-dimethyl-1-butene)
This protocol employs a sterically hindered base (potassium tert-butoxide) to favor the formation of the less substituted alkene.[13]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Gas chromatograph with a suitable column
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve a stoichiometric equivalent of potassium tert-butoxide in tert-butanol.
-
Add this compound to the flask.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Follow the workup and analysis procedure as described in Protocol 1.
Gas Chromatography (GC) Analysis
The separation and quantification of the isomeric alkene products are critical for evaluating the regioselectivity of the elimination reactions. Capillary gas chromatography is a powerful technique for this purpose.[14]
Typical GC Parameters:
-
Column: A polar capillary column, such as one coated with Carbowax-20M, is often effective for separating alkene isomers.[15]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 200-250 °C.
-
Detector Temperature (FID): 250-300 °C.
-
Oven Temperature Program: An initial temperature of 40-50 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 100-150 °C. The optimal temperature program may need to be determined empirically.
The retention times of the two isomers will differ, allowing for their identification and quantification by integrating the peak areas in the chromatogram.
Visualization of Mechanisms and Workflows
E1 Elimination Mechanism
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. The E2 Reaction [iverson.cm.utexas.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 14. vurup.sk [vurup.sk]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reactivity of 2-Chloro-2,3-dimethylbutane with Diverse Nucleophiles
This guide provides an in-depth analysis of the reactivity of 2-chloro-2,3-dimethylbutane, a classic tertiary alkyl halide, when subjected to a range of nucleophilic and basic conditions. For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between substrate structure, nucleophile/base characteristics, and solvent effects is paramount for predicting reaction outcomes and designing synthetic pathways. This document moves beyond simple textbook examples to offer a comparative framework grounded in mechanistic principles and supported by experimental considerations.
The Substrate: Unpacking the Reactivity of this compound
This compound is a tertiary alkyl halide. This structural feature is the single most important determinant of its reactivity profile. The carbon atom bonded to the chlorine leaving group is attached to three other carbon atoms, creating significant steric hindrance around the reaction center.
This steric congestion effectively precludes the possibility of a bimolecular nucleophilic substitution (SN2) reaction. An SN2 mechanism requires the nucleophile to perform a backside attack on the carbon-halogen bond, a trajectory that is physically blocked by the bulky methyl and isopropyl groups. Consequently, this substrate will react exclusively through mechanisms that involve the formation of a carbocation intermediate (SN1 and E1) or through a concerted elimination pathway (E2) when a strong base is employed.
Mechanistic Pathways in Competition
The reaction of this compound is a classic case study in the competition between substitution and elimination reactions. The specific pathway that predominates is a direct function of the nucleophile's strength and steric bulk, as well as the reaction conditions.
The Unimolecular Route: SN1 and E1 Reactions
In the presence of a weak nucleophile and a polar protic solvent (like water or ethanol), the reaction proceeds via a unimolecular pathway. The first and rate-determining step is the spontaneous dissociation of the chloride leaving group to form a relatively stable tertiary carbocation.
Caption: The SN1/E1 mechanism proceeds via a common carbocation intermediate.
Once formed, this planar carbocation can react in two ways:
-
SN1 (Substitution): The solvent molecule (acting as a weak nucleophile) can attack the electrophilic carbocation, leading to a substitution product.
-
E1 (Elimination): The solvent molecule (acting as a weak base) can abstract a proton from a carbon atom adjacent (beta) to the carbocation center, resulting in the formation of a double bond (an alkene).
These two reactions are almost always in competition under solvolysis conditions, often yielding a mixture of products. Increasing the reaction temperature generally favors the elimination (E1) pathway over substitution (SN1).
The Bimolecular Elimination: The E2 Reaction
When a strong base is introduced, the reaction mechanism shifts dramatically to a concerted, bimolecular elimination (E2). In this single-step process, the base abstracts a beta-proton at the same time as the C-Cl bond breaks and the pi bond of the alkene is formed. Unlike the E1 route, no carbocation intermediate is generated.
Comparative Reactivity Analysis
The choice of nucleophile/base is the critical factor that dictates the major product formed from this compound. We will compare three distinct classes of reagents.
Case Study 1: Weak Bases / Nucleophiles (Solvolysis)
-
Reagents: Ethanol (EtOH) or Water (H₂O).
-
Mechanism: SN1 and E1 competition.
-
Outcome: A mixture of substitution and elimination products.
-
Causality: Polar protic solvents like ethanol are poor nucleophiles and weak bases. They are not strong enough to deprotonate a beta-carbon directly in an E2 fashion. Instead, they facilitate the SN1/E1 pathway by stabilizing the carbocation intermediate through solvation. The reaction of this compound in ethanol would yield 2-ethoxy-2,3-dimethylbutane (SN1 product) and 2,3-dimethyl-2-butene (E1 product).
Case Study 2: Strong, Non-Sterically Hindered Bases
-
Reagent: Sodium Ethoxide (NaOEt) in Ethanol.
-
Mechanism: Predominantly E2.
-
Outcome: The major product is the thermodynamically more stable, more substituted alkene (Zaitsev's Rule).
-
Causality: Ethoxide (CH₃CH₂O⁻) is a strong base, making the E2 pathway much faster than the SN1/E1 pathway. Being relatively small, it can abstract a proton from either the primary beta-carbon (at C1) or the tertiary beta-carbon (at C3). Abstraction from the more substituted C3 position leads to the formation of the tetrasubstituted alkene, 2,3-dimethyl-2-butene , which is the more stable Zaitsev product.
Case Study 3: Strong, Sterically Hindered Bases
-
Reagent: Potassium tert-Butoxide (t-BuOK) in tert-Butanol.
-
Mechanism: Exclusively E2.
-
Outcome: The major product is the thermodynamically less stable, less substituted alkene (Hofmann Rule).
-
Causality: tert-Butoxide ( (CH₃)₃CO⁻ ) is a very strong but also very bulky base. Its large size makes it difficult to approach the sterically congested internal beta-proton at C3. Instead, it preferentially abstracts a proton from one of the more accessible primary methyl groups (C1). This leads to the formation of the less substituted alkene, 2,3-dimethyl-1-butene , as the major product, an example of Hofmann elimination.
Caption: E2 elimination selectivity depends on the steric bulk of the base.
Data Summary: Product Distribution Overview
| Nucleophile / Base | Solvent | Major Mechanism(s) | Major Product(s) |
| Ethanol (EtOH) | Ethanol | SN1 / E1 | 2-Ethoxy-2,3-dimethylbutane & 2,3-dimethyl-2-butene |
| Sodium Ethoxide (NaOEt) | Ethanol | E2 | 2,3-dimethyl-2-butene (Zaitsev) |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | E2 | 2,3-dimethyl-1-butene (Hofmann) |
Experimental Protocols
The following protocols provide a framework for the synthesis and analysis of elimination products from this compound.
Protocol 1: E2 Elimination with Sodium Ethoxide (Zaitsev Product Formation)
Objective: To synthesize 2,3-dimethyl-2-butene as the major product via an E2 reaction.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal in small pieces to an excess of anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound dropwise via an addition funnel.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or GC analysis of aliquots.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer with a nonpolar solvent (e.g., diethyl ether or hexanes).
-
Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent via rotary evaporation. The crude alkene product can be purified by simple or fractional distillation.
-
Analysis: Analyze the product distribution using GC-MS to quantify the ratio of 2,3-dimethyl-2-butene to 2,3-dimethyl-1-butene.
Protocol 2: E2 Elimination with Potassium tert-Butoxide (Hofmann Product Formation)
Objective: To synthesize 2,3-dimethyl-1-butene as the major product via an E2 reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (t-BuOH)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Substrate Addition: Add this compound to the solution. Due to the high volatility of the expected product, it is advisable to attach a cold finger or a short-path distillation head to collect the product as it forms.
-
Reaction: Gently heat the mixture to approximately 80 °C and stir for 2-4 hours.
-
Workup: Cool the reaction mixture. If not collected during the reaction, perform a similar aqueous workup as described in Protocol 1.
-
Drying and Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent.
-
Purification: Purify the product by distillation, taking care to note the boiling points of the isomeric alkenes.
-
Analysis: Characterize the product and determine the isomeric ratio (Hofmann vs. Zaitsev) using GC-MS and ¹H NMR spectroscopy.
Conclusion
The reactivity of this compound serves as an excellent model for understanding the fundamental principles governing substitution and elimination reactions. Its tertiary structure prevents SN2 reactions and channels its reactivity through unimolecular (SN1/E1) or bimolecular elimination (E2) pathways. The decisive factor in product formation is the choice of the reagent. Weakly basic nucleophiles in polar protic solvents lead to a mixture of SN1 and E1 products. Strong, non-hindered bases like ethoxide favor the formation of the more stable Zaitsev alkene via an E2 mechanism. Conversely, strong, sterically bulky bases such as tert-butoxide dramatically shift the selectivity of the E2 reaction to favor the less stable Hofmann alkene. This predictable control over reaction pathways is a cornerstone of modern organic synthesis.
A Comparative Guide to the Kinetic Study of 2-Chloro-2,3-dimethylbutane Solvolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-2,3-dimethylbutane in Mechanistic Studies
The solvolysis of this compound serves as a cornerstone for understanding SN1 reactions, where the solvent acts as the nucleophile.[1] As a tertiary alkyl halide, its structure favors the formation of a relatively stable carbocation intermediate, making it an ideal substrate for studying the factors that govern this reaction pathway.[2][3] A thorough kinetic analysis of its solvolysis provides invaluable insights into reaction mechanisms, solvent effects, and the stability of reaction intermediates, which are fundamental concepts in organic chemistry and drug development.
The SN1 Mechanism: A Step-by-Step Breakdown
The solvolysis of this compound proceeds through a classic SN1 mechanism. This is a multi-step process where the rate-determining step is the formation of a carbocation.[2]
Step 1: Formation of a Carbocation (Rate-Determining Step)
The reaction is initiated by the slow, unimolecular dissociation of the carbon-chlorine bond, resulting in the formation of a tertiary carbocation and a chloride ion.[2] This step is the slowest in the sequence and therefore dictates the overall reaction rate.[2] The stability of the resulting tertiary carbocation is a key driving force for this ionization.[3]
Step 2: Nucleophilic Attack by the Solvent
The carbocation intermediate is then rapidly attacked by a solvent molecule, which acts as a nucleophile.[2] Common solvents for solvolysis reactions are polar protic solvents like water, alcohols, or a mixture of the two.[2][4]
Step 3: Deprotonation
In the final step, a solvent molecule acts as a base to deprotonate the intermediate, yielding the final substitution product and a protonated solvent molecule.[2]
Comparative Kinetics: this compound vs. Other Alkyl Halides
The rate of an SN1 reaction is primarily influenced by the stability of the carbocation intermediate. Tertiary alkyl halides, such as this compound, react the fastest, followed by secondary, and then primary alkyl halides, which typically do not undergo SN1 reactions.[3]
| Alkyl Halide | Structure | Carbocation Stability | Relative SN1 Solvolysis Rate |
| This compound | Tertiary | High | Very Fast |
| tert-Butyl chloride | Tertiary | High | Fast |
| iso-Propyl chloride | Secondary | Moderate | Slow |
| n-Propyl chloride | Primary | Low | Negligible |
Causality Behind the Trend: The stability of carbocations follows the order: tertiary > secondary > primary. This is due to the electron-donating inductive effect of the alkyl groups surrounding the positively charged carbon, which helps to delocalize and stabilize the positive charge. A more stable carbocation intermediate leads to a lower activation energy for the rate-determining step and thus a faster reaction rate.[3]
The Decisive Role of the Solvent in SN1 Reactions
The choice of solvent is critical in SN1 reactions as it influences the rate of reaction by stabilizing the transition state and the carbocation intermediate.[4][5][6]
-
Polar Protic Solvents: These are the most effective solvents for promoting SN1 reactions.[2][4] Solvents like water, ethanol, and methanol can engage in hydrogen bonding, which helps to solvate and stabilize both the leaving group (chloride ion) and the carbocation intermediate.[4][7] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[4]
-
Polar Aprotic Solvents: While polar, solvents like acetone or dimethyl sulfoxide (DMSO) are less effective for SN1 reactions. They can solvate the carbocation but are less effective at solvating the leaving group through hydrogen bonding.[5]
The table below illustrates the effect of solvent polarity on the relative rate of solvolysis of a tertiary alkyl halide.
| Solvent (Composition by Volume) | Dielectric Constant (Approx.) | Relative Rate |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 35.9 | 4 |
| 60% Ethanol / 40% Water | 48.3 | 20 |
| 40% Ethanol / 60% Water | 60.3 | 100 |
| 20% Ethanol / 80% Water | 71.9 | 3000 |
| 100% Water | 80.4 | 100,000 |
Expert Insight: The dramatic increase in reaction rate with increasing water content is a direct consequence of the enhanced stabilization of the transition state and the carbocation intermediate by the more polar solvent mixture.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
This protocol outlines a robust method for determining the rate of solvolysis of this compound by monitoring the production of hydrochloric acid (HCl).
Materials and Reagents:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.04 M)
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Experimental Workflow Diagram:
Caption: Workflow for the kinetic study of solvolysis.
Step-by-Step Procedure:
-
Solvent Preparation: Prepare a series of ethanol-water solvent mixtures of varying compositions (e.g., 80:20, 60:40, 40:60 by volume).
-
Temperature Control: Place a flask containing a known volume of the chosen solvent mixture in a constant temperature water bath until it reaches the desired reaction temperature.
-
Initiation of Reaction: Add a precise amount of this compound to the equilibrated solvent and start a timer immediately. This is time t=0.
-
Monitoring the Reaction: Add a few drops of bromothymol blue indicator to the reaction mixture. The solution will be acidic due to the production of HCl.
-
Titration: At regular time intervals, titrate the reaction mixture with the standardized NaOH solution until the indicator just turns from yellow to blue. Record the volume of NaOH added and the time.
-
Data Collection: Continue to take readings at regular intervals until the reaction is at least 70% complete.
-
Data Analysis:
-
The concentration of the alkyl halide at any time t, [RCl]t, can be calculated from the initial concentration, [RCl]0, and the volume of NaOH used.
-
For a first-order reaction, a plot of ln([RCl]t) versus time will yield a straight line.
-
The rate constant, k, is determined from the slope of this line (slope = -k).
-
Mechanism of Monitoring:
The solvolysis reaction produces one mole of HCl for every mole of this compound that reacts. By titrating the HCl produced with a standardized base, we can determine the extent of the reaction over time.
Caption: Monitoring the reaction via HCl production.
Conclusion
References
- 1. Solvolysis Reactions | Overview, Types & Mechanisms | Study.com [study.com]
- 2. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 5. users.wfu.edu [users.wfu.edu]
- 6. Solvent Effects on the SN1 Reaction [ns1.almerja.com]
- 7. solvent effect on SN1 reaction.pptx [slideshare.net]
The Analyst's Dilemma: A Comparative Guide to GC-MS and NMR for Product Analysis
For the modern researcher, scientist, and drug development professional, the choice of analytical technique is a critical decision that dictates the depth and reliability of product understanding. Two titans in the field of chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer powerful, yet distinct, approaches to elucidating the composition and structure of chemical products. This guide provides an in-depth, objective comparison of these techniques, grounded in experimental data and field-proven insights, to empower you in selecting the optimal tool for your analytical challenges.
At the heart of product analysis lies the need for both qualitative and quantitative information. What is in my sample, and how much of it is there? GC-MS and NMR each provide answers to these fundamental questions, but the path they take, the nature of the information they provide, and their inherent strengths and weaknesses differ significantly. This guide will navigate the core principles of each technique, delve into a head-to-head comparison of their performance characteristics, and provide practical, step-by-step experimental protocols to illustrate their application.
Unveiling the Molecular Blueprint: The Core Principles
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse
GC-MS is a hyphenated technique that marries the exceptional separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][2][3] The process begins with the volatilization of the sample, which is then swept by an inert carrier gas through a long, thin column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase.[4] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratio, allows for highly confident identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is exquisitely sensitive to the local chemical environment, providing a wealth of information about the molecule's structure, including connectivity and spatial arrangement of atoms.[5][6] Unlike techniques that require chromatographic separation, NMR analyzes the entire sample in solution, offering a holistic and non-destructive view of its composition.[5][7] Quantitative NMR (qNMR) is a powerful application where the integral of an NMR signal is directly proportional to the number of nuclei, allowing for highly accurate concentration measurements without the need for identical reference standards for each analyte.[8][9]
A Head-to-Head Comparison: Performance in the Real World
The choice between GC-MS and NMR is rarely a simple one and often depends on the specific analytical question at hand. The following table summarizes the key performance characteristics of each technique, providing a framework for informed decision-making.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography, detection by mass | Absorption of radiofrequency by nuclei in a magnetic field |
| Primary Information | Molecular weight and fragmentation pattern | Detailed molecular structure and connectivity |
| Sample Type | Volatile and thermally stable compounds | Soluble compounds |
| Sample Preparation | Often requires extraction, derivatization for non-volatile samples | Dissolution in a deuterated solvent |
| Analysis Type | Destructive | Non-destructive[10] |
| Sensitivity | High (picogram to femtogram levels)[4] | Lower (microgram to milligram levels)[11] |
| Resolution | High chromatographic separation of complex mixtures | High spectral resolution for structural details |
| Quantitative Analysis | Requires calibration curves with standards for each analyte[12] | Absolute quantification (qNMR) possible with an internal standard[8][9] |
| Strengths | Excellent for identifying trace components in complex mixtures, impurity profiling[1][2][13] | Unambiguous structure elucidation, analysis of intact molecules, stereochemistry[14][15] |
| Weaknesses | Limited to volatile/thermolabile compounds, potential for thermal degradation[16] | Lower sensitivity, can be challenging for complex mixtures due to signal overlap[11][16] |
| Cost | Lower initial instrument cost | Higher initial instrument cost and maintenance[17] |
Experimental Workflows: From Sample to Spectrum
To provide a practical understanding of the application of these techniques, we present detailed experimental workflows for the analysis of a common pharmaceutical product.
GC-MS Workflow for Impurity Profiling
Caption: Workflow for GC-MS analysis of pharmaceutical impurities.
NMR Workflow for Structural Elucidation and Quantification
Caption: Workflow for NMR analysis for structure and purity determination.
In Practice: A Case Study on the Analysis of a Pharmaceutical Active Ingredient
To illustrate the complementary nature of these two techniques, let's consider the analysis of a newly synthesized batch of a small molecule active pharmaceutical ingredient (API).
The Challenge: To confirm the identity and purity of the API, and to identify and quantify any process-related impurities.
The Approach: A dual-pronged strategy employing both GC-MS and NMR.
-
GC-MS for Impurity Profiling: A sample of the API is analyzed by GC-MS to screen for volatile and semi-volatile impurities. The high sensitivity of GC-MS allows for the detection of trace-level contaminants that might be missed by other techniques.[13] The mass spectra of any detected impurities are compared against spectral libraries for tentative identification.[1] For quantitative analysis of known impurities, a calibration curve is generated using certified reference standards.[12]
-
NMR for Structural Confirmation and Purity Assay: A separate sample of the API is dissolved in a deuterated solvent and analyzed by a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). The resulting spectra provide unambiguous confirmation of the API's chemical structure.[14][15] For purity determination, quantitative ¹H NMR (qNMR) is performed using a certified internal standard.[8][9] The purity of the API is calculated directly from the integral ratios of the API and the internal standard signals, providing a highly accurate and precise measurement without the need for a specific API reference standard.[9]
The Outcome: The GC-MS analysis identifies two minor impurities, one of which is a known starting material and the other a byproduct of the synthesis. The NMR analysis confirms the structure of the API and provides a purity value of 99.5%. The combination of these two techniques provides a comprehensive and robust characterization of the API, satisfying regulatory requirements and ensuring product quality and safety.[1][18]
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of Residual Solvents in a Pharmaceutical Product
This protocol is a generalized procedure for the determination of residual solvents in a pharmaceutical substance by headspace GC-MS, based on established methodologies.[19][20][21]
1. Sample Preparation: 1.1. Accurately weigh approximately 100 mg of the pharmaceutical product into a 20 mL headspace vial. 1.2. Add 5.0 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to the vial. 1.3. Add a known amount of an appropriate internal standard. 1.4. Immediately seal the vial with a PTFE-lined septum and aluminum cap. 1.5. Gently swirl the vial to dissolve the sample.
2. GC-MS Instrumentation and Conditions: 2.1. Gas Chromatograph: Equipped with a headspace autosampler and a capillary column suitable for solvent analysis (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness). 2.2. Carrier Gas: Helium at a constant flow rate. 2.3. Oven Temperature Program: Isothermal at 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes. 2.4. Injector: Splitless mode. 2.5. Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-350.
3. Data Analysis: 3.1. Identify the residual solvents by comparing their retention times and mass spectra with those of known standards. 3.2. Quantify the amount of each solvent using the internal standard method and a previously established calibration curve.
Protocol 2: ¹H NMR Analysis for Structural Elucidation of a Drug Substance
This protocol outlines the steps for acquiring and interpreting a ¹H NMR spectrum for the purpose of structural elucidation.[22][23]
1. Sample Preparation: 1.1. Dissolve 5-10 mg of the drug substance in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[23] 1.2. Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. 1.3. Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition: 2.1. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. 2.2. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. 2.3. Acquire a standard ¹H NMR spectrum using a 90° pulse angle and an appropriate relaxation delay.
3. Data Processing and Interpretation: 3.1. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. 3.2. Phase the spectrum to ensure all peaks are in the positive absorptive mode. 3.3. Calibrate the chemical shift scale using the residual solvent peak as a reference. 3.4. Integrate the peaks to determine the relative ratios of the different types of protons. 3.5. Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to deduce the connectivity of the protons in the molecule.[22] For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are necessary for complete structural assignment.[14][22]
Conclusion: A Synergistic Approach to Product Analysis
In the landscape of modern analytical chemistry, neither GC-MS nor NMR stands as a universally superior technique. Instead, their strengths are remarkably complementary.[24] GC-MS, with its exceptional sensitivity and separatory power, is the go-to technique for identifying and quantifying trace-level volatile and semi-volatile components in complex matrices.[1][2][13] NMR, on the other hand, is the undisputed champion of definitive structural elucidation and provides a robust and accurate method for quantitative analysis without the need for extensive calibration for each analyte.[8][14][15]
For the discerning researcher, scientist, and drug development professional, the most powerful approach often lies in the intelligent and synergistic application of both techniques. By leveraging the strengths of each, a comprehensive and irrefutable understanding of a product's identity, purity, and quality can be achieved, ensuring scientific rigor and regulatory compliance.
References
- 1. soeagra.com [soeagra.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research [pubmed.ncbi.nlm.nih.gov]
- 6. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. NMR Spectroscopy for Metabolomics Research - ProQuest [proquest.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. rroij.com [rroij.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ptfarm.pl [ptfarm.pl]
- 22. emerypharma.com [emerypharma.com]
- 23. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 24. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reaction Pathways of 2-Chloro-2,3-dimethylbutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the reactions of alkyl halides are fundamental, yet the regiochemical and stereochemical outcomes are nuanced and highly dependent on reaction conditions. This guide provides an in-depth analysis of the reactions of 2-chloro-2,3-dimethylbutane, a tertiary alkyl halide, offering a comparative study of its substitution and elimination pathways. By understanding the interplay of reagents, solvents, and temperature, researchers can strategically control reaction outcomes to favor the desired product, a critical aspect in the efficient synthesis of target molecules in drug development and other scientific endeavors.
The Substrate: this compound at a Glance
This compound is a tertiary alkyl halide, a structural feature that profoundly influences its reactivity. The carbon atom bonded to the chlorine is attached to three other carbon atoms, creating significant steric hindrance around the reaction center. This steric bulk largely precludes bimolecular substitution (SN2) reactions. Consequently, the primary reaction pathways available to this substrate are unimolecular substitution (SN1), unimolecular elimination (E1), and bimolecular elimination (E2).
The stability of the tertiary carbocation that can be formed upon dissociation of the chloride ion is a key factor favoring unimolecular pathways. However, the presence of β-hydrogens on adjacent carbons also opens the door for elimination reactions. The choice between these competing pathways is not arbitrary; it is a finely tuned process governed by the specific reaction conditions employed.
A Tale of Two Pathways: Substitution vs. Elimination
The reaction of this compound can proceed through two major competing pathways: substitution, where the chlorine atom is replaced by a nucleophile, and elimination, where a molecule of hydrogen chloride is removed to form an alkene.
Unimolecular Substitution and Elimination (SN1 and E1)
In the presence of a weak nucleophile and a polar protic solvent, such as ethanol or aqueous ethanol, this compound readily undergoes solvolysis, a reaction in which the solvent acts as the nucleophile. This process proceeds through a common tertiary carbocation intermediate, leading to a mixture of SN1 and E1 products.
The formation of the carbocation is the rate-determining step for both SN1 and E1 reactions. Once formed, this planar intermediate can be attacked by the solvent nucleophile from either face, leading to the substitution product, or a proton can be abstracted from an adjacent carbon by a solvent molecule acting as a base, resulting in the elimination product.
Experimental Data Snapshot: Solvolysis in Aqueous Ethanol
The Decisive Role of the Base: A Comparative Analysis of E2 Reactions
When a strong base is introduced, the bimolecular elimination (E2) pathway becomes dominant. In this concerted reaction, the base removes a proton from a β-carbon at the same time as the chloride ion departs. The regioselectivity of this reaction—that is, which β-proton is removed—is highly dependent on the steric bulk of the base. This provides a powerful tool for selectively synthesizing different alkene isomers.
Two primary elimination products can be formed from this compound:
-
2,3-dimethyl-2-butene (Zaitsev product): The more substituted and thermodynamically more stable alkene.
-
2,3-dimethyl-1-butene (Hofmann product): The less substituted and thermodynamically less stable alkene.
The Zaitsev Rule: Favoring the More Substituted Alkene with a Small Base
When a small, strong base such as sodium ethoxide (NaOEt) in ethanol is used, the reaction predominantly follows the Zaitsev rule , yielding the more stable, more substituted alkene as the major product. The smaller ethoxide ion can access the more sterically hindered β-hydrogen on the tertiary carbon with relative ease.
The Hofmann Rule: The Bulky Base's Preference for the Less Hindered Proton
In contrast, when a bulky, sterically hindered base like potassium tert-butoxide (t-BuOK) in tert-butanol is employed, the reaction favors the formation of the Hofmann product . The large tert-butoxide ion experiences significant steric hindrance when attempting to abstract the internal β-hydrogen. Consequently, it preferentially removes one of the more accessible protons from the terminal methyl groups, leading to the less substituted alkene.
Comparative Product Distribution in E2 Reactions
| Base/Solvent | Major Product | Minor Product | Governing Principle |
| Sodium Ethoxide in Ethanol | 2,3-dimethyl-2-butene | 2,3-dimethyl-1-butene | Zaitsev's Rule |
| Potassium tert-Butoxide in tert-Butanol | 2,3-dimethyl-1-butene | 2,3-dimethyl-2-butene | Hofmann's Rule |
Experimental Protocols
The following protocols provide a framework for conducting the comparative elimination reactions of this compound.
Protocol 1: Zaitsev Elimination with Sodium Ethoxide
Objective: To synthesize 2,3-dimethyl-2-butene as the major product.
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to absolute ethanol with stirring. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride solution.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification and Analysis: Purify the crude product by fractional distillation. Analyze the product distribution using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Hofmann Elimination with Potassium tert-Butoxide
Objective: To synthesize 2,3-dimethyl-1-butene as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol with stirring.
-
Reaction: Add this compound dropwise to the potassium tert-butoxide solution at room temperature with vigorous stirring.
-
Reflux: After the addition, heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture and pour it into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride solution.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation (note the volatility of the product).
-
Purification and Analysis: Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of 2,3-dimethyl-1-butene. Analyze the product ratio by GC or NMR.
Mechanistic Insights and Logical Frameworks
The choice between Zaitsev and Hofmann elimination is a classic example of the competition between thermodynamic and kinetic control.
-
Zaitsev Pathway (Thermodynamic Control): The transition state leading to the more stable, internally double-bonded alkene is lower in energy. With a small, unhindered base, this pathway is readily accessible, and the product distribution reflects the relative thermodynamic stabilities of the possible alkenes.
-
Hofmann Pathway (Kinetic Control): A bulky base raises the energy of the transition state leading to the Zaitsev product due to steric repulsion. The transition state for the formation of the less substituted Hofmann product, involving the abstraction of a less hindered proton, becomes energetically more favorable. In this case, the reaction is under kinetic control, and the major product is the one that is formed faster.
Caption: Reaction pathways of this compound.
Conclusion
The reactions of this compound serve as an excellent case study in the principles of substitution and elimination reactions. For the synthetic chemist, the ability to direct the outcome of these reactions by the rational choice of reagents and conditions is a powerful tool. A small, strong base will favor the thermodynamically more stable Zaitsev product, while a bulky, strong base will lead to the kinetically favored Hofmann product. In the absence of a strong base and in the presence of a polar protic solvent, a mixture of SN1 and E1 products can be expected. This guide provides the foundational knowledge and experimental framework for researchers to confidently navigate these reaction pathways and achieve their desired synthetic targets.
A Comparative Guide to the Spectral Analysis of 2-Chloro-2,3-dimethylbutane and Its Isomers
In the rigorous world of chemical research and drug development, the unambiguous identification of molecular structure is paramount. Spectroscopic analysis provides the foundational data for this identification, yet the interpretation of this data requires a nuanced understanding of how subtle changes in molecular architecture are reflected in the spectral output. This guide offers an in-depth, comparative analysis of the spectral data for 2-Chloro-2,3-dimethylbutane and two of its structural isomers: 1-Chloro-2,3-dimethylbutane and 2-Chloro-3,3-dimethylbutane. Through a detailed examination of their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, we will illustrate the principles of spectral cross-referencing and demonstrate how to differentiate between these closely related compounds.
The Imperative of Cross-Referencing in Structural Elucidation
A single spectrum, while informative, can sometimes be ambiguous. Isomeric compounds, sharing the same molecular formula, can produce spectra with overlapping features. Therefore, a multi-technique approach, cross-referencing data from various spectroscopic methods, is essential for a confident structural assignment. This guide will demonstrate this principle by dissecting the unique spectral "fingerprint" of each of the three isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. Chemical shift (δ), splitting patterns (multiplicity), and integration values are the key parameters for interpretation.
Experimental Protocol: ¹H NMR Spectroscopy
A sample of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid interference from solvent protons. The sample is then placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei is detected and plotted as a spectrum of chemical shift versus intensity.
Diagram of the ¹H NMR Experimental Workflow
A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 2-Chloro-2,3-dimethylbutane
In the realm of synthetic chemistry, particularly in pharmaceutical and materials science research, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the success of subsequent reactions and the integrity of the final product are built. 2-Chloro-2,3-dimethylbutane, a tertiary alkyl halide, serves as a valuable precursor in various organic syntheses. Its synthesis, commonly achieved through an SN1 reaction of 2,3-dimethyl-2-butanol with concentrated hydrochloric acid, is often accompanied by the formation of impurities. These typically include unreacted starting material and elimination byproducts, namely 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene.
This guide provides a comparative analysis of the three most common and effective analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind the methodological choices, present self-validating experimental protocols, and offer a clear framework for interpreting the resulting data. Our objective is to equip researchers with a robust, multi-faceted strategy for confident purity determination.
Gas Chromatography (GC): The Quantitative Workhorse
Gas chromatography is the premier technique for separating and quantifying volatile components in a mixture. Its power lies in its ability to physically separate the target compound from volatile impurities, allowing for precise quantification based on relative peak areas. For alkyl halides like this compound, GC, particularly when coupled with a Flame Ionization Detector (FID), offers exceptional sensitivity.[1][2]
Causality of Method Selection
The choice of GC-FID is deliberate. The synthesis of this compound involves volatile reactants, products, and byproducts with distinct boiling points, making them ideal candidates for GC separation.[2][3] An FID is selected for its high sensitivity to hydrocarbons (our product and likely impurities) and its large linear dynamic range, which is crucial for accurately quantifying components present in vastly different concentrations.[3] A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), is chosen because it separates compounds primarily based on their boiling points, which is the main differentiating characteristic in this case.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at approximately 1000 ppm (0.1%) in a volatile, high-purity solvent such as hexane or dichloromethane.
-
Prepare a blank sample containing only the solvent.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5 or equivalent.
-
Carrier Gas: Helium or Nitrogen, with a constant flow rate of 1-2 mL/min.[3]
-
Injector Temperature: 250 °C (to ensure rapid volatilization).[3]
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 3 minutes.
-
Ramp: Increase at 10 °C/min to 150 °C.
-
Hold: Maintain 150 °C for 2 minutes.
-
Rationale: This program provides good separation for the highly volatile alkene byproducts at the beginning while ensuring the less volatile alcohol starting material elutes in a reasonable time with good peak shape.[2]
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis:
-
Integrate the area of all observed peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks (Area %). Purity (%) = (Areaproduct / ΣAreaall peaks) * 100.
-
Workflow for GC Purity Analysis
Caption: Workflow for quantitative purity assessment using Gas Chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. For purity assessment, its strength lies in providing a detailed structural fingerprint of the main component and any impurities present, often without the need for reference standards of those impurities. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
Causality of Method Selection
While GC excels at quantification, NMR confirms identity. It validates that the major peak seen in the GC is indeed this compound and provides structural information on the other peaks. The integration of signals in the ¹H NMR spectrum can also be used for quantification, especially when an internal standard of known concentration is used. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve potentially overlapping peaks from similar structures.
Expected ¹H NMR Spectrum of this compound
-
Structure: (CH₃)₂CH-C(Cl)(CH₃)₂
-
Signal 1 (Isopropyl CH): A septet, integrating to 1H.
-
Signal 2 (Gem-dimethyl on C2): A singlet, integrating to 6H.
-
Signal 3 (Isopropyl methyls): A doublet, integrating to 6H.
Impurities would be readily apparent. For example, unreacted 2,3-dimethyl-2-butanol would show a characteristic broad singlet for the -OH proton, and the chemical shifts of its methyl groups would differ from the product. The alkene byproducts would exhibit distinct signals in the vinylic region (approx. 4.5-6.0 ppm), an area that should be completely clear in the spectrum of the pure product.[4]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized product in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a standard choice as it is an excellent solvent for alkyl halides and has a well-defined residual solvent peak (δ ≈ 7.26 ppm) for spectral calibration.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.
-
-
Instrumentation & Acquisition:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR: Acquire spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and sufficient scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the ¹H spectrum to the residual solvent peak or TMS.
-
Assign all peaks in both ¹H and ¹³C spectra to the product structure.
-
Identify any extraneous peaks and assign them to potential impurities based on their chemical shifts and multiplicities.
-
Use the integration of the ¹H spectrum to determine the relative molar ratios of impurities to the product.
-
Workflow for NMR Structural Verification
Caption: Workflow for structural confirmation and impurity ID using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Screen
FTIR spectroscopy is an exceptionally fast and simple method for identifying the presence or absence of key functional groups. While it lacks the quantitative power of GC and the detailed structural resolution of NMR, it serves as an excellent first-pass screening tool.
Causality of Method Selection
The primary purpose of using FTIR in this context is to quickly check for the most probable impurities based on the reaction mechanism. Specifically, we are looking for:
-
A broad O-H stretch (~3200-3600 cm⁻¹): Its presence indicates unreacted 2,3-dimethyl-2-butanol.
-
A medium C=C stretch (~1640-1680 cm⁻¹): Its presence indicates alkene elimination byproducts.
The pure product, this compound, should have a spectrum dominated by C-H stretching and bending vibrations and a C-Cl stretch in the fingerprint region.[6] The absence of the O-H and C=C peaks is a strong and rapid indicator of a successful reaction and purification.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Place one drop of the neat liquid sample onto the surface of one salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin liquid film.
-
-
Instrumentation & Acquisition:
-
System: FTIR Spectrometer.
-
Mode: Transmittance.
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Scans: Co-add 16-32 scans to obtain a high-quality spectrum.
-
Acquire a background spectrum of the clean, empty salt plates prior to the sample scan.
-
-
Data Analysis:
-
Examine the spectrum for the presence of key absorption bands.
-
Confirm Product: Look for strong sp³ C-H stretches (~2850-3000 cm⁻¹) and the C-Cl stretch (~550-850 cm⁻¹).[6]
-
Screen for Impurities: Critically check for a broad O-H band (~3200-3600 cm⁻¹) and any C=C stretch (~1640-1680 cm⁻¹).
-
Workflow for FTIR Functional Group Screening
References
- 1. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. Solved Search FTIR Common Name: this compound | Chegg.com [chegg.com]
comparative analysis of different synthetic routes to 2-Chloro-2,3-dimethylbutane
A Comparative Guide to the Synthesis of 2-Chloro-2,3-dimethylbutane
This guide provides an in-depth comparative analysis of the principal synthetic routes to this compound (tert-hexyl chloride), a valuable tertiary alkyl halide intermediate in organic synthesis. The discussion is tailored for researchers, scientists, and professionals in drug development, focusing on the underlying chemical principles, procedural rationale, and practical considerations for each method. We will dissect three primary strategies: electrophilic hydrochlorination of alkenes, nucleophilic substitution of a tertiary alcohol, and free-radical chlorination of the parent alkane, offering a clear perspective on their respective efficiencies, selectivities, and scalability.
Introduction to this compound
This compound (CAS No: 594-57-0) is an organic compound with the chemical formula C₆H₁₃Cl. As a sterically hindered tertiary alkyl halide, it serves as a key precursor for introducing the 2,3-dimethyl-2-butyl group in more complex molecules and is used as a reagent in mechanistic studies, particularly those involving Sₙ1 reactions and elimination kinetics. The selection of an appropriate synthetic route is paramount and depends critically on factors such as starting material availability, desired purity, reaction scale, and safety constraints.
| Property | Value |
| Molecular Formula | C₆H₁₃Cl |
| Molecular Weight | 120.620 g/mol |
| CAS Number | 594-57-0 |
| Boiling Point | 92-94 °C |
| Density | 0.88 g/mL |
| Appearance | Colorless liquid |
Comparative Analysis of Synthetic Pathways
We will now explore the most common synthetic methodologies, evaluating their mechanisms, advantages, and limitations.
Route 1: Electrophilic Hydrochlorination of Alkenes
The addition of hydrogen chloride (HCl) across a carbon-carbon double bond is a classic and highly effective method for preparing alkyl halides. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the proton adds to the carbon atom of the alkene that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate.
This is the most direct and regioselective alkene-based route. The starting material, 2,3-dimethyl-2-butene, is a tetrasubstituted alkene, and its symmetrical nature simplifies the outcome.
Mechanism: The reaction proceeds via a two-step electrophilic addition. The electron-rich π-bond of the alkene attacks the electrophilic proton of HCl, forming a stable tertiary carbocation. This intermediate is then rapidly attacked by the chloride ion nucleophile to yield the final product.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-2,3-dimethylbutane
As researchers and scientists, our responsibility extends beyond the discovery and application of chemical compounds; it encompasses their entire lifecycle, culminating in safe and environmentally sound disposal. 2-Chloro-2,3-dimethylbutane, a halogenated alkane, presents specific hazards that necessitate a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper management, ensuring the safety of laboratory personnel and the protection of our environment.
Core Hazard Profile: Understanding the "Why"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not merely a chemical to be discarded; it is a hazardous substance requiring respect and careful handling. Its primary risks are categorized below.
The causality behind these hazards is rooted in its chemical structure. As a volatile, low-molecular-weight organic compound, it readily forms vapors that are denser than air and can travel to distant ignition sources.[1][2] Its halogenated nature means that incomplete combustion can produce highly toxic byproducts such as hydrogen chloride and phosgene.[3][4]
| Hazard Category | Description | Primary Risks | Authoritative Source |
| Physical Hazards | Highly flammable liquid and vapor. | Vapors can form explosive mixtures with air. Risk of flash fire. | [1][2][5] |
| Health Hazards | Aspiration toxicant, skin irritant, and CNS depressant. | May be fatal if swallowed and enters the lungs. Causes skin irritation. May cause drowsiness or dizziness. | [5] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | Release into waterways or sewer systems can cause significant harm to aquatic ecosystems. | [5] |
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins long before the waste leaves the laboratory. The following steps are critical for ensuring safety and compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste containers, always wear the appropriate PPE. This is a non-negotiable baseline for safety.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Hand Protection: Wear chemical-resistant nitrile gloves.[3] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory to protect skin from potential splashes.[3][6]
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.[3]
Step 2: Waste Segregation
This is one of the most critical steps in hazardous waste management. Mixing different waste classes can lead to dangerous chemical reactions and complicates the final disposal process, often at a significant cost.
-
Designate a "Halogenated Organic Waste" Stream: this compound must be collected in a container specifically designated for halogenated organic liquids.
-
DO NOT MIX: Never mix halogenated waste with non-halogenated solvents, aqueous waste, or solid waste.[7][8] The presence of halogens requires a specific type of high-temperature incineration with flue gas scrubbing to neutralize the acidic gases produced.[6]
Step 3: Container Selection and Labeling
The integrity of the waste containment is crucial for preventing leaks and ensuring clear communication of the hazard.
-
Select an Appropriate Container: Use a sturdy, chemically compatible container with a screw-top cap. Ensure the container is free from damage.
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Complete the Label: Clearly write the full chemical name, "this compound," and any other components of the waste stream. Indicate the associated hazards by checking the appropriate boxes (e.g., Flammable, Toxic).
-
Keep Closed: Waste containers must be kept tightly closed except when actively adding waste.[7][9]
-
Use Secondary Containment: Place the liquid waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[9]
Disposal Pathways: A Decision Framework
The appropriate disposal pathway depends on the form of the waste. The following diagram illustrates the decision-making process for managing various waste streams containing this compound.
Caption: Disposal Decision Framework for this compound Waste Streams.
Protocol: Decontamination of Empty Containers
Empty containers that once held this compound are still considered hazardous waste as they retain residue.[1] Decontamination via triple-rinsing is a standard and effective procedure.
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container, ensuring the solvent contacts all interior surfaces. Close the container and agitate it thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into your designated "Halogenated Organic Waste" container.[6] This is a critical step; the rinsate is now hazardous waste.
-
Repeat: Perform the rinse two more times, collecting the rinsate each time.
-
Final Disposal of Container: After the third rinse and air drying in a fume hood, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policies. The cap should be removed.
Final Disposal and Emergency Readiness
Licensed Disposal
The ultimate disposal of this compound must be handled by a licensed chemical destruction facility.[6] Under no circumstances should it be poured down the drain or placed in regular trash.[6][9] The accepted and environmentally responsible method is controlled incineration with flue gas scrubbing .[6] This high-temperature process ensures the complete destruction of the organic molecule, while the scrubbing system neutralizes the resulting hydrogen chloride gas, preventing its release into the atmosphere.
Spill and Exposure Procedures
In the event of an accident during the handling or disposal process, immediate and correct action is vital.
-
Spill Cleanup:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Contain the spill using an inert absorbent material like sand, diatomite, or a universal spill pillow.[1][5]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, labeled container for disposal as solid hazardous waste.[1][10]
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[5]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. This compound poses a severe aspiration hazard.[5]
-
In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
By adhering to this rigorous, science-backed disposal framework, you fulfill your professional duty to maintain a safe laboratory environment and act as a responsible steward of the environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. echemi.com [echemi.com]
- 7. ethz.ch [ethz.ch]
- 8. uakron.edu [uakron.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
